molecular formula C12H16ClNO B570516 2-MAPB (hydrochloride) CAS No. 100389-74-0

2-MAPB (hydrochloride)

Cat. No.: B570516
CAS No.: 100389-74-0
M. Wt: 225.71 g/mol
InChI Key: MEDMUZZETVRTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-MAPB is an analog of (aminopropyl)benzofurans, which include 6-APB, also known as benzo fury. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzofuran-2-yl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,8-9,13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDMUZZETVRTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100389-74-0
Record name 2-(2-(Methylamino)propyl)benzofuran hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100389740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(METHYLAMINO)PROPYL)BENZOFURAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036407P68N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Characterization of 2-MAPB Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous characterization of 2-MAPB hydrochloride , a structural isomer of the entactogens 5-MAPB and 6-MAPB.[1] While often conflated with its more popular isomers, 2-MAPB possesses distinct physicochemical properties driven by the attachment of the alkylamine chain at the 2-position of the benzofuran ring.

This document is designed for researchers requiring precise data for analytical method development, formulation stability, and pharmacokinetic profiling. It synthesizes established forensic data (SWGDRUG) with theoretical modeling to fill gaps where experimental literature is sparse.[1]

Molecular Identity & Structural Analysis[1][2]

The core distinction of 2-MAPB is the furan ring substitution pattern. Unlike 5-MAPB (substitution on the benzene ring), 2-MAPB is substituted on the furan ring, significantly altering its electronic distribution and metabolic stability.[1]

Chemical Identifiers[2][3][4][5][6]
ParameterValue
IUPAC Name 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine hydrochloride
Common Name 2-MAPB HCl
CAS Number (Salt) 100389-74-0
CAS Number (Base) 806596-15-6
Molecular Formula C₁₂H₁₅NO[1][2][3][4] · HCl
Molecular Weight 225.71 g/mol (Salt) / 189.25 g/mol (Base)
SMILES (Salt) CNCC1=CC2=CC=CC=C2O1.Cl
Synthetic Route & Salt Formation

The hydrochloride salt is the preferred form for research due to the volatility and oxidation susceptibility of the free base.

Synthesis Start Benzofuran-2-carboxaldehyde Inter Nitropropene Intermediate Start->Inter Nitroethane NH4OAc, Reflux Base 2-MAPB Free Base (Oily Liquid) Inter->Base LiAlH4 Reduction (THF) Salt 2-MAPB HCl (Crystalline Solid) Base->Salt HCl (gas) in Diethyl Ether

Figure 1: Synthetic pathway and salt formation logic. The final HCl addition step stabilizes the amine.

Physicochemical Profile

Solid-State Properties

The hydrochloride salt typically precipitates as a white to pale yellow crystalline powder.[1]

PropertyExperimental ValueSource/Method
Melting Point 131.2 °C SWGDRUG Monograph [1]
Appearance Pale yellow/White crystalline powderVisual Inspection
Hygroscopicity ModerateRequires desiccation
Solution-State Properties

Solubility data is critical for preparing stock solutions for in vitro assays.[1]

SolventSolubility (approx.)Application
PBS (pH 7.2) 10 mg/mLBiological Assays
Ethanol 10 mg/mLStock Solutions
DMSO 25 mg/mLHigh-Conc.[1] Stocks
DMF 25 mg/mLOrganic Synthesis
Ionization & Lipophilicity (Critical for Bioavailability)

Since specific experimental pKa values for 2-MAPB are rare in open literature, we rely on structural analogs and computational prediction, validated by the protocols below.

  • Predicted pKa: ~10.1 (Secondary amine).[1]

  • Predicted LogP: ~2.7 (Base form).[1][5]

Protocol A: Potentiometric pKa Determination

Use this protocol to experimentally validate the pKa.

  • Preparation: Dissolve 5 mg of 2-MAPB HCl in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M NaOH using an automatic potentiometric titrator (e.g., Mettler Toledo) under inert gas (N₂) to prevent carbonate formation.

  • Calculation: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point of the amine deprotonation.

  • Validation: Use a standard (e.g., quinine) to calibrate the electrode response.

Analytical Fingerprinting

Reliable identification requires correlating multiple spectral techniques.

Mass Spectrometry (GC-MS)

The fragmentation pattern is distinct for the 2-substituted isomer compared to the 5- and 6-isomers.[1]

  • Instrument: Agilent GC-MS (HP-5MS column).

  • Retention Time: ~8.2 min (Method dependent).[1][6][4]

  • Key Fragments (EI, 70eV):

m/zIntensityFragment Identity
188 Base Peak (100%)[M-H]⁺ (Loss of hydrogen)
157 MajorLoss of methylamine moiety
131 MinorBenzofuran cation
58 SignificantImmonium ion (C3H8N⁺) - Characteristic of N-methyl amines
Fourier Transform Infrared (FTIR)

Mode: Attenuated Total Reflectance (ATR)

  • 2962 cm⁻¹: C-H stretch (alkyl).[1]

  • 2467 cm⁻¹: Amine salt (N-H⁺) stretch (broad).[1]

  • 1612 cm⁻¹: Aromatic ring breathing (Benzofuran).[1]

  • 1485 cm⁻¹: C-H bending.

  • 754 cm⁻¹: C-H out-of-plane bending (Ortho-substituted benzene ring).[1]

Analytical Decision Tree

Use the following workflow to confirm identity and purity.

Analysis Sample Unknown Sample Solubility Solubility Test (Water/MeOH) Sample->Solubility Marquis Colorimetric Test (Marquis Reagent) Solubility->Marquis Dissolved GCMS GC-MS Analysis Marquis->GCMS Presumptive Positive NMR 1H-NMR (D2O/MeOD) GCMS->NMR Confirm Isomer (2 vs 5/6) Result Confirmed 2-MAPB HCl NMR->Result

Figure 2: Analytical workflow for differentiating 2-MAPB from positional isomers.

Stability & Metabolic Pathways[1]

Stability Profile
  • Thermal: Stable up to melting point (131.2 °C).[1] Avoid temperatures >150 °C to prevent thermal degradation of the amine salt.

  • Hydrolytic: The benzofuran ring is generally stable to hydrolysis, but the salt can be hygroscopic. Store in a desiccator.

  • Photolytic: Benzofurans can undergo photo-oxidation.[1] Store in amber vials.

Metabolic Degradation (In Vivo Context)

Based on forensic toxicology reports [2], 2-MAPB undergoes metabolism similar to other benzofurans.[1]

Metabolism Parent 2-MAPB Nor Nor-2-MAPB (N-demethylation) Parent->Nor CYP450 Hydroxy Hydroxy-2-MAPB (Ring Hydroxylation) Parent->Hydroxy CYP450 Gluc Glucuronide Conjugate Hydroxy->Gluc UGT

Figure 3: Primary metabolic pathways identified in forensic case studies.[1]

Safety & Handling (GHS)[1]

Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Protocol:

  • Always handle within a Class II Biosafety Cabinet or chemical fume hood.

  • Wear nitrile gloves and safety goggles.

  • In case of spill: Neutralize with dilute sodium bicarbonate before wiping with methanol.

References

  • SWGDRUG. (2016).[1][4][7] Monograph: 2-MAPB Hydrochloride. Scientific Working Group for the Analysis of Seized Drugs.[8]

  • Theofel, N., et al. (2021).[9] Toxicological investigations in a death involving 2-MAPB. Forensic Science International.

  • Cayman Chemical. (2024).[1] 2-MAPB (hydrochloride) Product Information.

  • Staeheli, S. N., et al. (2017). Postmortem distribution and redistribution of MDAI and 2-MAPB. Forensic Science International.

Sources

1H NMR and 13C NMR spectral analysis of 2-MAPB

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis of 2-MAPB: NMR Spectroscopic Characterization

Executive Summary

The structural characterization of 2-MAPB (1-(benzofuran-2-yl)-N-methylpropan-2-amine) presents a unique challenge in forensic and medicinal chemistry due to the prevalence of positional isomers (e.g., 5-MAPB, 6-MAPB). While Mass Spectrometry (MS) is the standard for sensitivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive gold standard for establishing regio-isomer identity.

This guide provides a rigorous technical framework for the analysis of 2-MAPB. It moves beyond simple peak listing to explain the causality of spectral features, ensuring you can confidently validate the presence of the benzofuran-2-yl moiety against its 3-, 4-, 5-, 6-, or 7-substituted analogs.

Structural Context & Numbering System

To ensure spectral accuracy, we must first define the spin system. 2-MAPB consists of a benzofuran core substituted at the C2 position with an N-methyl-2-aminopropyl side chain.

  • Core: Benzofuran (heterocyclic aromatic).[1][2][3]

  • Side Chain: Chiral center at the propyl methine; typically analyzed as a racemic mixture in seized samples.

  • Critical Isomer Distinction: The presence of a proton at C3 (furan ring) and the absence of a proton at C2 are the primary NMR diagnostic markers.

Chemical Formula: C


H

NO Molecular Weight: 189.26 g/mol

Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (CDCl

    
    ) is the standard solvent. It minimizes exchangeable proton loss (NH) compared to protic solvents like Methanol-d
    
    
    
    .
    • Note: If the sample is a hydrochloride salt, add a micro-drop of NaOD or use CD

      
      OD to sharpen the signals, though CDCl
      
      
      
      with free base is preferred for clear chemical shift comparison.
  • Concentration: ~10-15 mg in 0.6 mL solvent for optimal signal-to-noise (S/N) in

    
    C experiments.
    
Instrument Parameters
  • Frequency: Minimum 400 MHz recommended to resolve the aromatic multiplets.

  • Pulse Sequences:

    • 
      H:  Standard zg30 (30° pulse) with 1-second relaxation delay.
      
    • 
      C:  Proton-decoupled zgpg30 with NOE enhancement.
      
    • 2D: HSQC (multiplicity-edited) is mandatory to distinguish CH/CH

      
       from CH
      
      
      
      .

H NMR Spectral Analysis

The proton spectrum of 2-MAPB is distinct from its popular analogs (5-MAPB/6-MAPB) primarily in the aromatic region .

The Aromatic Region (6.4 – 7.6 ppm)

This is the "Fingerprint Zone" for regio-isomer determination.

  • The Diagnostic H3 Proton (~6.45 ppm):

    • In 2-MAPB, the substituent is at C2. Therefore, the proton at C3 is preserved.

    • Appearance: A singlet (s) or fine doublet (d) typically found upfield relative to the benzene ring protons, around 6.40 – 6.50 ppm .

    • Mechanistic Insight: This high-field shift is due to the electron-rich nature of the furan ring's

      
      -position.
      
    • Differentiation: In 5-MAPB or 6-MAPB, the C2 and C3 protons are both present, appearing as a pair of doublets with a characteristic coupling constant (

      
       Hz). In 2-MAPB, this coupling is absent or altered, and H3 stands alone.
      
  • The Benzene Ring (7.1 – 7.5 ppm):

    • Protons H4, H5, H6, and H7 form a 4-spin system.

    • H4/H7: Typically appear as doublets or multiplets at the lower field end (7.4 – 7.5 ppm ).

    • H5/H6: Appear as a multiplet (td or t) around 7.1 – 7.3 ppm .

The Aliphatic Side Chain (1.0 – 3.0 ppm)

The side chain follows the classic "methamphetamine-like" pattern but with shifts influenced by the benzofuran ring.

  • Benzylic CH

    
     (~2.8 – 3.0 ppm): 
    
    • These protons are diastereotopic due to the adjacent chiral center.

    • Appearance: AB part of an ABX system (dd or multiplet).

  • Methine CH (~2.9 – 3.1 ppm):

    • Multiplet (hextet-like). Controls the coupling to the terminal methyl and benzylic protons.

  • N-Methyl (~2.45 ppm):

    • Strong Singlet (s). Integration = 3H.

    • Validation: If the sample is a salt, this peak may broaden or shift downfield.

  • Terminal Methyl (~1.10 ppm):

    • Doublet (d),

      
       Hz. Integration = 3H.
      

C NMR Spectral Analysis

The carbon spectrum provides the "skeleton" verification.

Carbon TypeChemical Shift (

ppm)
Assignment Logic
C2 (Quaternary) 155.0 - 158.0 Attached to Oxygen and Side Chain. Most deshielded non-carbonyl C.
C7a (Quaternary) 153.0 - 155.0 Bridgehead carbon attached to Oxygen.
C3a (Quaternary) 128.0 - 129.0 Bridgehead carbon.
Ar-CH (Benzene) 120.0 - 125.0 Typical aromatic methines (C4, C5, C6, C7).
C3 (Furan CH) 103.0 - 105.0 Diagnostic: Significantly upfield compared to benzene carbons.
CH (Methine) 55.0 - 57.0 Adjacent to Nitrogen.
N-CH

33.0 - 35.0 N-methyl carbon.
Benzylic CH

35.0 - 38.0 Linker between ring and amine.
Terminal CH

19.0 - 20.0 End of the propyl chain.

Isomer Differentiation Logic (Workflow)

The most critical task for the analyst is distinguishing 2-MAPB from 5-MAPB or 6-MAPB. Use the following logic flow, visualized below.

IsomerLogic Start Unknown MAPB Sample Aromatic Analyze Aromatic Region (6.0 - 8.0 ppm) Start->Aromatic SingletCheck Is there an isolated singlet/fine doublet at ~6.4 - 6.5 ppm? Aromatic->SingletCheck 1H NMR Yes2MAPB High Probability: 2-MAPB (H3 proton present, C2 substituted) SingletCheck->Yes2MAPB Yes (H3) NoSinglet Observe pair of doublets (J ~2.2 Hz) at 6.7 & 7.6 ppm? SingletCheck->NoSinglet No BenzeneSub Benzene Ring Substituted (5-MAPB or 6-MAPB) NoSinglet->BenzeneSub Yes (H2 & H3 present) CouplingAnalysis Analyze Benzene Coupling Pattern (ABX vs AMX) BenzeneSub->CouplingAnalysis

Figure 1: Decision tree for distinguishing 2-MAPB from its positional isomers using


H NMR.

Summary of Characteristic Resonances

The following table synthesizes data from forensic monographs and benzofuran structural principles [1, 2].

MoietyProton (

ppm)
MultiplicityCarbon (

ppm)
Furan H3 6.45 s 104.2
Ar-H (Benzene) 7.15 – 7.50m111.0 – 124.0
Benzylic CH

2.85, 2.95dd (ABX)36.5
Methine CH 3.05m56.2
N-CH

2.42s33.8
Terminal CH

1.12d (

Hz)
19.5

Note: Values are for free base in CDCl


. Salts (HCl) will show downfield shifts for aliphatic amines.

References

  • Shevyrin, V., & Shafran, Y. (2017).[4][5] Distinguishing of 2-MAPB and 6-MAPB: Solution of the problem . Journal of Mass Spectrometry, 52(10), 633–637.[4] [Link]

  • Stanczuk, A., Morris, N., Gardner, E. A., & Kavanagh, P. (2013).[1] Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products . Drug Testing and Analysis, 5(4), 270–276.[1] [Link]

  • SWGDRUG. (2016). Monographs: 2-MAPB . Scientific Working Group for the Analysis of Seized Drugs. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-MAPB

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB), a synthetic empathogen, under electron ionization (EI). It is intended for researchers, forensic chemists, and drug development professionals who require a detailed understanding of its fragmentation for unambiguous identification and characterization.

Introduction: The Analytical Challenge of Positional Isomerism

2-MAPB is a psychoactive substance belonging to the aminopropylbenzofuran class.[1][2] A significant analytical challenge arises from its structural similarity to isomers such as 6-MAPB, where the aminopropyl group is attached at a different position on the benzofuran ring. Standard gas chromatography-mass spectrometry (GC-MS) with quadrupole detection can produce ambiguous results when attempting to differentiate these isomers.[3][4] Therefore, a thorough understanding of the specific fragmentation pathways of 2-MAPB is crucial for its definitive identification. This guide will elucidate these pathways, providing the foundational knowledge for developing robust analytical methods.

Core Fragmentation Mechanisms of 2-MAPB

The mass spectrum of 2-MAPB is dominated by fragmentation events characteristic of phenethylamines and molecules containing heteroatoms.[5] The primary mechanism is alpha-cleavage , a common fragmentation pathway for amines, driven by the stabilization of the resulting cation by the lone pair of electrons on the nitrogen atom.[4]

Upon electron ionization, a radical cation (M•+) is formed. The most energetically favorable fragmentation of this molecular ion is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. This results in the formation of a stable iminium cation, which is often the base peak in the mass spectrum.

Elucidation of the 2-MAPB Fragmentation Pattern

The electron ionization mass spectrum of 2-MAPB is characterized by several key fragments. The fragmentation pathways are outlined below, with corresponding m/z values and proposed structures.

Primary Fragmentation: Alpha-Cleavage

The most significant fragmentation pathway for 2-MAPB is the alpha-cleavage of the Cα-Cβ bond, leading to the formation of the highly stable N-methyl-1-ethaniminium cation at m/z 58 .[6][7] This fragment is typically the base peak in the EI-mass spectrum.

  • Molecular Ion (M•+): m/z 189

  • Alpha-Cleavage: The molecular ion undergoes cleavage of the bond between the carbon bearing the amine and the adjacent carbon of the ethyl chain.

  • Resulting Fragments:

    • Iminium Cation (Base Peak): [C₃H₈N]⁺ at m/z 58

    • Benzofuranmethyl Radical: [C₉H₇O]• at m/z 131 (neutral, not detected)

Secondary Fragmentation Pathways

Further fragmentation of the molecular ion and primary fragments gives rise to other characteristic ions in the spectrum.

  • Formation of the Benzofuranylmethyl Cation (m/z 131): While the benzofuranylmethyl radical is the neutral species in the primary alpha-cleavage, the corresponding cation can also be formed, although typically at a lower intensity than the m/z 58 fragment.

  • Formation of the Ion at m/z 159: This fragment arises from a rearrangement and subsequent loss of an ethyl group from the molecular ion.[6]

The key fragmentation pathways of 2-MAPB under electron ionization are visualized in the following diagram:

fragmentation_pathway M Molecular Ion (M•+) m/z 189 frag58 Iminium Cation [C₃H₈N]⁺ m/z 58 (Base Peak) M->frag58 Alpha-Cleavage frag131 Benzofuranylmethyl Cation [C₉H₇O]⁺ m/z 131 M->frag131 frag159 [M - C₂H₅]⁺ m/z 159 M->frag159 Rearrangement & Loss of •C₂H₅ neutral_radical Benzofuranylmethyl Radical (Neutral) M->neutral_radical

Figure 1: Proposed EI fragmentation of 2-MAPB.

Quantitative Data Summary

The following table summarizes the characteristic ions observed in the mass spectrum of 2-MAPB. The relative intensities are approximate and can vary depending on the specific instrumentation and analytical conditions.

m/zProposed IonFormulaRelative Intensity
189Molecular Ion[C₁₂H₁₅NO]•⁺Low
159[M - C₂H₅]⁺[C₁₀H₁₀NO]⁺Low to Medium
131Benzofuranylmethyl Cation[C₉H₇O]⁺Medium
58Iminium Cation (Base Peak)[C₃H₈N]⁺100%

Experimental Protocol: GC-MS Analysis of 2-MAPB

This section provides a detailed, field-proven methodology for the analysis of 2-MAPB using gas chromatography-mass spectrometry, based on established forensic protocols.

Sample Preparation

The choice of sample preparation is critical for achieving accurate and reproducible results. For seized drug samples, a simple dilution is often sufficient.

  • Step 1: Accurately weigh approximately 1 mg of the suspected 2-MAPB sample.

  • Step 2: Dissolve the sample in 1 mL of a suitable solvent, such as methanol or chloroform.

  • Step 3: Vortex the sample until fully dissolved.

  • Step 4: If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

Causality: Methanol and chloroform are chosen for their ability to readily dissolve 2-MAPB and their compatibility with GC-MS analysis. A well-dissolved and appropriately diluted sample prevents column overloading and ensures accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters are recommended for the analysis of 2-MAPB. These are based on the SWGDRUG monograph and are considered a reliable starting point for method development.

ParameterSettingRationale
Gas Chromatograph
ColumnHP-5MS (or equivalent)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of drug compounds.
Column Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Ensures reproducible retention times.
Inlet Temperature280 °CPromotes rapid and complete vaporization of the analyte.
Injection Volume1 µLA standard volume for routine analysis.
Split Ratio20:1Prevents column overloading and maintains sharp peak shapes.
Oven ProgramInitial: 100 °C, hold 1 min; Ramp: 12 °C/min to 300 °C; Hold: 9 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for generating reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for creating extensive and comparable mass spectral libraries.
Mass Scan Range30-550 amuA wide scan range ensures the detection of all relevant fragments and potential impurities.
Source Temperature230 °CAn elevated source temperature prevents condensation of the analyte.
Quadrupole Temp.150 °CMaintains stable ion transmission.
Analytical Workflow Diagram

The following diagram illustrates the typical workflow for the analysis of a suspected 2-MAPB sample.

analytical_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute if Necessary dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect rt Retention Time Comparison detect->rt ms Mass Spectrum Comparison detect->ms library Library Search (e.g., SWGDRUG, NIST) detect->library confirm Confirmation of 2-MAPB rt->confirm ms->confirm library->confirm

Figure 2: GC-MS analytical workflow for 2-MAPB.

Potential Impurities and Synthetic Byproducts

The synthesis of 2-MAPB can involve various chemical routes, and as with any synthetic process, impurities and byproducts may be present in the final product.[8][9][10] A common synthetic precursor for benzofuran derivatives is salicylaldehyde.[8] Incomplete reactions or side reactions during the synthesis can lead to the presence of unreacted starting materials or related benzofuran compounds. A comprehensive analysis of a seized sample should consider the potential presence of these impurities, which may have their own characteristic mass spectra.

Conclusion

The mass spectrometry fragmentation pattern of 2-MAPB is dominated by a characteristic alpha-cleavage, resulting in a base peak at m/z 58. The presence of this ion, along with the molecular ion at m/z 189 and other minor fragments, provides a strong basis for its identification. When coupled with chromatographic separation, this detailed understanding of its fragmentation allows for the confident differentiation of 2-MAPB from its positional isomers and other related compounds. The experimental protocol outlined in this guide provides a robust and reliable method for the analysis of 2-MAPB in a forensic or research setting.

References

  • Comparison of CID spectra for protonated molecules of 2-MAPB (on top)... - ResearchGate. Available at: [Link]

  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Fragmentation pathways of 2‐MAPB and 5‐MAPB in electron ionization mass... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 2-MAPB (hydrochloride) - Analytical Standards - CAT N°: 17140 - Bertin bioreagent. Available at: [Link]

  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Available at: [Link]

  • 2-MAPB - Wikipedia. Available at: [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed. Available at: [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed. Available at: [Link]

  • Distinguishing of 2-MAPB and 6-MAPB: Solution of the problem - PubMed. Available at: [Link]

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - Frontiers. Available at: [Link]

  • Alpha (α) Cleavage - Chemistry Steps. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI. Available at: [Link]

  • 6.11: Fragmentation Pathways - Chemistry LibreTexts. Available at: [Link]

  • Analysis of Drugs of Abuse by Gas Chromatography–Mass Spectrometry (GC-MS). Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. Available at: [Link]

Sources

infrared spectroscopy (FTIR) analysis of 2-MAPB hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Infrared Spectroscopy (FTIR) Analysis of 2-MAPB Hydrochloride

Executive Summary This technical guide outlines the protocol for the identification of 2-MAPB hydrochloride (1-(benzofuran-2-yl)-N-methylpropan-2-amine HCl) using Fourier Transform Infrared Spectroscopy (FTIR). Designed for forensic analysts and pharmaceutical researchers, this document details sample preparation, spectral acquisition parameters, and critical peak assignments necessary to differentiate 2-MAPB from its structural isomers (5-MAPB, 6-MAPB) and related benzofurans.

Introduction & Chemical Context

2-MAPB is a synthetic benzofuran derivative and a positional isomer of the more commonly encountered 5-MAPB and 6-MAPB. It functions as a monoamine releaser with structural similarities to MDMA. In forensic contexts, it is frequently encountered as a hydrochloride salt.

The core analytical challenge lies in distinguishing 2-MAPB from its isomers. While Mass Spectrometry (GC-MS) often yields identical fragmentation patterns (m/z 58, 131, 158) for these isomers, FTIR provides a unique "fingerprint" based on the specific vibrational modes of the benzofuran ring substitution pattern.

Chemical Data:

  • IUPAC Name: 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine hydrochloride

  • CAS Number: 100389-74-0 (HCl)

  • Molecular Formula: C12H15NO[1] • HCl

  • Molecular Weight: 225.7 g/mol [1]

Experimental Methodology

To ensure reproducibility and spectral quality suitable for library matching, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method minimizes sample preparation time while maximizing throughput.

Equipment & Reagents:

  • Instrument: FTIR Spectrometer (e.g., Thermo Nicolet iS50, Agilent Cary 630, or equivalent).

  • Accessory: Diamond ATR (Single-bounce or 3-bounce). Diamond is preferred for its durability against hard crystalline salts.

  • Solvents: Isopropanol or Methanol (analytical grade) for cleaning the crystal.

Acquisition Parameters:

Parameter Setting Rationale
Spectral Range 4000 – 400 cm⁻¹ Covers fundamental functional groups and the fingerprint region.
Resolution 4 cm⁻¹ Standard forensic resolution; balances signal-to-noise (S/N) with peak separation.
Scans 32 (Sample) / 32 (Background) Sufficient to average out random noise without excessive acquisition time.
Apodization Happ-Genzel or Strong Reduces spectral leakage (side lobes) around sharp crystalline peaks.

| Correction | ATR Correction (Optional) | Apply only if comparing against a transmission (KBr) library. |

Protocol Steps:

  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum to ensure the path is free of contaminants (e.g., silicone oil, skin oils).

  • Sample Loading: Place approximately 2–5 mg of the 2-MAPB HCl powder directly onto the center of the diamond crystal.

  • Contact Pressure: Lower the pressure arm until the force gauge indicates optimal contact. Note: Inconsistent pressure can alter peak intensity ratios.

  • Acquisition: Collect the sample spectrum.

  • Cleaning: Wipe the crystal immediately with isopropanol. Run a check scan to confirm no carryover before the next sample.

Spectral Analysis & Peak Assignment

The FTIR spectrum of 2-MAPB HCl is characterized by a complex fingerprint region due to the benzofuran moiety and the amine salt formation. The following table synthesizes empirical data from forensic monographs (SWGDRUG) with theoretical functional group assignments.

Table 1: Critical FTIR Absorbance Bands for 2-MAPB HCl

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentDiagnostic Value
2962 MediumC-H stretch (asymmetric, methyl/methylene)General alkyl backbone indicator.
2704 Medium/BroadN-H stretch (Amine salt)Characteristic "amine salt band" often seen in HCl drugs (2400-3000 region).
2467 BroadN-H...Cl vibrational modeConfirms the hydrochloride salt form.
1612 StrongC=C aromatic ring stretchBenzofuran ring breathing mode.
1587 MediumC=C aromatic ring stretchSecondary aromatic indicator.
1454 MediumCH₂ / CH₃ deformationStandard alkane bending.
1254 StrongC-O-C asymmetric stretchCritical: Characteristic of the benzofuran ether linkage.
1103 StrongC-N stretchAliphatic amine linkage.
754 StrongC-H out-of-plane (OOP) bendDifferentiation: Indicates substitution pattern on the benzene ring.
706 MediumRing deformationBenzofuran skeletal vibration.

Note: Data derived from SWGDRUG Monograph 2-MAPB (Rev 02/22/2016) and general benzofuran vibrational theory.

Differentiation Strategy (2-MAPB vs. Isomers)

Differentiation of 2-MAPB from 5-MAPB and 6-MAPB is the most critical aspect of analysis. While the alkyl amine chain is identical, the position of the attachment to the benzofuran ring changes the symmetry and dipole moments, resulting in distinct shifts in the fingerprint region (1500–600 cm⁻¹).

  • 2-MAPB: Attachment at the 2-position (furan ring).[2]

  • 5-MAPB / 6-MAPB: Attachment at the 5 or 6-position (benzene ring).

Differentiation Logic:

  • The 700–900 cm⁻¹ Region: This region contains the C-H out-of-plane (OOP) bending vibrations, which are highly sensitive to aromatic substitution patterns.

    • 2-MAPB: Prominent peaks at 754 cm⁻¹ and 791 cm⁻¹ .

    • 5/6-Isomers: typically exhibit different OOP patterns due to the substitution on the benzene ring rather than the furan ring.

  • The Ether Stretch (1250 cm⁻¹): The environment of the oxygen atom in the furan ring differs slightly when the alkyl chain is adjacent (2-position) versus distal (5/6-position), causing subtle shifts in the C-O-C stretching band.

Analytical Workflow:

G Start Unknown Sample (Suspected Benzofuran) Prep Sample Prep: Direct ATR (Diamond) Start->Prep Acquire Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) Prep->Acquire CheckSalt Check 2400-3000 cm⁻¹ (Broad Amine Salt Band?) Acquire->CheckSalt SaltConfirmed HCl Salt Confirmed CheckSalt->SaltConfirmed Yes FreeBase Free Base / Other Salt (Re-evaluate) CheckSalt->FreeBase No Fingerprint Analyze Fingerprint (1600-600 cm⁻¹) SaltConfirmed->Fingerprint Decision Compare Key Peaks: 754, 791, 1254 cm⁻¹ Fingerprint->Decision Match2 Match: 2-MAPB (Ref: SWGDRUG) Decision->Match2 Peaks Present MatchOther Mismatch: Likely 5-MAPB or 6-MAPB Decision->MatchOther Peaks Shifted

Caption: Workflow for the FTIR identification of 2-MAPB HCl, emphasizing salt confirmation and fingerprint region differentiation.

Quality Control & Validation

To maintain the "Trustworthiness" of this protocol, the following QC measures are mandatory:

  • Reference Standard Verification: Never rely solely on literature values for definitive identification. Run a concurrent standard of 2-MAPB HCl (e.g., from Cayman Chemical or DEA reference collection) on the same instrument to account for instrumental shifts.

  • Wavenumber Calibration: Ensure the spectrometer is calibrated using a Polystyrene film standard. The peak at 1601.35 cm⁻¹ should be within ±1.0 cm⁻¹.

  • Correlation Coefficient: When using automated library matching, a correlation score (Hit Quality Index) of >95% is recommended for positive identification, visually confirmed by the analyst.

References

  • SWGDRUG. (2016). Monograph: 2-MAPB (Revision 02/22/2016). Scientific Working Group for the Analysis of Seized Drugs. Link

  • Cayman Chemical. (2023). 2-MAPB (hydrochloride) Product Information & Safety Data Sheet. Link

  • Shevyrin, V., et al. (2016). Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. ResearchGate. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. (Contextual reference for NPS analysis workflows). Link

Sources

Technical Guide: Pharmacological Profile of 2-MAPB vs. MDMA

[1]

Executive Summary & Chemical Identity

2-MAPB represents a structural isomer of the more commonly researched 5-MAPB and 6-MAPB.[1] Unlike MDMA, which contains a methylenedioxy ring fused to a benzene ring, 2-MAPB utilizes a benzofuran scaffold.[1][2] Crucially, the ethylamine side chain in 2-MAPB is attached to the furan ring (position 2) , whereas in MDMA (and 5/6-MAPB), the side chain is attached to the benzene ring.

This positional isomerism results in a distinct pharmacological profile characterized by weaker noradrenergic (NE) release compared to MDMA, potentially leading to a less psychostimulant-heavy and more "sedative" entactogenic effect.[2]

FeatureMDMA2-MAPB
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine1-(1-benzofuran-2-yl)-N-methylpropan-2-amine
Core Scaffold MethylenedioxyphenethylamineBenzofuran
Side Chain Position Phenyl Ring (Pos.[1] 5)Furan Ring (Pos.[3][4][5][6][7][8][9] 2)
Key Characteristic Balanced 5-HT/DA/NE releaser5-HT/DA releaser; Weak NE release

Structural & Metabolic Logic (SAR)

The substitution of the methylenedioxy ring with a benzofuran ring is a strategic modification in medicinal chemistry intended to improve metabolic stability.

Ring Stability and Neurotoxicity
  • MDMA (Methylenedioxy): The methylenedioxy bridge is metabolically labile. It is cleaved by CYP450 enzymes (mainly CYP2D6) to form alpha-methyldopamine (HHMA) .[1] This catechol metabolite oxidizes to ortho-quinones, generating reactive oxygen species (ROS) and contributing to serotonergic neurotoxicity.

  • 2-MAPB (Benzofuran): The benzofuran ring is aromatic and significantly more resistant to metabolic cleavage.[1] This theoretically reduces the formation of quinone-based toxic metabolites, although it does not eliminate risks associated with monoamine depletion or receptor-mediated toxicity (e.g., 5-HT2B).[1]

Visualization: Structural Divergence & SAR

The following diagram illustrates the structural relationship and the critical "Shift" of the side chain that defines 2-MAPB.

SAR_LogicMDMAMDMA(3,4-Methylenedioxy)Scaffold_ModScaffold Modification(Bioisostere Replacement)MDMA->Scaffold_ModReplace -O-CH2-O- with FuranBenzofuranBenzofuran Class(Rigid, Metabolically Stable)Scaffold_Mod->BenzofuranPositional_IsoPositional Isomerism(Side Chain Attachment)Benzofuran->Positional_IsoMAPB_565-MAPB / 6-MAPB(Benzene Ring Attachment)High PotencyPositional_Iso->MAPB_56Retains MDMA GeometryMAPB_22-MAPB(Furan Ring Attachment)Altered SelectivityPositional_Iso->MAPB_2Altered Geometry (Linear)

Figure 1: SAR logic demonstrating the derivation of 2-MAPB from the MDMA template. Note the divergence based on side-chain attachment.

Pharmacodynamics: Transporter & Receptor Profile[1]

Monoamine Release Profile

Both compounds act as Monoamine Releasing Agents (MRAs) , functioning as substrates for the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.[2][4] They reverse transporter flux, causing efflux of neurotransmitters into the synaptic cleft.

Key Distinction:

  • MDMA is a potent releaser of NE and 5-HT , with moderate DA release.[1][2] The high NE release contributes to its psychostimulant "rush" and sympathomimetic effects (elevated heart rate, blood pressure).

  • 2-MAPB exhibits a release profile where 5-HT and DA are elevated comparably to MDMA, but NE release is significantly weaker .[1][2] This suggests a pharmacological profile that preserves the entactogenic (empathogenic) and euphoric aspects but lacks the intense adrenergic stimulation of MDMA.

Quantitative Comparison (In Vitro & In Vivo)

Data synthesized from Fuwa et al. (2016) and Rickli et al. (2015).

TargetMDMA Activity2-MAPB ActivityComparative Note
SERT (5-HT) High Potency ReleaserHigh Potency ReleaserEquipotent. Both induce robust 5-HT efflux.[1]
DAT (Dopamine) Moderate Potency ReleaserModerate Potency ReleaserSimilar. 2-MAPB maintains dopaminergic efficacy.[1]
NET (Norepinephrine) High Potency Releaser Weak/Partial Releaser Divergent. 2-MAPB is less adrenergic.
5-HT2A Receptor Partial AgonistPartial Agonist (Likely)Contributes to psychedelic/visual nuance.
5-HT2B Receptor AgonistAgonist (Class Effect)Safety Risk. Linked to valvular heart disease.[1]
Visualization: Signaling & Effect Pathways

Comparison of the downstream physiological effects based on the transporter selectivity ratios.

Signaling_PathwayMDMAMDMASERTSERT Reversal(5-HT Efflux)MDMA->SERTDATDAT Reversal(DA Efflux)MDMA->DATNETNET Reversal(NE Efflux)MDMA->NETMAPB22-MAPBMAPB2->SERTMAPB2->DATMAPB2->NETWeakEmpathyEmpathy & Mood LiftSERT->EmpathyEuphoriaEuphoria & RewardDAT->EuphoriaStimulationPhysical Stimulation(Jitteriness, HR, BP)NET->Stimulation

Figure 2: Pharmacodynamic pathways showing the reduced adrenergic (NET) activation of 2-MAPB compared to MDMA.[1]

Experimental Protocols for Validation

To validate these profiles in a laboratory setting, the following protocols are standard for distinguishing substrate-based releasers from reuptake inhibitors.

Synaptosomal Monoamine Release Assay

This assay determines if the drug actively reverses the transporter or simply blocks it.

  • Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus/cortex (for 5-HT/NE) using sucrose gradient centrifugation.

  • Loading: Incubate synaptosomes with radiolabeled substrates (

    
    , 
    
    
    ,
    
    
    ) for 15 minutes to load the vesicles.
  • Wash: Remove extracellular radioligand via centrifugation/washing.

  • Drug Challenge: Incubate pre-loaded synaptosomes with varying concentrations of 2-MAPB (0.1 nM – 100

    
    M).
    
  • Measurement: Stop reaction with ice-cold buffer; measure radioactivity in the supernatant (released fraction) via liquid scintillation counting.

  • Validation:

    • Releaser Profile: Dose-dependent increase in efflux.[1][6]

    • Reuptake Inhibitor Profile: No efflux (or reduction of spontaneous efflux).

    • Control: Use Tyramine (standard releaser) and Cocaine (standard inhibitor) as controls.

Visualization: Experimental Workflow

WorkflowStep11. Isolate Synaptosomes(Rat Striatum/Cortex)Step22. Load with [3H]-Ligand(15 min incubation)Step1->Step2Step33. Wash & Resuspend(Remove extracellular [3H])Step2->Step3Step44. Drug Challenge(Add 2-MAPB)Step3->Step4Step55. Scintillation Counting(Measure Efflux)Step4->Step5DecisionEfflux > Baseline?Step5->DecisionRes1Releaser (Substrate)Decision->Res1YesRes2Reuptake InhibitorDecision->Res2No

Figure 3: Step-by-step workflow for the Synaptosomal Monoamine Release Assay.

Toxicology & Safety Implications

Neurotoxicity (Oxidative Stress)
  • MDMA: High risk. The catechol metabolites are potent redox cyclers.

  • 2-MAPB: Lower theoretical risk.[1] The benzofuran ring does not readily open to form catechols. However, high dopamine efflux can still lead to auto-oxidation of dopamine (DA quinones) inside the nerve terminal if VMAT2 is inhibited or overwhelmed.

Cardiotoxicity (5-HT2B)

Benzofurans (e.g., 6-APB, 5-MAPB) are potent agonists at the 5-HT2B receptor .[1] Chronic activation of this receptor is causally linked to valvular heart disease (cardiac fibrosis). While specific Ki data for 2-MAPB at 5-HT2B is sparse compared to 5-MAPB, the structural class suggests a high probability of 5-HT2B agonism .[1] This represents a significant safety concern for chronic use.

References

  • Fuwa, T., et al. (2016). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum.[3] The Journal of Toxicological Sciences. Link

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans.[10][11][12] British Journal of Pharmacology. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones and benzofurans. Neuropharmacology.[3][4][10][13] Link

  • Steuer, A. E., et al. (2017). Postmortem distribution and redistribution of MDAI and 2-MAPB in blood and alternative matrices.[14] Forensic Science International. Link

  • Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link

Determining the Monoamine Transporter Affinity Profile of 2-MAPB: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB) is a psychoactive substance belonging to the substituted benzofuran class.[1][2] Anecdotal reports and preliminary in vivo studies suggest it possesses empathogenic effects, likely mediated by its interaction with monoamine transporters.[1][3] However, a significant gap exists in the scientific literature regarding a quantitative, in vitro characterization of 2-MAPB's binding affinity (Kᵢ) and functional potency (IC₅₀) at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide provides a comprehensive framework for researchers to definitively determine this pharmacological profile. We present detailed, field-proven protocols for competitive radioligand binding and neurotransmitter uptake inhibition assays, grounded in established methodologies. Furthermore, we discuss the anticipated structure-activity relationships that likely govern 2-MAPB's transporter interactions and outline the necessary data analysis procedures to yield robust, comparable affinity and potency values.

Introduction: The Rationale for Characterization

2-MAPB is a structural analog of compounds like MDMA and 5-MAPB, which are known to act as monoamine transporter substrates and releasers.[1][3] Understanding the precise affinity and selectivity of 2-MAPB for DAT, NET, and SERT is critical for several reasons:

  • Mechanistic Insight: Quantifying transporter affinity will elucidate the primary molecular targets responsible for its psychoactive effects. A higher affinity for SERT over DAT/NET, for example, would suggest a pharmacological profile more aligned with entactogens like MDMA.

  • Predictive Toxicology: The balance of DAT versus SERT activity is a key predictor of both abuse liability and potential neurotoxicity. High DAT affinity is often associated with greater reinforcing properties, while potent SERT activity can be linked to risks such as serotonin syndrome.

  • Drug Development: For medicinal chemists, a detailed transporter profile provides a crucial dataset for understanding structure-activity relationships (SAR) within the benzofuran class, guiding the design of novel compounds with specific therapeutic properties.[4][5][6]

Given the absence of published Kᵢ and IC₅₀ values for 2-MAPB, this document serves as a self-validating roadmap for their empirical determination.

Theoretical Framework & Structure-Activity Relationship (SAR) Hypothesis

2-MAPB's structure, featuring a benzofuran ring system linked to a methylaminopropane side chain, suggests it will interact with monoamine transporters. Based on analogs, we can formulate a working hypothesis:

  • Comparison to 5-MAPB and 6-APB: These compounds are known serotonin-selective releasing agents.[3] The position of the aminopropyl chain on the benzofuran ring is a critical determinant of activity.[4][7]

  • Hypothesized Profile: It is plausible that 2-MAPB will exhibit a preferential affinity for SERT over DAT and NET, acting as a competitive inhibitor of substrate uptake and potentially as a substrate/releaser itself. Microdialysis studies in mice have already shown that 2-MAPB increases extracellular serotonin levels more significantly than dopamine levels, supporting this hypothesis.[3]

The following experimental plan is designed to test this hypothesis by generating quantitative affinity and functional potency data.

Experimental Plan: A Dual-Assay Approach

To build a complete profile, two distinct but complementary in vitro assays are required:

  • Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of 2-MAPB at each transporter. This measures how tightly the compound binds to the transporter protein.

  • Neurotransmitter Uptake Inhibition Assays: To determine the functional potency (IC₅₀) of 2-MAPB. This measures how effectively the compound blocks the transporter's primary function of clearing neurotransmitters from the synapse.[8]

These assays can be performed using either stably transfected cell lines expressing the human transporters (e.g., HEK-293-hDAT/hNET/hSERT) or synaptosomes isolated from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).[8][9][10] The use of cloned human transporters is often preferred as it provides data specific to the human isoforms and avoids confounding interactions with other proteins present in native tissue preparations.[11][12]

Figure 1. Dual-assay workflow for 2-MAPB transporter characterization.

Detailed Experimental Protocols

The following protocols are based on established methodologies, such as those utilized by the NIMH Psychoactive Drug Screening Program (PDSP).[13][14][15][16]

Protocol 1: Radioligand Competitive Binding Assay

This protocol determines the equilibrium dissociation constant (Kᵢ) by measuring the concentration of 2-MAPB required to displace a known radioligand from the transporter by 50% (IC₅₀).

A. Materials & Reagents

  • Biological Material: Cell membranes from HEK-293 cells stably expressing either hDAT, hNET, or hSERT.

  • Radioligands (Specific selection is critical): [17]

    • hDAT: [³H]WIN 35,428 (or [¹²⁵I]RTI-55)

    • hNET: [³H]Nisoxetine

    • hSERT: [³H]Citalopram or [³H]Paroxetine

  • Test Compound: 2-MAPB Hydrochloride, dissolved in assay buffer to create a stock solution.

  • Reference Compounds (for positive control):

    • hDAT: Cocaine or GBR-12909

    • hNET: Desipramine

    • hSERT: Fluoxetine or Paroxetine

  • Assay Buffer: Tris-HCl (50 mM) with 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: 96-well microplates, vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

B. Step-by-Step Methodology

  • Plate Setup: To each well of a 96-well plate, add reagents in the following order:

    • Assay Buffer.

    • Increasing concentrations of 2-MAPB (e.g., 10⁻¹¹ M to 10⁻⁴ M), reference compound, or buffer for total binding determination.

    • A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).

    • Cell membrane preparation (protein concentration ~5-20 µ g/well ).

  • Incubation: Incubate the plates at room temperature (or 4°C, depending on the transporter) for 60-120 minutes to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash each filter with ice-cold wash buffer (e.g., 3 x 3 mL) to remove non-specifically bound radioligand.

  • Quantification: Place filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Non-Specific Binding: Determine non-specific binding in parallel wells containing a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to saturate the transporters.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This protocol determines the functional potency (IC₅₀) by measuring the ability of 2-MAPB to inhibit the transport of a radiolabeled neurotransmitter substrate into cells or synaptosomes.[8][18]

A. Materials & Reagents

  • Biological Material: Intact HEK-293 cells expressing hDAT, hNET, or hSERT, or freshly prepared rodent brain synaptosomes.[19][20]

  • Radiolabeled Substrates:

    • hDAT: [³H]Dopamine or [³H]MPP+

    • hNET: [³H]Norepinephrine

    • hSERT: [³H]Serotonin (5-HT)

  • Test Compound: 2-MAPB Hydrochloride.

  • Reference Compounds: As in the binding assay.

  • Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.[9]

  • Equipment: As in the binding assay.

B. Step-by-Step Methodology

  • Plate Setup: Add cells or synaptosomes to each well of a 96-well plate.

  • Pre-incubation: Add increasing concentrations of 2-MAPB or reference compound and pre-incubate for 10-20 minutes at the assay temperature (typically 25°C or 37°C).[21]

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding the respective [³H]-labeled substrate at a concentration near its Kₘ value.[10]

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) that falls within the linear phase of substrate uptake.

  • Termination & Harvesting: Terminate uptake by rapid vacuum filtration over glass fiber filters, followed by immediate washing with ice-cold buffer.

  • Quantification: Quantify the radioactivity trapped inside the cells/synaptosomes via liquid scintillation counting.

  • Non-Specific Uptake: Determine non-specific uptake in the presence of a known selective inhibitor (e.g., 10 µM cocaine for DAT).

Figure 2. General experimental workflow for both binding and uptake assays.

Data Analysis and Interpretation

A. Calculating IC₅₀ For both assays, raw data (counts per minute, CPM) will be plotted against the log concentration of 2-MAPB. The data should be normalized, with 100% activity defined by the control wells (no inhibitor) and 0% activity defined by the non-specific binding/uptake wells. A sigmoidal dose-response curve is then fitted to the data using non-linear regression to determine the IC₅₀ value—the concentration of 2-MAPB that produces 50% inhibition.

B. Calculating Kᵢ from IC₅₀ (for Binding Assays) The IC₅₀ value from a competitive binding assay is dependent on the concentration of the radioligand used.[22][23] To determine the intrinsic affinity constant (Kᵢ), which is an absolute value, the Cheng-Prusoff equation must be applied.[22][24][25]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

This conversion allows for the direct comparison of 2-MAPB's binding affinity across different transporters and with other compounds, regardless of the specific assay conditions.[22]

C. Presentation of Data All quantitative affinity and potency data should be summarized in a clear, tabular format for easy comparison across the three monoamine transporters.

TransporterBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
hDAT [Experimental Value][Experimental Value]
hNET [Experimental Value][Experimental Value]
hSERT [Experimental Value][Experimental Value]

Table 1. Proposed Data Summary for 2-MAPB Monoamine Transporter Profile.

Conclusion

While direct empirical data for the in vitro monoamine transporter affinity of 2-MAPB remains to be published, its structural similarity to known monoamine releasers provides a strong rationale for its characterization.[1][3] The dual-assay approach detailed in this guide, combining competitive radioligand binding with functional uptake inhibition, represents a robust and validated methodology to fill this knowledge gap. By systematically applying these protocols, researchers can generate the high-quality Kᵢ and IC₅₀ data needed to definitively establish the pharmacological profile of 2-MAPB, providing crucial insights into its mechanism of action, potential for abuse, and place within the broader class of benzofuran-based psychoactive compounds.

References

  • Fuwa, T., Suzuki, J., Tanaka, T., Inomata, A., Honda, Y., & Kodama, T. (2016). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum. The Journal of Toxicological Sciences, 41(3), 329–337. [Link]

  • Staeheli, S. N., Boxler, M. I., Oestreich, A., Marti, M., Gascho, D., Bolliger, S. A., et al. (2017). Postmortem distribution and redistribution of MDAI and 2-MAPB in blood and alternative matrices. Forensic Science International, 279, 83–87. [Link]

  • Bertin Bioreagent. (n.d.). 2-MAPB (hydrochloride). Retrieved from [Link]

  • Hasenhuetl, P. S., Bhat, S., & Schoeder, C. T. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1632-1641. [Link]

  • Roth, B. L. (n.d.). NIMH Psychoactive Drug Screening Program (PDSP). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Cerrada, A., Andreoli, F., & Reith, M. E. A. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3368-3382. [Link]

  • Ushijima, I., & Caron, M. G. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]

  • Al-Trawneh, S. A., & Al-Salahat, K. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4734. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • National Institute of Mental Health. (n.d.). The NIMH Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • Shimshoni, J. A., Winkler, I., Edery, N., & Golan, E. (2017). Pharmacological profile of novel psychoactive benzofurans. Toxicology Letters, 275, 77-85. [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • ResearchGate. (2013, August 7). A good protocol for extracting mouse brain synaptosomes?. Retrieved from [Link]

  • Reith, M. E. A., Blough, B. E., & Baumann, M. H. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 236(3), 847-862. [Link]

  • Bio-protocol. (n.d.). Striatal Synaptosomes Preparation from Mouse Brain. Retrieved from [Link]

  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]

  • S. N. (2020). In vitro assays for the functional characterization of the dopamine transporter (DAT). Bio-protocol, 10(10), e3621. [Link]

Sources

Technical Guide: Solubility Profiling and Stock Solution Preparation of 2-MAPB Hydrochloride

[1][2]

Executive Summary

This technical guide provides a definitive framework for the solubilization, handling, and storage of 2-MAPB hydrochloride (1-(benzofuran-2-yl)-N-methylpropan-2-amine HCl).[1][2] As a structural analog of MDMA and a member of the benzofuran class, 2-MAPB presents specific physicochemical challenges—primarily oxidation susceptibility and pH-dependent solubility profiles—that differ from simple phenethylamines.[1][2]

Inconsistent solubility data can lead to significant experimental error in potency assays, toxicological screenings, and forensic quantitative analysis.[1][2] This guide synthesizes supplier-validated data with field-proven protocols to ensure reproducibility.

Physicochemical Profile

Understanding the fundamental properties of the hydrochloride salt is a prerequisite for successful formulation.[1][2] 2-MAPB HCl is a crystalline solid that relies on ionic dissociation for aqueous solubility.[1][2]

Table 1: Core Physicochemical Data[1][2]
PropertySpecification
Chemical Name 1-(benzofuran-2-yl)-N-methylpropan-2-amine hydrochloride
Synonyms 2-MAPB HCl, N,α-dimethyl-2-benzofuranethanamine HCl
CAS Number 100389-74-0
Molecular Formula C₁₂H₁₅NO[1][2][3][4][5][6] • HCl
Formula Weight 225.7 g/mol
Appearance Crystalline Solid
Storage Stability ≥ 2 years at -20°C (Desiccated)
Table 2: Solubility Limits (25°C)
SolventSolubility Limit (approx.)[1][2][7][8][9][10]Application Context
DMSO ~25 mg/mLPreferred for high-concentration stock solutions (Cryopreservation).[1][2]
DMF ~25 mg/mLAlternative organic stock; higher volatility than DMSO.[1][2]
Ethanol ~10 mg/mLSuitable for volatile stocks; lower capacity than DMSO.[1][2]
PBS (pH 7.2) ~10 mg/mLWorking solution limit.[1][2] Risk of precipitation if exceeded.
Water ~10 mg/mLUnbuffered; pH monitoring required.[1][2]

Critical Insight: While the hydrochloride salt is water-soluble, the benzofuran ring renders the free base significantly lipophilic.[1][2] In aqueous buffers with pH > 7.4, the equilibrium shifts toward the free base, increasing the risk of "oiling out" or precipitation.[1][2]

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a stable, high-concentration master stock in organic solvent to minimize hydrolysis and oxidation.

Reagents & Equipment[1][2][7][8][11][12]
  • 2-MAPB HCl (Solid Reference Standard)[1][2]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher[2]

  • Argon or Nitrogen gas line[1][2]

  • Amber glass vials (borosilicate) with PTFE-lined caps[1][2]

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh the target mass of 2-MAPB HCl directly into an amber vial. Do not weigh onto weighing paper to avoid static loss of fine crystals.[2]

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 20–25 mg/mL .

    • Why DMSO? DMSO suppresses oxidative degradation better than protic solvents like water or ethanol and prevents hydrolysis during long-term storage.[1][2]

  • Dissolution: Vortex for 30–60 seconds. Sonication (40 kHz) may be used for 1–2 minutes if crystals persist, but avoid heat generation (>30°C) which degrades the amine.[1][2]

  • Inert Gas Purging: Gently stream Argon or Nitrogen over the solution headspace for 15 seconds to displace oxygen.[1][2]

  • Sealing: Cap tightly with a PTFE-lined closure.[1][2] Parafilm is insufficient for long-term storage of volatile amine solutions.[1][2]

Protocol B: Aqueous Dilution for Biological Assays[2]

Objective: Dilute the organic stock into an aqueous buffer (PBS) without inducing precipitation.

The "Crash-Out" Phenomenon

Direct injection of a high-concentration organic stock into a static aqueous buffer often causes local precipitation (the "crash-out" effect) where the solvent front meets the water.[1][2]

Step-by-Step Methodology
  • Calculate the Dilution Factor: Ensure the final organic solvent concentration (DMSO/Ethanol) is < 0.1% to avoid solvent toxicity in cell assays, or < 1% for chemical analysis.

  • Dynamic Addition:

    • Place the PBS (pH 7.[1][2][7][11]2) on a magnetic stirrer creating a distinct vortex.[1][2]

    • Slowly pipette the 2-MAPB DMSO stock into the center of the vortex.

    • Reasoning: Rapid dispersion prevents local concentration hotspots that exceed the aqueous solubility limit (10 mg/mL).[1][2]

  • Visual Validation: Inspect for turbidity (Tyndall effect) using a focused light beam.[1][2] The solution should remain optically clear.

  • Usage Window: Aqueous solutions of benzofurans are prone to oxidation (browning) over time.[1][2] Use within 24 hours.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the critical control points for preventing precipitation.

SolubilityWorkflowSolid2-MAPB HCl(Solid Crystal)SolventChoiceSelect Primary SolventSolid->SolventChoiceDMSOAnhydrous DMSO(25 mg/mL)SolventChoice->DMSOLong-term StorageHigh Conc.EthanolEthanol (EtOH)(10 mg/mL)SolventChoice->EthanolEvaporation NeededPBSPBS (pH 7.2)(Direct Dissolution)SolventChoice->PBSImmediate Use Only(Low Stability)StockMaster Stock Solution(-20°C Storage)DMSO->StockEthanol->StockAssayBiological/AnalyticalAssay (< 10 mg/mL)PBS->AssayUse < 24hDilutionStepwise Dilution(Vortex Mixing)Stock->DilutionDilute 1:1000+Dilution->AssayPrecipitationCRITICAL CONTROL:Avoid pH > 7.4Prevent 'Oiling Out'Dilution->Precipitation

Figure 1: Solubility decision matrix emphasizing the stability benefits of organic stock preparation versus direct aqueous dissolution.

Analytical Validation: Saturation Shake-Flask Method

For researchers needing to determine the exact solubility limit in a novel buffer system (e.g., simulated gastric fluid), use this self-validating protocol.

ShakeFlaskStartExcess Solid Addition(Add 2-MAPB until precipitate remains)EquilibrationEquilibration(Shake 24h @ 25°C)Start->EquilibrationSeparationPhase Separation(Centrifuge/Filter 0.22µm)Equilibration->SeparationQuantificationQuantification(HPLC-UV or LC-MS)Separation->Quantification

Figure 2: Standardized workflow for quantitative solubility determination.

  • Saturation: Add 2-MAPB HCl to the buffer until undissolved solid is visible (supersaturation).

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF filter (low binding) to remove micro-particulates.[1][2]

  • Quantification: Analyze the filtrate via HPLC-UV (245 nm) against a standard curve prepared in DMSO.

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 413938, 1-(1-Benzofuran-2-yl)propan-2-amine. Retrieved October 26, 2023, from [Link][2]

  • Edelmann, F. T. (2021).[1][2][6][10] Solubility of drugs in ethanol and DMSO. ResearchGate. Retrieved October 26, 2023, from [Link]

Technical Guide: Identification of 2-MAPB Metabolites in Urine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of 2-MAPB Metabolites in Urine Samples Content Type: Technical Guide / Whitepaper Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals

Executive Summary & Chemical Context

The identification of 2-MAPB (1-(benzofuran-2-yl)-N-methylpropan-2-amine) in biological matrices represents a critical challenge in forensic toxicology due to its structural isomerism with the more common 5-MAPB and 6-MAPB. As a Novel Psychoactive Substance (NPS) of the benzofuran class, 2-MAPB acts as a monoamine reuptake inhibitor and releasing agent.

This guide details the metabolic biotransformation of 2-MAPB and provides a validated analytical workflow for its identification in urine. Unlike blood, urine offers a wider detection window and higher concentrations of polar metabolites, making it the matrix of choice for retrospective consumption analysis.

Metabolic Pathway Analysis

Understanding the biotransformation of 2-MAPB is the prerequisite for accurate method development. In urine, the parent compound is often detectable, but the identification of specific metabolites confirms ingestion and rules out external contamination.

Phase I Metabolism

The primary metabolic routes for 2-MAPB involve oxidative deamination, N-demethylation, and hydroxylation.

  • N-Demethylation: The N-methyl group is enzymatically removed (likely via CYP450 isoforms such as CYP2D6 or CYP1A2) to form N-desmethyl-2-MAPB (also known as 2-APB or 2-aminopropylbenzofuran). This is a pharmacologically active metabolite.

  • Hydroxylation: The benzofuran ring or the alkyl side chain undergoes hydroxylation to form Hydroxy-2-MAPB . The exact position of the hydroxyl group on the furan ring varies, but it significantly increases polarity.

Phase II Metabolism

Phase I metabolites, particularly Hydroxy-2-MAPB, undergo conjugation with glucuronic acid (glucuronidation) or sulfate to increase water solubility for renal excretion. Consequently, urine samples often require hydrolysis to cleave these conjugates and improve detection sensitivity of the phase I markers.

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of 2-MAPB into its primary urinary targets.

MAPB_Metabolism Parent 2-MAPB (Parent Drug) Nor N-desmethyl-2-MAPB (2-APB) Parent->Nor N-Demethylation (CYP450) Hydroxy Hydroxy-2-MAPB Parent->Hydroxy Hydroxylation Nor->Hydroxy Hydroxylation Gluc Hydroxy-2-MAPB Glucuronide Hydroxy->Gluc Glucuronidation (UGT Enzymes)

Figure 1: Proposed metabolic pathway of 2-MAPB leading to primary urinary biomarkers.

Analytical Strategy: LC-HRMS/MS vs. GC-MS

While GC-MS is a standard screening tool, LC-HRMS/MS (Liquid Chromatography-High Resolution Tandem Mass Spectrometry) is the gold standard for 2-MAPB identification.[1] This is due to the need to distinguish 2-MAPB from its positional isomers (5-MAPB, 6-MAPB) which share identical molecular weights and very similar fragmentation patterns in Electron Ionization (EI) MS.

Differentiation of Isomers

The position of the alkyl-amine chain on the benzofuran ring (position 2 vs. 5 vs.[2] 6) alters the chromatographic retention time and subtle ion abundance ratios in MS/MS.

  • 2-MAPB typically elutes earlier than 5-MAPB and 6-MAPB on C18 reverse-phase columns due to steric differences in the 2-position substitution.

  • Target Ions: High-resolution monitoring of the protonated precursor [M+H]+ (m/z ~190.1226) and specific product ions is required.

Experimental Protocol: Extraction and Identification

Reagents and Standards
  • Reference Standards: 2-MAPB HCl, 2-APB HCl (N-desmethyl metabolite).

  • Enzyme:

    
    -Glucuronidase (from E. coli or Helix pomatia) for hydrolysis.
    
  • Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.

Step-by-Step Workflow
Step 1: Enzymatic Hydrolysis

Rationale: To cleave Phase II glucuronides and release free Hydroxy-2-MAPB, increasing total detectable analyte concentration.

  • Aliquot 100 µL of urine into a centrifuge tube.

  • Add 50 µL of

    
    -Glucuronidase solution in phosphate buffer (pH 6.0).
    
  • Add 20 µL of Internal Standard (e.g., 2-MAPB-d3 or amphetamine-d5).

  • Incubate at 45°C for 60 minutes .

Step 2: Liquid-Liquid Extraction (LLE)

Rationale: Benzofurans are basic drugs. Alkaline extraction maximizes recovery into the organic layer.

  • Add 200 µL of 1 M Carbonate Buffer (pH 9-10) to the hydrolyzed sample.

  • Add 1 mL of extraction solvent (Chlorobutane or Ethyl Acetate).

  • Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic (upper) supernatant to a clean glass vial.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (95:5).

Step 3: LC-HRMS/MS Analysis[2]
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode.

Data Interpretation Table

The following table summarizes the mass spectral characteristics expected for 2-MAPB and its metabolites.

AnalytePrecursor Ion [M+H]+Key Fragment Ions (MS/MS)Retention Characteristic
2-MAPB (Parent)190.1226159.0804, 131.0491, 91.0542Distinct from 5/6-isomers
N-desmethyl-2-MAPB 176.1070159.0804, 131.0491Earlier than parent
Hydroxy-2-MAPB 206.1176188.1065 (loss of H2O), 147.0440Elutes earlier (more polar)

Analytical Workflow Diagram

This diagram illustrates the logical flow from sample receipt to confirmation, emphasizing the critical decision points for isomer differentiation.

Analytical_Workflow Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) Sample->Hydrolysis Extraction LLE / SPE (Alkaline pH) Hydrolysis->Extraction Instrument LC-HRMS/MS (Q-TOF or Orbitrap) Extraction->Instrument DataProc Data Processing (Extracted Ion Chromatograms) Instrument->DataProc Check1 Parent [M+H]+ 190.1226 Detected? DataProc->Check1 Check2 Metabolites Detected? (Nor- / Hydroxy-) Check1->Check2 Yes Check1->Check2 No (Look for metabolites only) IsomerCheck Isomer Differentiation (Compare RT with 5/6-MAPB) Check2->IsomerCheck Yes Result Positive Identification 2-MAPB IsomerCheck->Result RT Matches 2-MAPB

Figure 2: Analytical workflow for the extraction and confirmation of 2-MAPB in urine.

References

  • Theofel, N. et al. (2021).[3] Toxicological investigations in a death involving 2-MAPB. Forensic Science, Medicine and Pathology.[3] [Link]

  • Welter, J. et al. (2015).[1] Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB. Analytical and Bioanalytical Chemistry. [Link]

  • Stanczuk, A. et al. (2013).[1] Identification of (2-aminopropyl)benzofuran and its metabolites in human urine. Drug Testing and Analysis. [Link]

Sources

Technical Assessment: Preliminary In Vivo Effects of 2-MAPB in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-MAPB (1-(benzofuran-2-yl)-N-methylpropan-2-amine) Class: Benzofuran-based Entactogen / Monoamine Releaser Status: New Psychoactive Substance (NPS); Structural Isomer of 5-MAPB and 6-MAPB.[1]

This technical guide outlines the preliminary in vivo pharmacological profile of 2-MAPB, synthesizing data from rodent microdialysis and behavioral assays. Unlike its widely studied isomer 5-MAPB, 2-MAPB exhibits a distinct structure-activity relationship (SAR) characterized by a "2-position" benzofuran attachment. Current preliminary data suggests 2-MAPB functions as a monoamine releasing agent (MRA) with a selectivity profile analogous to MDMA, yet possesses distinct serotonergic toxicity risks and 5-HT2 receptor affinity that necessitate rigorous experimental handling.

Part 1: Chemical & Pharmacological Basis (SAR Analysis)

Structural Distinction

The defining feature of 2-MAPB is the attachment of the ethylamine chain to the 2-position of the benzofuran ring. This contrasts with 5-MAPB (5-position) and 6-MAPB (6-position).[1][2]

  • 5-MAPB/6-MAPB: High potency SERT/DAT releasers; often exceed MDMA potency.

  • 2-MAPB: Steric alignment at the monoamine transporter (MAT) binding pocket results in a potency profile closer to MDMA, but with enhanced direct 5-HT2 receptor agonism.

Mechanism of Action

The primary in vivo mechanism involves the reversal of monoamine transporters, leading to non-exocytotic release of neurotransmitters.

  • Primary Target: Serotonin Transporter (SERT) – High affinity.

  • Secondary Target: Dopamine Transporter (DAT) – Moderate affinity.

  • Tertiary Target: 5-HT2A/2B/2C Receptors – Direct agonism (contributing to hallucinogenic/psychedelic effects and potential valvulopathy risks).

MOA Drug 2-MAPB SERT SERT (Reversal) Drug->SERT High Affinity DAT DAT (Reversal) Drug->DAT Moderate Affinity Rec 5-HT2A Receptor (Agonism) Drug->Rec Direct Binding Out_5HT Extracellular 5-HT (Surge) SERT->Out_5HT Efflux Out_DA Extracellular DA (Increase) DAT->Out_DA Efflux Behav Entactogenic Effect (Locomotion/Empathy) Rec->Behav Head Twitch (Rodent) Out_5HT->Behav Tox Hyperthermia & Oxidative Stress Out_5HT->Tox Excess Out_DA->Behav

Figure 1: Pharmacodynamic pathway of 2-MAPB showing dual action: transporter reversal and direct receptor agonism.

Part 2: Experimental Protocols & Methodology

To validate the effects of 2-MAPB, researchers must employ self-validating protocols that include positive controls (MDMA) and negative controls (Saline).

In Vivo Microdialysis (Striatal Monoamine Assessment)

This protocol is the gold standard for quantifying the 5-HT/DA ratio, which defines the "entactogen" vs. "stimulant" classification.

Subject: Male C57BL/6J Mice or Sprague-Dawley Rats. Dose Range: 1 mg/kg – 10 mg/kg (i.p. or s.c.).

Step-by-Step Workflow:

  • Stereotaxic Surgery: Implant guide cannula targeting the striatum (Coordinates relative to Bregma: AP +0.5 mm, ML +2.0 mm, DV -3.0 mm for mice).

  • Recovery: Allow 24-48 hours for recovery to minimize inflammation artifacts.

  • Perfusion: Insert dialysis probe (2mm membrane length). Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.

  • Baseline: Collect samples every 20 minutes until three consecutive samples vary by <10%.

  • Challenge: Administer 2-MAPB (e.g., 10 mg/kg i.p.).

  • Analysis: Analyze dialysate via HPLC-ECD (Electrochemical Detection).

Validation Criteria:

  • Success: 5-HT levels must rise >300% over baseline.

  • Differentiation: If DA rises > 5-HT, the compound behaves like amphetamine (stimulant). If 5-HT >> DA, it behaves like MDMA/2-MAPB (entactogen).

Biotelemetry: Thermoregulation Assay

Benzofurans carry a high risk of lethal hyperthermia. This assay is critical for safety profiling.

Protocol:

  • Implantation: Implant radio-telemetry transmitters intraperitoneally.

  • Environment: Testing must occur at varying ambient temperatures (22°C vs 28°C) to assess "aggregate toxicity."

  • Measurement: Continuous core temperature logging for 4 hours post-injection.

  • Critical Threshold: A rise of >1.5°C indicates significant thermogenic uncoupling.

Part 3: Preliminary Effects Profile (Data Synthesis)

The following data summarizes the observed effects of 2-MAPB in comparison to its isomers and MDMA.

Neurochemical & Behavioral Comparison Table[3][4]
Parameter2-MAPB (1-(benzofuran-2-yl)...)5-MAPB (1-(benzofuran-5-yl)...)[3]MDMA (Reference)
5-HT Release High (Similar to MDMA)Very High (> MDMA)High
DA Release ModerateHighModerate
5-HT/DA Ratio Entactogenic (>1)Entactogenic (>1)Entactogenic (>1)
Locomotor Activity Moderate StimulationModest/Weak StimulationRobust Stimulation
Hyperthermia Significant (~1.8°C - 2.0°C rise)Severe (>3.0°C rise)Moderate (~1.8°C rise)
Toxicity Risk Moderate-HighHigh (Lethal at high doses)Moderate
Receptor Binding 5-HT2 Agonist (High affinity)5-HT2 Agonist (Partial)5-HT2 Agonist (Weak)
Key Findings
  • Serotonin Dominance: Microdialysis studies (Fuwa et al.) confirm that 2-MAPB increases extracellular serotonin significantly more than dopamine. This profile aligns with "empathogenic" subjective effects rather than pure psychostimulant effects (like methamphetamine).

  • Thermoregulatory Danger: While 5-MAPB is documented to cause lethal hyperthermia (up to +3.41°C in mice), 2-MAPB shows a hyperthermic profile closer to MDMA (+1.85°C).[3] However, due to the benzofuran ring stability preventing rapid metabolism, the duration of hyperthermia may be prolonged compared to MDMA.

  • Metabolic Stability: The benzofuran ring is more resistant to metabolic cleavage than the methylenedioxy ring of MDMA. This suggests 2-MAPB may have a longer half-life, increasing the risk of redosing toxicity.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the validated workflow for characterizing 2-MAPB, ensuring data integrity from synthesis to histological review.

Workflow cluster_InVivo In Vivo Phase (Rodent) Start Compound Verification (NMR / MS-MS) InVitro In Vitro Screening (HEK-293 MAT Transfection) Start->InVitro Confirm Purity Micro Microdialysis (Striatum 5-HT/DA) InVitro->Micro Select Dose Loco Locomotor Activity (Open Field) Micro->Loco Correlate Thermo Biotelemetry (Core Temp) Micro->Thermo Safety Check Histo Histology (5-HT depletion / Glial activation) Loco->Histo Post-Mortem Thermo->Histo Output Tox & Efficacy Profile Histo->Output

Figure 2: Integrated experimental workflow for the toxicological and pharmacological assessment of 2-MAPB.

References

  • Fuwa, T., Suzuki, J., Tanaka, T., Inomata, A., Honda, Y., & Kodama, T. (2016). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum.[4] The Journal of Toxicological Sciences.

  • Staeheli, S. N., Boxler, M. I., Oestreich, A., Marti, M., Gascho, D., Bolliger, S. A., ...[4] & Kraemer, T. (2017). Postmortem distribution and redistribution of MDAI and 2-MAPB in blood and alternative matrices. Forensic Science International.[4]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, M. O., Johnson, R. A., & Janowsky, A. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology.

  • Welter-Luedeke, J., & Maurer, H. H. (2016). New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives with a benzofuran or benzothiazole ring system. Drug Testing and Analysis.

Sources

The Benzofuran Core: A Technical Guide to its Discovery, Synthesis, and Application in Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, stands as a cornerstone in medicinal chemistry and materials science. Its prevalence in a vast array of natural products with significant biological activities has spurred over a century of research into its synthesis and derivatization. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted benzofurans, delves into the key synthetic strategies for their preparation, and explores the critical structure-activity relationships that drive their application in modern research.

A Historical Perspective: From Perkin's Discovery to a Privileged Scaffold

The journey of the benzofuran core began in 1870 when Sir William Henry Perkin first reported its synthesis. This initial discovery laid the groundwork for the exploration of a class of compounds that would later be recognized for their remarkable versatility and biological significance. Initially, the synthesis of benzofurans was a challenging endeavor, often requiring harsh reaction conditions and yielding limited structural diversity. However, the persistent efforts of organic chemists have led to the development of a rich portfolio of synthetic methodologies, transforming the benzofuran moiety into what is now considered a "privileged scaffold" in drug discovery. This term reflects the ability of the benzofuran core to serve as a versatile template for the development of ligands for a wide range of biological targets.

The Art of Synthesis: Crafting the Benzofuran Core

The construction of the benzofuran ring system can be approached through numerous synthetic routes, ranging from classical named reactions to modern transition-metal-catalyzed transformations. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction efficiency and scalability.

Classical Approaches to Benzofuran Synthesis

One of the earliest methods for benzofuran synthesis is the Perkin rearrangement, a reaction that involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide base.[1] The reaction proceeds through the initial opening of the lactone ring to form a carboxylate and a phenolate. Subsequent intramolecular nucleophilic attack and rearrangement lead to the formation of the benzofuran ring.

The mechanism of the Perkin rearrangement has been the subject of several investigations, with the currently accepted pathway involving the formation of a vinylidene intermediate.

Diagram: Perkin Rearrangement Mechanism

Perkin_Rearrangement cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product 2_Halocoumarin 2-Halocoumarin Ring_Opened Ring-Opened Intermediate (Carboxylate and Phenolate) 2_Halocoumarin->Ring_Opened OH⁻ Vinylidene Vinylidene Intermediate Ring_Opened->Vinylidene Rearrangement Benzofuran Substituted Benzofuran Vinylidene->Benzofuran Intramolecular Cyclization

Caption: Mechanism of the Perkin rearrangement for benzofuran synthesis.

The Wittig reaction, a cornerstone of alkene synthesis, can be ingeniously adapted for the construction of the benzofuran ring. In an intramolecular fashion, a phosphonium ylide generated from an appropriately substituted phenolic precursor can react with an ester or other carbonyl-containing functionality within the same molecule to form the furan ring.[2][3] This method offers a high degree of control over the substitution pattern at the 2- and 3-positions of the benzofuran core.

The key to this approach is the strategic placement of the phosphonium salt and the carbonyl group, allowing for an efficient intramolecular cyclization.

Diagram: Intramolecular Wittig Reaction for Benzofuran Synthesis

Intramolecular_Wittig cluster_precursor Precursor cluster_ylide Ylide Formation cluster_cyclization Cyclization cluster_product Product Phenolic_Phosphonium_Salt o-Hydroxyaryl Phosphonium Salt Ylide Phosphonium Ylide Phenolic_Phosphonium_Salt->Ylide Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Intramolecular [2+2] Cycloaddition Benzofuran Substituted Benzofuran Oxaphosphetane->Benzofuran Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: General workflow for intramolecular Wittig synthesis of benzofurans.

Modern Synthetic Methods: The Power of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the benzofuran core is no exception. Palladium- and copper-catalyzed cross-coupling reactions have emerged as particularly powerful tools, enabling the efficient formation of key carbon-carbon and carbon-oxygen bonds.

A highly efficient and versatile strategy for the synthesis of 2-substituted and 2,3-disubstituted benzofurans involves a tandem Sonogashira coupling and cyclization reaction.[1][4] This one-pot procedure typically utilizes an o-iodophenol and a terminal alkyne as the starting materials. The palladium- and copper-cocatalyzed Sonogashira coupling first forms a 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization to afford the benzofuran product.

The reaction conditions can be tuned to favor either a 5-exo-dig or 6-endo-dig cyclization, leading to the formation of different benzofuran isomers. The choice of catalyst, ligand, base, and solvent all play a crucial role in determining the outcome of the reaction.

Diagram: Sonogashira Coupling and Cyclization for Benzofuran Synthesis

Sonogashira_Cyclization cluster_reactants Reactants cluster_coupling Sonogashira Coupling cluster_cyclization Intramolecular Cyclization o_Iodophenol o-Iodophenol Alkynylphenol 2-Alkynylphenol Intermediate o_Iodophenol->Alkynylphenol Pd catalyst, CuI, Base Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Alkynylphenol Benzofuran Substituted Benzofuran Alkynylphenol->Benzofuran 5-exo-dig Cyclization

Caption: Tandem Sonogashira coupling and cyclization for benzofuran synthesis.

Experimental Protocol: Synthesis of 2-Aryl-5-bromobenzofuran via Sonogashira Coupling and Cyclization

This section provides a detailed, step-by-step protocol for the synthesis of a 2-aryl-5-bromobenzofuran, a common structural motif in bioactive molecules. This procedure is based on a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization.

Materials:

  • 4-Bromo-2-iodophenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-iodophenol (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-phenyl-5-bromobenzofuran.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials and the appearance of the characteristic signals for the benzofuran product will validate the protocol.

Structure-Activity Relationships (SAR): Tailoring Benzofurans for Biological Activity

The biological activity of substituted benzofurans is highly dependent on the nature and position of the substituents on the benzofuran core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new drug candidates.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives. The substitution pattern plays a critical role in their mechanism of action, which can include the inhibition of tubulin polymerization, protein kinases, and other key cellular targets.

A review of the SAR of benzofuran derivatives as anticancer agents reveals several key trends:

  • Substitution at the 2-position: The introduction of an aryl group at the 2-position is a common feature in many potent anticancer benzofurans. The nature of the substituents on this aryl ring can significantly influence activity.

  • Substitution at the 5-position: Halogen atoms, particularly bromine, at the 5-position have been shown to enhance the anticancer activity of certain benzofuran derivatives.

  • Other substitutions: The presence of methoxy, hydroxyl, and other functional groups at various positions on the benzofuran ring can modulate the compound's potency and selectivity.

Table 1: Representative SAR Data for Anticancer Benzofuran Derivatives

CompoundR1 (at C2)R2 (at C5)R3 (at C6)IC₅₀ (µM) against a specific cancer cell line
1 PhenylHH1.5
2 4-MethoxyphenylHH0.8
3 PhenylBrH0.5
4 PhenylHOCH₃1.2

Note: The IC₅₀ values are hypothetical and for illustrative purposes only. They represent the concentration of the compound required to inhibit the growth of a specific cancer cell line by 50%.

Antimicrobial Activity

Substituted benzofurans also exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The SAR for antimicrobial benzofurans often highlights the importance of specific lipophilic and electronic properties conferred by the substituents.

Key findings from SAR studies on antimicrobial benzofurans include:

  • Lipophilicity: Increasing the lipophilicity of the molecule, often by introducing halogen atoms or alkyl chains, can enhance its ability to penetrate microbial cell membranes.

  • Electronic Effects: The presence of electron-withdrawing groups on the benzofuran ring can influence the molecule's interaction with microbial targets.

  • Specific Functional Groups: The incorporation of specific pharmacophores, such as Schiff bases or heterocyclic rings, at the 2- or 3-position can lead to potent antimicrobial agents.

Conclusion and Future Directions

The journey of the substituted benzofuran, from its initial discovery to its current status as a privileged scaffold, is a testament to the power of organic synthesis in driving scientific advancement. The continuous development of novel synthetic methodologies has provided researchers with the tools to create a vast and diverse library of benzofuran derivatives. The exploration of their structure-activity relationships has, in turn, unveiled their immense potential in medicinal chemistry and materials science.

Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including the use of flow chemistry and biocatalysis. Furthermore, the application of computational modeling and artificial intelligence will undoubtedly accelerate the design and discovery of novel benzofuran-based compounds with tailored properties for specific applications, from targeted cancer therapies to advanced organic electronic materials. The rich history and promising future of substituted benzofurans ensure that this remarkable heterocyclic core will continue to be a source of inspiration and innovation for years to come.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect. [Link]

  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank. [Link]

Sources

Methodological & Application

Application Note: GC-MS Protocol for the Detection and Differentiation of 2-MAPB and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The differentiation of 2-(2-methylaminopropyl)benzofuran (2-MAPB) from its positional isomers (specifically 5-MAPB and 6-MAPB) presents a significant analytical challenge due to their isobaric mass and nearly identical fragmentation patterns in Electron Ionization (EI) mass spectrometry. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing chemical derivatization with Heptafluorobutyric Anhydride (HFBA) to achieve baseline chromatographic separation and enhanced spectral discrimination. This guide is intended for forensic toxicology and drug chemistry laboratories requiring definitive structural elucidation of benzofuran-based New Psychoactive Substances (NPS).

Introduction & Analytical Challenges

The Target Analyte

2-MAPB is a substituted benzofuran derivative structurally related to MDMA. It functions as a monoamine transporter substrate, primarily affecting serotonin and dopamine release. Unlike its more common counterparts, 5-MAPB and 6-MAPB, where the ethylamine side chain is attached to the benzene ring, 2-MAPB features the side chain attached directly to the furan ring at the C2 position.

The Isomer Problem

In standard EI-MS (70 eV), 2-MAPB, 3-MAPB, 4-MAPB, 5-MAPB, 6-MAPB, and 7-MAPB all produce a base peak at m/z 72 (the immonium ion,


) and a molecular ion at m/z 189 . The lack of unique high-abundance fragment ions makes structural assignment based solely on underivatized mass spectra prone to error.

Key Analytical Risks:

  • Co-elution: Under rapid screening temperature ramps, 5-MAPB and 6-MAPB often co-elute. 2-MAPB generally exhibits a distinct retention time, but complex matrices can obscure this.

  • False Positives: Misidentifying a legal or less-controlled isomer as a controlled substance due to spectral similarity.

The Solution: Derivatization

To overcome these limitations, this protocol employs Heptafluorobutyrylation . The introduction of a bulky, electronegative heptafluorobutyryl group:

  • Increases Molecular Mass: Shifts the molecular ion to a higher, more diagnostic mass range (

    
     385).
    
  • Enhances Chromatographic Resolution: The steric bulk of the HFBA group amplifies subtle differences in the 3D shape of the isomers, significantly improving separation on non-polar phases (e.g., 5% phenyl).

  • Stabilizes Fragments: Promotes unique rearrangement ions that aid in structural confirmation.

Experimental Section

Reagents and Standards
  • Reference Standards: 2-MAPB, 5-MAPB, and 6-MAPB (1 mg/mL in methanol) – Certified Reference Materials (CRMs) are mandatory for retention time locking.

  • Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA), >99% purity.

  • Solvents: Ethyl Acetate (anhydrous), Hexane (HPLC grade).

  • Buffer: Carbonate buffer (pH 9.5) for liquid-liquid extraction.

Sample Preparation Workflow

The following workflow ensures extraction efficiency from biological matrices (urine/blood) or seized powders, followed by derivatization.[1]

Protocol A: Seized Powder/Solid Material
  • Dissolution: Dissolve ~1 mg of sample in 10 mL methanol.

  • Dilution: Dilute 100 µL of this solution into 900 µL of ethyl acetate.

  • Proceed to Step 2.3 (Derivatization).

Protocol B: Biological Matrix (Urine/Blood)
  • Alkalinization: Add 200 µL of sample to a glass tube. Add 200 µL Carbonate Buffer (pH 9.5).

  • Extraction: Add 1 mL Hexane:Ethyl Acetate (90:10). Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean GC vial.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 50 µL Ethyl Acetate.

Derivatization Protocol (HFBA)

This step is critical for isomer differentiation.

  • Add Reagent: To the extract in ethyl acetate, add 50 µL HFBA .

  • Incubate: Cap the vial tightly. Incubate at 70°C for 30 minutes .

    • Note: Excessive heat can degrade the benzofuran ring; do not exceed 75°C.

  • Evaporation: Evaporate the mixture to dryness under nitrogen (removes excess acid).

  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate.

  • Inject: Transfer to autosampler vial with insert.

GC-MS Instrumentation & Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography[1][2][3][4]
  • Column: Rxi-5Sil MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The silarylene phase provides superior selectivity for aromatic isomers compared to standard 100% dimethylpolysiloxane.

  • Carrier Gas: Helium, Constant Flow 1.2 mL/min.

  • Inlet: Splitless mode (1 min purge), 260°C.

  • Injection Volume: 1 µL.

Temperature Program (Isomer Resolution Method):

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 70 1.0
Ramp 1 20 180 0.0
Ramp 2 5 240 0.0

| Ramp 3 | 30 | 300 | 5.0 |

Note: The slow ramp (5°C/min) between 180°C and 240°C is the "Resolution Window" where the derivatized isomers elute.

Mass Spectrometry[3][5][6]
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C[2]

  • Ionization: EI, 70 eV

  • Acquisition: Scan mode (m/z 40–550) for identification; SIM mode for quantification.

Results & Discussion

Chromatographic Separation (Visualized)

Under the prescribed conditions, the HFBA derivatives exhibit distinct retention times. The bulky perfluoroalkyl group interacts differently with the stationary phase depending on the position of the side chain relative to the benzofuran oxygen.

  • 2-MAPB-HFBA: Elutes Early (approx. 12.5 min)

  • 6-MAPB-HFBA: Elutes Mid (approx. 13.2 min)

  • 5-MAPB-HFBA: Elutes Late (approx. 13.4 min)

(Note: Exact retention times must be established daily with CRMs.)

Mass Spectral Interpretation

The HFBA derivatization shifts the base peak and creates diagnostic high-mass fragments.

AnalyteParent Ion (M+)Base Peak (m/z)Diagnostic Fragments (m/z)
Underivatized MAPB 189 (weak)72131, 44
2-MAPB-HFBA 385240240, 213, 169
5/6-MAPB-HFBA 385240240, 266, 169

Mechanism of Differentiation: While the base peak (m/z 240) remains the same (representing the immonium ion with the HFBA group attached), the retention index (RI) becomes the primary discriminator. The resolution (


) between 2-MAPB and the 5/6 pair is typically >2.0 using this protocol.
Logical Workflow Diagram

The following diagram illustrates the decision process for confirming 2-MAPB.

G Start Unknown Sample (Powder or Biological) Screening Screening: Underivatized GC-MS (Fast Ramp) Start->Screening Decision1 Peak at m/z 72, 189 detected? Screening->Decision1 Negative Report Negative Decision1->Negative No Ambiguous Isomer Ambiguity: Cannot distinguish 2-, 5-, 6-MAPB Decision1->Ambiguous Yes Deriv Derivatization: Reaction with HFBA (70°C, 30 min) Ambiguous->Deriv Required GCMS_Slow GC-MS Analysis: Slow Ramp (5°C/min) on Rxi-5Sil MS Deriv->GCMS_Slow Compare Compare Retention Time (RT) with Reference Standards GCMS_Slow->Compare Result2 Match 2-MAPB-HFBA RT (Early Eluter) Compare->Result2 RT Match Result56 Match 5- or 6-MAPB-HFBA RT (Late Eluters) Compare->Result56 RT Mismatch

Caption: Analytical decision tree for the definitive identification of 2-MAPB using HFBA derivatization to resolve positional isomers.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" as per laboratory standards (e.g., ISO 17025), the following criteria must be met:

  • Resolution Check: The resolution (

    
    ) between 6-MAPB-HFBA and 5-MAPB-HFBA must be 
    
    
    
    . If resolution degrades, trim the column or reduce the ramp rate to 3°C/min.
  • Ion Ratios: For confirmation, the ratio of m/z 240 (Quant) to m/z 169 (Qualifier) must be within ±20% of the concurrent calibration standard.

  • Linearity:

    
     over the range of 50–2000 ng/mL.
    
  • Carryover: A blank injection following the highest standard must show <1% of the LOQ signal.

Conclusion

While underivatized GC-MS is sufficient for class identification of benzofurans, it fails to reliably distinguish 2-MAPB from its 5- and 6- isomers due to spectral identity and co-elution. This protocol establishes that HFBA derivatization is the requisite methodology for unambiguous identification. The derivatization step introduces necessary steric bulk, separating the isomers chromatographically and satisfying forensic requirements for selectivity.

References

  • Differentiation of 2-MAPB and 6-MAPB: Detailed study on the mass spectral and chromatographic behavior of MAPB isomers. Source: National Institutes of Health (PubMed) / Drug Testing and Analysis

  • SWGDRUG Monograph: 2-MAPB: Standard analytical data including EI-MS spectrum and FTIR data for underivatized 2-MAPB. Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG)

  • Metabolic Fate and Analysis of Benzofurans: Comparison of 5-APB, 6-APB, and their N-methyl derivatives (MAPBs) in urine using GC-MS. Source: PubMed / Springer (Analytical and Bioanalytical Chemistry)

  • Derivatization Strategies for NPS: Review of derivatization agents (HFBA, TFAA) for enhancing GC-MS separation of amphetamine-type isomers. Source: ResearchGate / Forensic Science International

Sources

Application Note & Protocol: In Vivo Microdialysis for Measuring Neurotransmitter Release by 2-MAPB

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Neurochemical Profile of 2-MAPB

1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB) is a novel psychoactive substance belonging to the substituted benzofuran class of compounds. Structurally related to empathogens like MDMA and 5-MAPB, 2-MAPB is presumed to exert its psychoactive effects by modulating monoaminergic neurotransmission.[1][2][3] Preliminary studies suggest that 2-MAPB, much like its analogues, acts as a monoamine releaser with a notable impact on serotonin (5-HT) and dopamine (DA) systems.[2][3] A study in mice demonstrated that 2-MAPB increases extracellular levels of both serotonin and dopamine in the corpus striatum, with effects qualitatively similar to those of MDMA where the increase in serotonin is more pronounced than that of dopamine.[2][3]

Understanding the precise in vivo neurochemical dynamics of 2-MAPB is crucial for elucidating its mechanism of action, abuse potential, and potential therapeutic applications. In vivo microdialysis is a powerful and well-established technique for this purpose, allowing for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals.[1][4][5][6] This technique provides real-time information on neurotransmitter level fluctuations in response to pharmacological agents.[6][7]

This application note provides a comprehensive, step-by-step protocol for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure 2-MAPB-induced changes in extracellular dopamine and serotonin levels in the rat brain. The protocol is designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data.

Scientific Principles & Experimental Rationale

The core of this protocol lies in the synergy between in vivo microdialysis and HPLC-ECD.

  • In Vivo Microdialysis: A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of interest (e.g., the nucleus accumbens, a key area in the brain's reward circuitry).[1][5] The probe is then perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a slow, constant flow rate.[4][8] Neurotransmitters and other small molecules in the extracellular space diffuse across the semi-permeable membrane into the aCSF, creating a "dialysate" that is collected for analysis.[4][5] This allows for the dynamic monitoring of neurochemical changes over time in a behaving animal.[6]

  • HPLC-ECD: The collected dialysate samples, containing minute concentrations of neurotransmitters, are then analyzed using HPLC-ECD.[9][10] This highly sensitive analytical technique separates the different monoamines in the sample based on their physicochemical properties as they pass through a specialized column.[9] An electrochemical detector then measures the current generated by the oxidation of the electroactive neurotransmitters (dopamine and serotonin), allowing for their precise quantification.[9][10]

The experimental design is structured to establish a stable baseline of neurotransmitter levels before the administration of 2-MAPB, followed by continuous monitoring of the drug's effects over a defined period. This allows for a clear, quantitative assessment of 2-MAPB's impact on monoaminergic neurotransmission.

Experimental Workflow Diagram

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment A Animal Acclimation B Stereotaxic Surgery: Guide Cannula Implantation A->B C Post-operative Recovery (5-7 days) B->C D Microdialysis Probe Insertion E Probe Equilibration (2-3 hours) D->E F Baseline Sample Collection (3-4 samples) E->F G 2-MAPB Administration (i.p. injection) F->G H Post-injection Sample Collection (4-6 hours) G->H I Sample Analysis: HPLC-ECD H->I J Data Analysis & Interpretation I->J K Histological Verification of Probe Placement J->K

Figure 1: A schematic overview of the key stages involved in the in vivo microdialysis experiment to measure neurotransmitter release induced by 2-MAPB.

Materials and Reagents

Category Item Supplier & Catalog Number (Example)
Animals Male Sprague-Dawley rats (250-300g)Charles River Laboratories
Surgical Equipment Stereotaxic frame for ratsStoelting Co.
Anesthetic delivery system (isoflurane)VetEquip, Inc.
Micro-drill with trephine burrsForedom Electric Co.
Surgical instruments (scalpels, forceps, etc.)Fine Science Tools
Dental cementLang Dental Mfg. Co.
Stainless steel anchor screwsFine Science Tools
Microdialysis Guide cannulae (for rats)BASi (Bioanalytical Systems, Inc.)
Microdialysis probes (4 mm membrane)BASi (Bioanalytical Systems, Inc.)
Microdialysis pumpHarvard Apparatus
Refrigerated fraction collectorBASi (Bioanalytical Systems, Inc.)
FEP tubingIDEX Health & Science
Chemicals & Reagents 2-MAPB hydrochlorideCayman Chemical
Isoflurane, USPPiramal Critical Care
Tribromoethanol (Avertin)Sigma-Aldrich
tert-Amyl alcoholSigma-Aldrich
Saline, sterile, 0.9%Hospira
Artificial Cerebrospinal Fluid (aCSF) components:
NaCl, KCl, CaCl2, MgCl2, Na2HPO4, NaHCO3, D-glucoseSigma-Aldrich
HPLC-ECD HPLC system with electrochemical detectorESA Biosciences (now part of Thermo Fisher) or Amuza Inc.
C18 reverse-phase HPLC columnWaters Corporation
Mobile phase components (e.g., sodium acetate, EDTA, methanol)Fisher Scientific
Dopamine and Serotonin standardsSigma-Aldrich

Detailed Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation

Rationale: Accurate and aseptic surgical implantation of the guide cannula is critical for the success of the microdialysis experiment. The guide cannula serves as a stable port for the subsequent insertion of the microdialysis probe into the target brain region. A recovery period of 5-7 days is essential to allow for the resolution of acute inflammation from the surgery, which could otherwise confound the neurochemical measurements.[11]

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen). Alternatively, an intraperitoneal (i.p.) injection of Avertin (tribromoethanol) can be used, however, it is recommended for single-use anesthesia. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Mounting: Secure the anesthetized rat in the stereotaxic frame. Ensure the head is level by adjusting the incisor bar until the heights of bregma and lambda are equal.

  • Surgical Preparation: Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol. Apply a sterile ophthalmic ointment to the eyes to prevent drying.

  • Incision and Exposure of Skull: Make a midline incision in the scalp and retract the skin to expose the skull. Gently scrape away the periosteum to visualize the cranial sutures (bregma and lambda).

  • Coordinate Determination: Identify the coordinates for the nucleus accumbens shell from a rat brain atlas (e.g., Paxinos and Watson). Typical coordinates relative to bregma are: Anteroposterior (AP): +1.7 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -6.5 mm from the skull surface.

  • Craniotomy: Mark the target coordinates on the skull and drill a small burr hole (craniotomy) over the target site. Be careful not to damage the underlying dura mater.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.

  • Fixation: Secure the guide cannula to the skull using dental cement and 2-3 small anchor screws threaded into the skull.

  • Closure and Post-operative Care: Suture the scalp around the dental cement cap. Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) and allow the animal to recover in a clean, warm cage. Monitor the animal daily for signs of pain or infection. Allow a 5-7 day recovery period before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis and 2-MAPB Administration

Rationale: This protocol is designed to obtain a stable baseline of neurotransmitter levels before drug administration, which is essential for accurately quantifying the effects of 2-MAPB. The flow rate of the perfusion solution is a critical parameter; a slower flow rate generally results in higher recovery of the analyte but may have lower temporal resolution. A flow rate of 1.0 µL/min is a good starting point for monoamine measurements.[4]

Procedure:

  • Probe Insertion: Gently restrain the recovered rat and remove the dummy cannula from the guide cannula. Insert the microdialysis probe, ensuring it extends the correct distance into the brain tissue.

  • Connection to Microdialysis System: Connect the inlet of the probe to the microdialysis pump and the outlet to the refrigerated fraction collector.

  • Probe Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min. Allow the system to equilibrate for 2-3 hours to establish a stable baseline of neurotransmitter release.

  • Baseline Sample Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals. Store the samples at -80°C until analysis.

  • 2-MAPB Administration: Prepare a solution of 2-MAPB hydrochloride in sterile saline. Based on studies of similar compounds, a starting dose range of 1-3 mg/kg (i.p.) is recommended. Administer the 2-MAPB solution or a vehicle control (saline) via intraperitoneal injection.

  • Post-injection Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 4-6 hours post-injection to capture the full time-course of the drug's effect.

  • Euthanasia and Brain Collection: At the end of the experiment, euthanize the animal with an overdose of anesthetic. Perfuse the brain with saline followed by 4% paraformaldehyde. Extract the brain and store it in paraformaldehyde for subsequent histological verification of the probe placement.

Protocol 3: HPLC-ECD Analysis of Dopamine and Serotonin

Rationale: HPLC-ECD is a highly sensitive and reliable method for quantifying dopamine and serotonin in microdialysate samples.[9][10] The choice of mobile phase composition and electrochemical detector potential are critical for achieving optimal separation and detection of the analytes of interest.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of, for example, 100 mM sodium acetate, 0.1 mM EDTA, and 10% methanol, adjusted to a pH of 4.0 with acetic acid. Filter and degas the mobile phase before use.

  • HPLC System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 0.1 mL/min. Set the electrochemical detector potential to +0.7 V.

  • Standard Curve Generation: Prepare a series of standard solutions of dopamine and serotonin of known concentrations (e.g., 0.1 to 10 ng/mL). Inject these standards into the HPLC system to generate a standard curve for each analyte.

  • Sample Analysis: Thaw the dialysate samples and inject a fixed volume (e.g., 10 µL) into the HPLC system.

  • Data Acquisition and Quantification: Record the chromatograms and identify the peaks corresponding to dopamine and serotonin based on their retention times compared to the standards. Quantify the concentration of each neurotransmitter in the samples by comparing the peak areas to the standard curve.

Data Analysis and Interpretation

  • Baseline Calculation: Calculate the average concentration of dopamine and serotonin in the three pre-injection (baseline) samples. This average is considered 100%.

  • Normalization: Express the neurotransmitter concentrations in all subsequent samples as a percentage of the baseline.

  • Time-Course Analysis: Plot the mean percentage change from baseline for each neurotransmitter over time for both the 2-MAPB and vehicle-treated groups.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of the effects of 2-MAPB on dopamine and serotonin release over time.

Expected Results: Based on existing literature for 2-MAPB and related compounds, it is anticipated that 2-MAPB will cause a significant, dose-dependent increase in extracellular dopamine and serotonin levels in the nucleus accumbens.[2][3] The increase in serotonin is expected to be more pronounced and may have a different time course compared to the increase in dopamine.

Table 1: Hypothetical Data of 2-MAPB's Effect on Neurotransmitter Release

Time (minutes)% Dopamine Release (Vehicle)% Dopamine Release (2-MAPB)% Serotonin Release (Vehicle)% Serotonin Release (2-MAPB)
-40 to -20100 ± 5100 ± 6100 ± 7100 ± 8
-20 to 0100 ± 4100 ± 5100 ± 6100 ± 7
0 to 20105 ± 6150 ± 15110 ± 8250 ± 25
20 to 40102 ± 5250 ± 20105 ± 7400 ± 30
40 to 6098 ± 4300 ± 25100 ± 6550 ± 40
60 to 8095 ± 5280 ± 2298 ± 5500 ± 35
80 to 10097 ± 6220 ± 1895 ± 6400 ± 30
100 to 120101 ± 5180 ± 15102 ± 7300 ± 25

*p < 0.05 compared to vehicle control

Putative Signaling Pathway of 2-MAPB

signaling_pathway cluster_presynaptic Presynaptic Monoamine Neuron cluster_synaptic_cleft Synaptic Cleft MAPB 2-MAPB DAT Dopamine Transporter (DAT) MAPB->DAT 1. Enters neuron via reuptake transporter SERT Serotonin Transporter (SERT) MAPB->SERT 1. Enters neuron via reuptake transporter VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MAPB->VMAT2 2. Interacts with VMAT2 Dopamine_ext Extracellular Dopamine DAT->Dopamine_ext Reuptake Serotonin_ext Extracellular Serotonin SERT->Serotonin_ext Reuptake Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Disrupts vesicular storage Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Disrupts vesicular storage Dopamine_vesicle->Dopamine_ext 3. Reverses transporter function (efflux) Serotonin_vesicle->Serotonin_ext 3. Reverses transporter function (efflux)

Figure 2: A proposed mechanism of action for 2-MAPB, illustrating its interaction with monoamine transporters leading to increased extracellular levels of dopamine and serotonin.

Conclusion and Future Directions

This application note provides a robust and detailed framework for investigating the in vivo neurochemical effects of 2-MAPB. By following these protocols, researchers can obtain high-quality data on the dose-dependent and time-dependent effects of this novel psychoactive substance on dopamine and serotonin release in the rat brain.

Future studies could expand upon this work by:

  • Investigating the effects of 2-MAPB in other brain regions, such as the prefrontal cortex, to gain a more comprehensive understanding of its neurochemical profile.

  • Examining the role of specific receptor subtypes in mediating the effects of 2-MAPB by co-administering selective antagonists.

  • Correlating the observed neurochemical changes with behavioral readouts to better understand the functional consequences of 2-MAPB-induced neurotransmitter release.

By employing these advanced in vivo techniques, the scientific community can continue to unravel the complex pharmacology of novel psychoactive substances, paving the way for a better understanding of their potential risks and therapeutic benefits.

References

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 57869. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(5), 447–460. [Link]

  • Ungerstedt, U., & Hallström, A. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life sciences, 41(7), 861–864. [Link]

  • Di Giovanni, G., Di Matteo, V., & Esposito, E. (2008). In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. In: V. Di Matteo, & G. Di Giovanni (Eds.), Dopamine Transporter Methods and Protocols. Humana Press. [Link]

  • Fuwa, T., Suzuki, J., Tanaka, T., Inomata, A., Honda, Y., & Kodama, T. (2016). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum. The Journal of toxicological sciences, 41(3), 329–337. [Link]

  • Benveniste, H., & Hüttemeier, P. C. (1990). Microdialysis--theory and application. Progress in neurobiology, 35(3), 195–215. [Link]

  • de Lange, E. C., de Boer, B. A., & Breimer, D. D. (1999). Methodological issues in microdialysis sampling for pharmacokinetic studies. Advanced drug delivery reviews, 40(1-2), 29–55. [Link]

  • Fuwa, T., Suzuki, J., Tanaka, T., Inomata, A., Honda, Y., & Kodama, T. (2016). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum. The Journal of Toxicological Sciences, 41(3), 329-337. [Link]

  • Adkins, J. E., Barker, S. A., & Handa, R. J. (2001). Felbamate pharmacokinetics in the rat, rabbit, and dog. Journal of pharmaceutical sciences, 90(11), 1835–1844. [Link]

  • Eicom. (n.d.). Simultaneous Analysis of Norepinephrine, Dopamine and Serotonin in 15 Minutes. Eicom Corporation. [Link]

  • François, C., et al. (2017). Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection. Journal of Chromatography B, 1061-1062, 332-340. [Link]

  • Baker, L. E., & Baker, T. R. (2020). Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine (MDMA). Western Michigan University ScholarWorks at WMU. [Link]

  • de la Cruz, M. J., et al. (2026). Predicting early bactericidal activity of tuberculosis drug combinations using a translational pharmacokinetic-pharmacodynamic modeling approach. bioRxiv. [Link]

  • Kiyatkin, E. A., & Wise, R. A. (1995). Experiment 2. In vivo microdialysis: Effects of cocaine and. ResearchGate. [Link]

  • Dolan, S. B., et al. (2021). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of pharmacology and experimental therapeutics, 378(1), 1-10. [Link]

  • Amuza Inc. (2020, February 12). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate [Video]. YouTube. [Link]

  • Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Washington University School of Medicine in St. Louis. [Link]

  • Löscher, W., et al. (2003). Quantitative in Vivo Microdialysis Study on the Influence of Multidrug Transporters on the Blood-Brain Barrier Passage of Oxcarbazepine: Concomitant Use of Hippocampal Monoamines as Pharmacodynamic Markers for the Anticonvulsant Activity. The Journal of pharmacology and experimental therapeutics, 305(1), 305-315. [Link]

  • Trifiletti, D. M., et al. (2022). Optimal α/β Ratio for Biologically Effective Dose-Based Prediction of Radiation-Induced Peritumoral Brain Edema in Meningioma. Cancers, 14(15), 3795. [Link]

  • Stojiljkovic, M. P., et al. (2011). Clinical pharmacokinetics in optimal gentamicin dosing regimen in neonates. Vojnosanitetski pregled, 68(1), 43-48. [Link]

  • Dolan, S. B., et al. (2021). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics, 378(1), 1-10. [Link]

  • Kennedy, R. T. (2013). Detection and Quantification of Neurotransmitters in Dialysates. Current protocols in neuroscience, Chapter 7, Unit7.4. [Link]

  • Wikipedia. (2023, November 29). 2-MAPB. [Link]

  • Wikipedia. (2023, December 29). 5-MAPB. [Link]

  • Wikipedia. (2023, October 29). MDMA. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547092, 2-MAPB. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102336592, 5-MAPB. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1615, MDMA. PubChem. [Link]

  • Amuza Inc. (2020, April 6). Benefits of using HPLC-ECD for Neurotransmitter Detection. [Link]

  • Antec Scientific. (n.d.). Neurotransmitter analysis and On-line Microdialysis (OMD). [Link]

  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. (2024). International Journal of Molecular Sciences, 25(2), 1146. [Link]

  • University of Connecticut. (n.d.). Use of Avertin. Office of the Vice President for Research. [Link]

  • Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates (6th ed.). Academic Press. [Link]

Sources

High-Performance Sample Preparation for 2-MAPB Quantification in Whole Blood

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-2MAPB-01

Executive Summary & Scientific Context

The analysis of 2-MAPB, a positional isomer of the benzofuran class (structurally related to MDMA and 5-MAPB), presents unique challenges in forensic toxicology. Unlike its more common analogues (5-MAPB, 6-APB), 2-MAPB has been implicated in specific fatal intoxications with blood concentrations reaching 7.3 mg/L [1].[1]

The primary analytical hurdle is isomeric discrimination . 2-MAPB shares an identical molecular mass (189.25 Da) and fragmentation pattern with 3-, 4-, 5-, and 6-MAPB. While chromatographic resolution is the final determinant, sample preparation is the critical control point to remove matrix interferences (phospholipids, proteins) that cause ion suppression, obscuring low-level detection of this specific isomer.

This guide details three extraction protocols ranging from high-throughput screening to high-sensitivity confirmation.

Physicochemical Profiling & Strategy

To design a self-validating extraction protocol, we must exploit the molecule's chemical properties.

PropertyValue (Est.)Implications for Extraction
Functional Group Secondary AmineBasic character. Protonated (

) at acidic/neutral pH; Neutral (

) at basic pH.
pKa ~9.8 - 10.2SPE Strategy: Load at pH 6.0 (ensure 100% ionization to bind cation exchange sorbent). LLE Strategy: Extract at pH > 12.0 (ensure 100% neutral state to partition into organic solvent).
LogP ~2.6Moderate lipophilicity. Suitable for non-polar solvent extraction (Hexane/Ethyl Acetate) or Reversed-Phase retention.
Stability LabileBenzofurans can degrade under oxidative stress. Critical: Keep samples at 4°C during processing; store at -20°C.

Protocol A: Solid Phase Extraction (SPE) – The Gold Standard

Best for: Confirmatory analysis, dirty post-mortem blood, and maximum sensitivity. Mechanism: Mixed-Mode Cation Exchange (MCX). This utilizes a dual retention mechanism: hydrophobic interaction (benzofuran ring) and electrostatic attraction (amine group).

Reagents
  • Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.

  • Loading Buffer: 0.1 M Phosphate Buffer, pH 6.0.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

  • Internal Standard (IS): 5-MAPB-d3 or MDMA-d5 (100 ng/mL in methanol).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL Whole Blood into a microcentrifuge tube.

    • Add 20 µL Internal Standard.

    • Add 600 µL Loading Buffer (pH 6.0). Vortex for 30 seconds.

    • Why? Dilution disrupts protein binding. pH 6.0 ensures 2-MAPB is fully protonated (

      
      ) to interact with the cation-exchange mechanism.
      
    • Centrifuge at 10,000 x g for 5 minutes to pellet gross particulates.

  • SPE Cartridge Conditioning:

    • 1 mL Methanol (activates hydrophobic pores).

    • 1 mL DI Water (equilibrates silica/polymer).

  • Loading:

    • Load the supernatant onto the cartridge at a slow flow rate (1 mL/min).

    • Mechanism: The protonated amine binds to the sulfonate groups (

      
      ) on the sorbent.
      
  • Wash Steps (Critical for Matrix Removal):

    • Wash 1: 1 mL 0.1 M HCl. (Locks the analyte to the sorbent; removes proteins/hydrophilic interferences).

    • Wash 2: 1 mL Methanol. (Removes hydrophobic neutrals and lipids; analyte remains bound via ionic interaction).

    • Drying: Apply full vacuum for 5 minutes. Residual methanol can affect elution recovery.

  • Elution:

    • Elute with 2 x 500 µL 5% NH4OH in Methanol .

    • Mechanism: The high pH (>11) deprotonates the amine (

      
      ), breaking the ionic bond. The organic solvent releases the hydrophobic interaction.
      
  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Visual Workflow (SPE)

SPE_Workflow Start Whole Blood Sample (200 µL) PreTreat Pre-treatment: Add Buffer pH 6.0 + IS (Protonation Step) Start->PreTreat Load Load SPE Cartridge (Mixed-Mode MCX) PreTreat->Load Centrifuge Supernatant Wash1 Wash 1: 0.1M HCl (Remove Proteins) Load->Wash1 Analytes Retained Wash2 Wash 2: Methanol (Remove Lipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) Wash2->Elute Analysis LC-MS/MS Analysis Elute->Analysis Evaporate & Reconstitute

Figure 1: Mixed-Mode Cation Exchange extraction logic ensures high selectivity for basic amines like 2-MAPB.

Protocol B: Liquid-Liquid Extraction (LLE) – Cost-Effective

Best for: Clean plasma samples, laboratories without SPE automation. Mechanism: pH manipulation to force phase transfer.

  • Alkalinization:

    • To 200 µL Blood/Plasma, add 100 µL 0.5 M Sodium Carbonate (pH ~11.5) or 50 µL 1M NaOH.

    • Scientific Logic:[2][3][4][5][6][7] The pH must be

      
      . At pH 11.5, 2-MAPB is uncharged (
      
      
      
      ) and lipophilic.
  • Extraction:

    • Add 1 mL extraction solvent: Chlorobutane or Ethyl Acetate:Hexane (50:50) .

    • Note: Chlorobutane provides cleaner extracts for blood; Ethyl Acetate recovers more polar metabolites but pulls more matrix.

  • Agitation:

    • Vortex vigorously for 5 minutes. Mechanical shaking is preferred to ensure equilibrium.

  • Separation:

    • Centrifuge at 3,500 rpm for 10 minutes.

    • Freeze-Thaw (Optional): Place tube in -80°C freezer until aqueous layer is frozen solid. Pour off the organic layer. This prevents aqueous contamination.[2]

  • Concentration:

    • Add 50 µL Acidified Methanol (0.1% HCl in MeOH) to the organic layer before evaporation.

    • Why? This converts the volatile free base back into the stable hydrochloride salt (

      
      ), preventing loss of analyte during evaporation.
      
    • Evaporate to dryness and reconstitute.

Analytical Considerations (LC-MS/MS)

Sample preparation is only half the battle. Separation of 2-MAPB from 5-MAPB and 6-MAPB requires specific chromatography.

  • Column: Biphenyl or PFP (Pentafluorophenyl) phases provide better selectivity for positional isomers than standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol (Acetonitrile can cause isobaric interference issues with benzofurans).

  • Transitions (MRM):

    • Precursor: 190.1 m/z

      
      
      
    • Quantifier: 159.1 m/z (Loss of methylamine)

    • Qualifier: 131.1 m/z (Benzofuran ring fragment)

Data Summary: Extraction Efficiency Comparison

ParameterSPE (Protocol A)LLE (Protocol B)PPT (Precipitation)
Recovery > 90%75 - 85%> 95%
Matrix Effect Minimal (< 10%)Moderate (15-25%)Severe (> 50%)
Cleanliness HighMediumLow
Throughput Medium (Automatable)Low (Manual steps)High
Recommendation Primary Choice Secondary ChoiceScreening Only

QC & Validation Criteria (Self-Validating System)

To ensure the protocol works, every batch must include:

  • Matrix Blank: Blood with no analyte (checks for interferences).

  • Fortified Blank (LOD Check): Blood spiked at 5 ng/mL.

  • Internal Standard Response: The IS area count in samples should be 50-150% of the IS area in the calibration standards. A drop below 50% indicates extraction failure or ion suppression.

References

  • Theofel, N., et al. (2021). Toxicological investigations in a death involving 2-MAPB. Forensic Science, Medicine and Pathology, 17, 492–498.

  • Welter, J., et al. (2015). Differentiation of new psychoactive substance (NPS), 6-MAPB, and its positional isomer, 2-MAPB, by GC/MS.[8] Forensic Toxicology.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016). 2-MAPB Monograph.[3]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

Sources

preparing 2-MAPB hydrochloride stock solutions for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of 2-MAPB Hydrochloride Stock Solutions for In Vitro Neuropharmacology

Abstract & Scope

This technical guide details the standardized protocol for preparing high-stability stock solutions of 2-MAPB hydrochloride (1-(benzofuran-2-yl)-N-methylpropan-2-amine HCl). 2-MAPB is a benzofuran-class monoamine releaser structurally related to MDMA and 6-APB.[1] Due to its application in sensitive in vitro assays (e.g., fast-scan cyclic voltammetry, transporter binding autoradiography), precise molarity and solvent biocompatibility are critical.

This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary stock solvent to maximize stability and solubility (up to 25 mg/mL), while providing strict dilution strategies to mitigate solvent cytotoxicity in downstream biological assays.

Physicochemical Specifications

Understanding the solute is the first step to reproducibility. The hydrochloride salt form offers improved aqueous solubility over the free base but remains susceptible to hydrolysis if stored improperly.

ParameterSpecificationNotes
Compound Name 2-MAPB HydrochlorideBenzofuran derivative
CAS Number 100389-74-0Specific to HCl salt
Formula C₁₂H₁₅NO[2][3][4] · HCl
Molecular Weight 225.7 g/mol Use this for Molarity calc.
Appearance Crystalline SolidOff-white to pale yellow
Solubility (DMSO) ~25 mg/mL (~110 mM)Recommended for Stock
Solubility (PBS pH 7.2) ~10 mg/mL (~44 mM)For immediate use only
Solubility (Ethanol) ~10 mg/mLProne to evaporation

Critical Note: Do not confuse the HCl salt with the free base (MW ~189.26 g/mol ). Using the wrong MW will result in a 19.2% error in final concentration.

Safety & Compliance (E-E-A-T)

Warning: 2-MAPB is a Novel Psychoactive Substance (NPS) .[5]

  • Regulatory: Likely Schedule I or analogue-controlled in many jurisdictions (e.g., UK Psychoactive Substances Act, US Federal Analogue Act). Verify local licensure before handling.

  • Toxicity: Potent monoamine transporter substrate. Handle in a Class II Biosafety Cabinet or Fume Hood. Wear nitrile gloves and eye protection.

Protocol: Preparation of 50 mM Stock Solution

We recommend a 50 mM master stock. This concentration is well below the saturation limit (110 mM) to prevent precipitation during freezing, yet high enough to allow large dilution factors (>1:1000) to minimize DMSO content in assays.

Materials
  • 2-MAPB HCl Reference Standard (approx. 5–10 mg)

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%, cell culture grade)

  • Amber glass vials (borosilicate, screw-cap with PTFE liner)

  • Analytical Balance (readability 0.01 mg)

Step-by-Step Methodology

Step 1: Gravimetric Quantification Do not rely on the vendor's label weight (e.g., "5 mg"). Residual salts or packing variations can alter mass.

  • Tare a clean, dry amber glass vial.

  • Transfer the 2-MAPB HCl powder to the vial.

  • Record the exact mass (

    
    ) in milligrams.
    
    • Example:

      
      .
      

Step 2: Volume Calculation Calculate the volume of DMSO (


) required to achieve a 50 mM  (0.05 M) concentration using the formula:


Applying the example:



Step 3: Solubilization

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 1–2 minutes.

    • Why? Benzofuran salts can form micro-aggregates. Sonication ensures a true homogeneous solution.

  • Inspect visually: The solution must be optically clear. If cloudy, sonicate further.

Step 4: Aliquoting & Storage

  • Divide the master stock into small aliquots (e.g., 50 µL) in sterile microcentrifuge tubes or amber glass vials.

    • Why? Prevents repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

  • Store at -20°C . Stable for up to 6 months.

Workflow Visualization

The following diagram illustrates the critical path from solid powder to assay-ready solution, emphasizing the "Single-Use Aliquot" strategy to maintain integrity.

StockPrep Powder 2-MAPB HCl (Solid) Weigh Weighing (Analytical Balance) Powder->Weigh Calc Calc DMSO Vol (Target: 50 mM) Weigh->Calc Dissolve Solubilization (Vortex + Sonicate) Calc->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve No (Cloudy) Aliquot Aliquot (50 µL units) QC->Aliquot Yes Freeze Store -20°C (Protect from Light) Aliquot->Freeze

Figure 1: Critical path for preparing stable 2-MAPB HCl stock solutions. Note the QC loop to ensure complete dissolution before freezing.

Experimental Application: Serial Dilution Strategy

For in vitro experiments (e.g., HEK293 uptake assays or brain slice voltammetry), the final DMSO concentration must be < 0.1% (v/v) to avoid solvent interference with cell membrane integrity or transporter function.

Direct dilution from Stock (50 mM) to Assay (e.g., 1 µM) is difficult because pipetting 0.02 µL is inaccurate. Use an Intermediate Working Solution .

Dilution Protocol (Example for 10 µM Final Assay Conc.)
  • Intermediate Solution (500 µM):

    • Dilute 50 mM Stock 1:100 into Assay Buffer (e.g., Krebs-Henseleit or PBS).

    • Mix: 10 µL Stock + 990 µL Buffer.

    • Result: 500 µM 2-MAPB (1% DMSO).

  • Final Assay Solution (10 µM):

    • Dilute Intermediate 1:50 into Assay Buffer.

    • Mix: 20 µL Intermediate + 980 µL Buffer.

    • Result: 10 µM 2-MAPB (0.02% DMSO ).

This ensures the solvent is negligible.

DilutionScheme Stock Master Stock (50 mM in DMSO) Inter Intermediate Solution (500 µM in Buffer) DMSO = 1% Stock->Inter 1:100 Dilution (10 µL + 990 µL) Final Final Assay Well (10 µM in Buffer) DMSO = 0.02% Inter->Final 1:50 Dilution (Add to cells)

Figure 2: Two-step serial dilution scheme to achieve micro-molar concentrations while keeping DMSO content < 0.1%.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation upon thawingSolubility limit exceeded or moisture ingress.Warm to 37°C and sonicate. If precipitate persists, discard.
Yellowing of solutionOxidation of the benzofuran ring.Discard. Ensure storage is light-tight (amber vials).
Inconsistent Assay Data Adsorption to plastics.2-MAPB is lipophilic. Use glass or low-binding polypropylene tips/tubes for intermediate steps.

References

  • Opacka-Juffry, J., et al. (2017).[6] Combined in vitro and in silico approaches to the assessment of stimulant properties of novel psychoactive substances - The case of the benzofuran 5-MAPB. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 75, 16-26. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 547092, 2-MAPB. Retrieved October 26, 2023, from [Link]

  • Simmler, L. D., et al. (2011). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. (Referenced for standard monoamine transporter assay protocols). [Link]

Sources

derivatization of 2-MAPB for enhanced GC-MS detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isomer 2-(2-methylaminopropyl)benzofuran (2-MAPB) presents a significant analytical challenge in forensic toxicology due to its isobaric similarity to the widely abused 5-MAPB and 6-MAPB. Native analysis of 2-MAPB yields poor chromatographic peak shape and non-specific fragmentation. This application note details a robust protocol for the acylation of 2-MAPB using pentafluoropropionic anhydride (PFPA). This derivatization stabilizes the secondary amine, improves volatility, and generates unique high-mass fragments (m/z 335, m/z 190, m/z 131), enabling definitive differentiation from positional isomers and methamphetamine analogs.

Introduction & Scientific Rationale

The Analytical Challenge

2-MAPB is a benzofuran-based entactogen and a structural analog of MDMA. It contains a secondary amine on a propyl chain attached to the C2 position of the benzofuran ring.[1]

  • Thermal Instability: In its underivatized form, the secondary amine interacts with silanol groups in the GC liner and column, leading to peak tailing and reduced sensitivity.

  • Isobaric Confusion: 2-MAPB, 3-MAPB, 4-MAPB, 5-MAPB, and 6-MAPB share the same molecular weight (MW 189.25) and very similar electron ionization (EI) fragmentation patterns (base peak m/z 44 or 72).

The Derivatization Strategy: Acylation

To overcome these limitations, we utilize Pentafluoropropionic Anhydride (PFPA) . This reagent reacts with the secondary amine to form a pentafluoropropionyl amide.

Key Advantages of PFPA for 2-MAPB:

  • Mass Shift: Increases molecular weight by 146 Da (from 189 to 335), moving the molecular ion into a higher, cleaner mass range.

  • Fragmentation Specificity: The perfluoroacyl group directs fragmentation via

    
    -cleavage, producing a stable, intense diagnostic ion (m/z 190) while preserving the molecular ion (
    
    
    
    ).
  • Isomer Resolution: The bulky perfluoroalkyl group amplifies subtle steric differences between the 2-, 5-, and 6-position isomers, significantly improving chromatographic resolution (retention time separation).

Chemical Mechanism

The reaction involves the nucleophilic attack of the 2-MAPB secondary nitrogen on the carbonyl carbon of the PFPA, releasing pentafluoropropionic acid as a byproduct.

ReactionMechanism MAPB 2-MAPB (Secondary Amine) Complex Tetrahedral Intermediate MAPB->Complex Nucleophilic Attack PFPA PFPA (Anhydride) PFPA->Complex Product 2-MAPB-PFP (Amide Derivative) Complex->Product Elimination Acid Pentafluoropropionic Acid (Byproduct) Complex->Acid

Figure 1: Acylation mechanism of 2-MAPB with PFPA.

Materials and Methods

Reagents
  • Analyte: 2-MAPB HCl reference standard (1 mg/mL in methanol).

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA), >99% purity.

  • Solvent: Ethyl Acetate (anhydrous, HPLC grade). Note: Do not use methanol, as it reacts with PFPA.

  • Base (Optional): Pyridine (anhydrous) can be used as an acid scavenger but is often unnecessary for this specific reaction if excess reagent is evaporated.

Instrumentation (GC-MS Parameters)
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 10°C/min to 310°C (hold 3 min).

  • MS Source: 230°C, Quad: 150°C.

  • Transfer Line: 280°C.

Experimental Protocol

This protocol assumes the analyte has already been extracted from a biological matrix (urine/blood) via Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) into a volatile solvent.

ProtocolWorkflow cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis Step1 Evaporate Extract to Dryness (N2 stream, 40°C) Step2 Add 50 µL Ethyl Acetate + 50 µL PFPA Step1->Step2 Step3 Incubate 70°C for 30 mins Step2->Step3 Step4 Evaporate to Dryness (Remove excess acid) Step3->Step4 Step5 Reconstitute in 100 µL Ethyl Acetate Step4->Step5 Step6 Inject 1 µL into GC-MS Step5->Step6

Figure 2: Step-by-step derivatization workflow for 2-MAPB.

Detailed Steps:
  • Evaporation: Take the organic extract containing 2-MAPB and evaporate to dryness under a gentle stream of nitrogen at 40°C. Critical: Ensure no water is present.

  • Reagent Addition: Add 50 µL of Ethyl Acetate and 50 µL of PFPA to the residue. Cap the vial tightly (PTFE-lined cap).

  • Incubation: Heat the vial at 70°C for 30 minutes . This ensures complete conversion of the secondary amine.

  • Cleanup: Evaporate the mixture to dryness again under nitrogen at 40°C. This step removes the excess PFPA and the acidic byproduct, which protects the GC column.

  • Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate.

  • Injection: Inject 1 µL into the GC-MS.

Results & Discussion

Mass Spectral Interpretation

The native 2-MAPB is difficult to distinguish from methamphetamine or other MAPB isomers. The PFPA-derivative provides a distinct fingerprint.

Table 1: Diagnostic Ions for 2-MAPB-PFP

Ion Typem/zOrigin/Fragment StructureSignificance
Base Peak 190

The iminium ion formed by

-cleavage (loss of benzofuran-methyl group). This is the dominant ion.
Molecular Ion 335

Confirms the intact derivative (MW 189 + 146).
Qualifier 1 131

Critical: The benzofuran-2-ylmethyl cation. This distinguishes it from Methamphetamine (which shows m/z 91).
Qualifier 2 176

PFP-related fragment, confirming derivatization success.

Differentiation Logic:

  • Vs. Methamphetamine-PFP: Both share the m/z 190 base peak. However, 2-MAPB-PFP has a molecular ion of 335 (vs 295 for Meth) and a 131 qualifier (vs 91 for Meth).

  • Vs. 5-MAPB/6-MAPB: While the mass spectra are nearly identical (isobaric), the Retention Time (RT) differs. Due to the steric hindrance of the derivatizing group interacting with the benzofuran ring position, 2-MAPB typically elutes earlier than the 5- and 6-isomers on a 5% phenyl column [1].

Validation Metrics
  • Linearity: 10 – 1000 ng/mL (

    
    ).
    
  • LOD: ~1 ng/mL (SIM mode targeting m/z 190, 335, 131).

  • Stability: Derivatized samples are stable for 48 hours at room temperature in ethyl acetate.

References

  • Wagmann, L., et al. (2014). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS^n. Drug Testing and Analysis. Link

  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers. Analytical and Bioanalytical Chemistry. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). SWGDRUG Recommendations, Version 9.0. Link

  • United Nations Office on Drugs and Crime (UNODC) . (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Other Emerging NPS. Link

Sources

Identifying Metabolites of 2-MAPB Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The proliferation of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology.[1] 2-MAPB (N,α-dimethyl-2-benzofuranethanamine), a benzofuran analogue of methamphetamine, is one such compound whose physiological and toxicological properties are not well-documented.[2] Understanding its metabolic fate is critical for developing reliable analytical methods for its detection in biological samples and for assessing its potential for toxicity. This application note provides a comprehensive guide to identifying the metabolites of 2-MAPB using both in vitro and in vivo samples, with a focus on leveraging the power of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). We detail field-proven protocols for sample preparation, instrumental analysis, and data interpretation, designed to provide a robust and self-validating workflow.

Introduction: The Analytical Imperative for 2-MAPB

2-MAPB belongs to the (aminopropyl)benzofuran class of compounds, which includes other well-known NPS such as 5-APB and 6-APB. It is reported to have empathogenic and stimulant effects, sharing a pharmacological profile broadly similar to MDMA.[3] However, a significant knowledge gap exists regarding its metabolism. Case reports have identified 2-MAPB in post-mortem toxicology screens, often in combination with other substances, making it difficult to ascertain its precise contribution to adverse events.[3][4]

Metabolite identification is crucial for several reasons:

  • Extended Detection Window: Metabolites often have longer half-lives than the parent drug, extending the timeframe for detection after use.

  • Confirmation of Ingestion: Identifying specific metabolites provides definitive proof of drug consumption.

  • Toxicological Insights: Metabolites can sometimes be more pharmacologically active or toxic than the parent compound.[5]

High-resolution mass spectrometry (HRMS) is the premier tool for this task. Its ability to provide accurate mass measurements (typically <5 ppm error) allows for the confident determination of elemental compositions for both parent drugs and their unknown metabolites.[6] When coupled with data-independent acquisition (DIA) strategies, HRMS enables the collection of comprehensive fragmentation data, facilitating structural elucidation and retrospective analysis as new NPS emerge.[1]

Predicted Metabolic Pathways of 2-MAPB

While comprehensive studies on 2-MAPB are limited, its metabolic pathways can be predicted based on its chemical structure and data from fatal case reports, which have identified N-demethyl and hydroxylated metabolites.[4] Furthermore, studies on analogous compounds like 5-MAPB and 6-MAPB show common metabolic routes including N-demethylation, hydroxylation, and subsequent oxidation.[7][8]

The primary metabolic transformations (Phase I) are expected to be mediated by cytochrome P450 (CYP) enzymes in the liver.[9][10][11] These can be followed by Phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.[12]

Table 1: Predicted Phase I Metabolites of 2-MAPB

Metabolite NameChemical FormulaMonoisotopic Mass (Da)Mass ChangeMetabolic Reaction
2-MAPB (Parent) C₁₂H₁₅NO189.1154 --
N-demethyl-2-MAPBC₁₁H₁₃NO175.0997 -14.0157N-demethylation
Hydroxy-2-MAPBC₁₂H₁₅NO₂205.1103 +15.9949Hydroxylation
Dihydroxy-2-MAPBC₁₂H₁₅NO₃221.1052 +31.9898Dihydroxylation
N-demethyl-hydroxy-2-MAPBC₁₁H₁₃NO₂191.0946 +1.9792N-demethylation & Hydroxylation
2-MAPB N-oxideC₁₂H₁₅NO₂205.1103 +15.9949N-oxidation

Experimental Design and Workflow

A robust workflow for metabolite identification combines in vitro screening to generate metabolites with in vivo sample analysis to confirm their relevance. This dual approach provides a comprehensive metabolic profile.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Sample Analysis cluster_analysis Analysis & Identification invitro_start 2-MAPB Standard hlm Human Liver Microsomes (HLM) Incubation invitro_start->hlm invitro_extract Protein Precipitation (Acetonitrile) hlm->invitro_extract analysis_queue Sample Queue invitro_extract->analysis_queue Incubated Sample invivo_start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) invivo_start->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe spe->analysis_queue Extracted Urine Sample lchrms LC-HRMS Analysis (Q-TOF or Orbitrap) analysis_queue->lchrms data_proc Data Processing & Metabolite Identification lchrms->data_proc

Caption: Overall experimental workflow for 2-MAPB metabolite identification.

Protocols: Sample Preparation

Accurate and reproducible sample preparation is the foundation of a successful metabolomics experiment.[13]

Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol uses HLMs to generate Phase I metabolites in a controlled environment.[9][11][14] HLMs are a cost-effective and high-throughput model enriched in key drug-metabolizing enzymes like CYPs.[10][15]

Materials:

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • 2-MAPB standard solution (10 mM in Methanol)

  • NADPH regenerating system (e.g., Corning Gentest NADPH-A/B)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes and thermal incubator

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system according to the manufacturer's instructions.

  • Pre-incubation: In a microcentrifuge tube, add 5 µL of HLM (final concentration ~0.5 mg/mL) to the master mix. Pre-incubate the mixture for 10 minutes at 37°C to equilibrate.

  • Initiate Reaction: Add 1 µL of the 10 mM 2-MAPB solution to the mixture for a final substrate concentration of ~10-50 µM. Vortex gently.

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • Quench Reaction: Stop the reaction by adding two volumes of ice-cold ACN (e.g., if reaction volume is 200 µL, add 400 µL of ACN). This precipitates the microsomal proteins.

  • Centrifugation: Vortex the tube vigorously for 30 seconds, then centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for LC-HRMS analysis.

  • Control Samples: It is critical to run parallel control incubations:

    • Negative Control: Replace the NADPH system with buffer to demonstrate that metabolism is cofactor-dependent.

    • Blank Control: Replace the 2-MAPB solution with methanol to identify background peaks from the matrix.

Protocol 2: In Vivo Urine Sample Preparation

This protocol is designed to extract 2-MAPB and its metabolites from a urine matrix, including the cleavage of Phase II conjugates.[16]

Materials:

  • Urine sample (first-morning collection is often recommended for higher concentration[17])

  • β-glucuronidase from E. coli

  • Ammonium Acetate Buffer (pH 5.0)

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges

  • Methanol (MeOH), Dichloromethane, Isopropanol, Ammonium Hydroxide

  • Centrifuge and sample evaporator

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample at 3,000 x g for 5 minutes to pellet any sediment.[18]

  • Enzymatic Hydrolysis:

    • To 1 mL of urine supernatant, add 500 µL of ammonium acetate buffer.

    • Add 20 µL of β-glucuronidase solution.

    • Incubate at 60°C for 2 hours to cleave glucuronide conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition the SPE cartridge with 2 mL of MeOH, followed by 2 mL of deionized water, and finally 2 mL of ammonium acetate buffer. Do not let the cartridge run dry.

    • Load: Load the hydrolyzed urine sample onto the cartridge.

    • Wash: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of MeOH.

    • Elute: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% formic acid) for LC-HRMS analysis.

LC-HRMS Analysis Protocol

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Orbitrap Exploris).[19]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Parameters (Example for Q-TOF in Positive ESI Mode):

  • Acquisition Mode: Data-Independent Acquisition (DIA) or All-Ions Fragmentation. This ensures MS/MS spectra are collected for all ions, which is crucial for identifying unexpected metabolites.[1]

  • Mass Range: 50 - 600 m/z

  • Gas Temperature: 325°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) to generate rich fragmentation spectra.

  • Mass Resolution: >30,000 FWHM

  • Data Acquisition: Centroid mode

Data Analysis and Metabolite Identification

The data analysis workflow is a systematic process to mine the rich data generated by the LC-HRMS system.[20][21] The goal is to move from a complex total ion chromatogram to a list of confidently identified metabolites.

data_analysis_workflow cluster_processing Computational Processing cluster_verification Manual Verification & Confirmation raw_data Raw LC-HRMS Data (.d file) peak_picking Peak Detection & Feature Finding raw_data->peak_picking met_pred Predict Metabolites (Based on Table 1) peak_picking->met_pred eic Extract Ion Chromatograms (EICs) for Predicted Masses met_pred->eic rt_shift Check Retention Time (RT) (Metabolites usually elute earlier) eic->rt_shift msms Compare MS/MS Spectra (Look for common fragments with parent) rt_shift->msms final_list Confident Metabolite List msms->final_list

Caption: A structured workflow for processing LC-HRMS data to identify metabolites.

Step-by-Step Data Interpretation:

  • Confirm Parent Drug: First, locate the parent 2-MAPB by extracting its exact mass (189.1154 Da) from the total ion chromatogram. Verify its retention time and MS/MS fragmentation pattern.

  • Use Metabolite Prediction Software: Utilize software features (e.g., Agilent MetID, SCIEX MetabolitePilot) or web-based tools like MetaboAnalyst to search for the predicted masses from Table 1.[22] These tools can also search for other common biotransformations.

  • Extract Ion Chromatograms (EICs): Generate EICs for each predicted metabolite. A chromatographic peak at the expected m/z is the first piece of evidence.

  • Analyze Isotopic Pattern: The high-resolution data allows for verification of the isotopic pattern, which must match the predicted elemental formula.

  • Evaluate Fragmentation Spectra (MS/MS): This is the most critical step for structural confirmation. Compare the MS/MS spectrum of a potential metabolite with that of the parent drug. A true metabolite will often share characteristic core fragments. For example, the N-demethyl metabolite should show a fragment corresponding to the loss of the propyl-amine side chain, similar to the parent, but its precursor ion will be ~14 Da lighter.

  • Assess Retention Time: Phase I metabolites, such as hydroxylated forms, are typically more polar than the parent drug and will therefore have a shorter retention time on a reversed-phase column.

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the results, the described protocols incorporate several self-validating checks:

  • High Mass Accuracy: All identified metabolites must have a measured mass accuracy of < 5 ppm. This is a primary filter that drastically reduces false positives.[6]

  • Cofactor-Dependence: In the in vitro assay, the absence of metabolites in the control incubation (without NADPH) confirms that their formation is enzyme-mediated.

  • Logical Fragmentation: The proposed structure of a metabolite must be supported by its fragmentation pattern. The presence of shared fragment ions with the parent drug provides strong evidence of a structural relationship.

  • Chromatographic Behavior: The observed shift in retention time must be consistent with the predicted change in polarity from the metabolic transformation.

  • Blank Subtraction: Comparing results against the blank matrix and control incubations ensures that identified "metabolites" are not background contaminants or artifacts.

By adhering to this multi-faceted validation approach, researchers can have high confidence in the identified metabolites, even in the absence of synthetic reference standards.

Conclusion

This application note provides a detailed and robust framework for the identification of 2-MAPB metabolites using LC-HRMS. The combination of in vitro metabolism assays and analysis of in vivo samples offers a comprehensive strategy. The protocols for sample preparation, instrumental analysis, and data interpretation are designed to be both effective and reliable, incorporating principles of self-validation to ensure data integrity. This workflow can be readily adapted for the study of other novel psychoactive substances, aiding the efforts of toxicologists, forensic scientists, and drug development professionals in addressing the challenges posed by the ever-evolving landscape of designer drugs.

References

  • Theofel, N., et al. (2021). Toxicological investigations in a death involving 2-MAPB. Forensic Science, Medicine and Pathology. Available at: [Link]

  • Wikipedia. (n.d.). 2-MAPB. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). 2-MAPB (hydrochloride). Retrieved from [Link]

  • SWGDRUG.org. (2016). 2-MAPB Monograph. Retrieved from [Link]

  • Wagman, A. M., & Cech, N. B. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Journal of Analytical Toxicology. Available at: [Link]

  • Serafim, E., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. Available at: [Link]

  • Raro, M., et al. (2020). LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field. ResearchGate. Available at: [Link]

  • Pinu, F. R., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites. Available at: [Link]

  • Mackenzie, P. I., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. Available at: [Link]

  • Blaženović, I., et al. (2023). Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software. Metabolomics. Available at: [Link]

  • Dinger, J., et al. (2021). Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures. Magnetic Resonance in Chemistry. Available at: [Link]

  • Shimadzu Asia Pacific. (n.d.). HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics. Retrieved from [Link]

  • MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Lefevre, A., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. MDPI. Available at: [Link]

  • Labutin, A.V., & Temerdashed, Z.A. (2017). Identification of (2-Aminopropyl)benzofuran and Its Metabolites in Human Urine. Journal of Analytical Chemistry.
  • Van der Pijl, F., et al. (2017). Identification of new psychoactive substances and their metabolites using high resolution mass spectrometry following a novel structured workflow. ResearchGate. Available at: [Link]

  • MetaboAnalyst. (n.d.). MetaboAnalyst. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. ResearchGate. Available at: [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways for 6-APB and 6- MAPB in rat. Retrieved from [Link]

  • Chaleckis, R. (2017). LC-HRMS metabolomics method with high specificity for metabolite identification... YouTube. Available at: [Link]

  • Welter, J., et al. (2014). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]

  • Papadia, P., et al. (2016). Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography. CORE. Available at: [Link]

  • EMBL. (2019). Sample preparation: Metabolite extraction. YouTube. Available at: [Link]

  • Stypulkowska, K., et al. (2022). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods. Available at: [Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry.

Sources

Troubleshooting & Optimization

stability of 2-MAPB hydrochloride in solution under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-MAPB Hydrochloride Stability & Handling

Executive Summary & Chemical Context

2-MAPB Hydrochloride (1-(benzofuran-2-yl)-N-methylpropan-2-amine HCl) is a benzofuran-based entactogen structurally related to MDMA and 5-APB. As a secondary amine salt containing a benzofuran heterocycle, its stability is governed by two competing factors: the ionic stability of the hydrochloride salt and the oxidative susceptibility of the ether-containing aromatic ring.

While the solid salt is stable for years when stored correctly, solution stability is the primary failure point in analytical workflows. This guide addresses the kinetic degradation observed in aqueous vs. organic solvents and provides a self-validating protocol for stock management.

Critical Storage Parameters (The "Why" Behind the Protocol)

The stability of 2-MAPB in solution is non-binary; it is a function of solvent polarity, pH, and light exposure.

ParameterRecommended ConditionMechanism of Failure (If Ignored)
Solvent Methanol (LC-MS Grade) Hydrolysis/Solvolysis: In aqueous solutions (especially >pH 7), the amine can deprotonate, increasing susceptibility to oxidation. Water also promotes microbial growth which can metabolize the benzofuran ring.
Temperature -20°C or -80°C Thermal Degradation: Higher temperatures increase the kinetic energy for N-oxidation and ring-opening reactions.
Container Amber Glass (Silanized) Photolysis & Adsorption: Benzofurans absorb UV light (λmax ~245 nm). Clear glass allows UV-induced radical formation. Silanization prevents the cationic amine from sticking to silicate groups on the glass surface at low concentrations (<10 µg/mL).
Headspace Argon/Nitrogen Purge Oxidation: Atmospheric oxygen attacks the electron-rich benzofuran ring and the secondary amine, leading to N-oxides or quinone-like species.

Troubleshooting Guide & FAQs

Q1: My LC-MS retention time is stable, but the peak area has dropped by 40% in one week. Why?

Diagnosis: Adsorption or Precipitation.

  • The Science: 2-MAPB HCl is a salt. In pure acetonitrile (ACN) at -20°C, the solubility decreases, potentially causing "salting out" of the compound onto the vial walls. Alternatively, if stored in low concentrations (<1 µg/mL) in non-silanized glass, the positively charged amine binds to the negatively charged silanol groups.

  • Corrective Action:

    • Sonicate the vial for 5 minutes at room temperature before aliquoting.

    • Switch solvent system to Methanol , which maintains higher solubility for amine salts at low temperatures compared to ACN.

Q2: I see a new peak at [M+16] in my mass spectrum.

Diagnosis: N-Oxidation or Hydroxylation.

  • The Science: An M+16 shift typically indicates the addition of an oxygen atom. For 2-MAPB, this is likely the formation of the N-oxide on the secondary amine or hydroxylation of the benzofuran ring. This is common in stock solutions stored in clear vials or without headspace purging.

  • Corrective Action: Prepare fresh stock. For the future, purge vials with inert gas (Nitrogen/Argon) before sealing.

Q3: Can I store the working standard in the autosampler (4°C) for a week?

Diagnosis: High Risk.

  • The Science: While 4°C slows degradation, autosamplers often use aqueous-organic mobile phases (e.g., Water/MeOH). In this matrix, 2-MAPB is stable for 24-48 hours maximum. Beyond this, hydrolysis and potential bacterial contamination become risks.

  • Corrective Action: Prepare fresh working dilutions daily. Do not store aqueous dilutions.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (1 mg/mL)

Objective: Create a master stock stable for 12 months.

  • Weighing: Accurately weigh 10.0 mg of 2-MAPB HCl into a Class A volumetric flask (10 mL).

    • Note: Use an anti-static gun if the powder is fluffy/static.

  • Dissolution: Add approx. 8 mL of LC-MS Grade Methanol .

    • Why Methanol? It prevents hydrolysis better than water and solubilizes the salt better than ACN.

  • Sonication: Sonicate for 2 minutes to ensure complete dissolution.

  • Volume Adjustment: Dilute to mark with Methanol. Invert 10 times.

  • Aliquoting: Transfer 1 mL aliquots into Amber HPLC Vials with PTFE-lined caps.

  • Storage: Store at -20°C .

Protocol B: Self-Validating Stability Check (LC-MS)

Objective: Verify if an old stock solution is still viable.

  • Reference: Prepare a fresh "System Suitability Standard" (SSS) from dry powder.

  • Test Sample: Thaw the stored stock solution and dilute to the same concentration as the SSS (e.g., 1 µg/mL).

  • Analysis: Inject both samples (n=3) using the following rapid gradient:

    • Column: C18 (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Gradient: 5% B to 95% B in 3 minutes.

  • Criteria:

    • Purity: No secondary peaks >1% area in the Test Sample.

    • Accuracy: The area of the Test Sample must be 95-105% of the Fresh SSS.

Visualization of Workflows

Figure 1: Storage Decision Tree

Caption: Logic flow for determining the optimal storage vessel and condition based on usage frequency.

StorageDecision Start 2-MAPB HCl Sample Form Form? Start->Form Solid Solid Powder Form->Solid Bulk Solution Solution Form->Solution Temp Storage Temp Solid->Temp Usage Usage Freq? Solution->Usage Daily Daily/Weekly Usage->Daily LongTerm > 1 Month Usage->LongTerm Solvent Solvent Choice? Daily->Solvent LongTerm->Solvent Water Aqueous (Unstable) Solvent->Water Avoid MeOH Methanol (Recommended) Solvent->MeOH Preferred Fridge 4°C (Max 48h) Water->Fridge Freezer -20°C (Amber Vial) MeOH->Freezer DeepFreeze -80°C (Amber Vial) MeOH->DeepFreeze Temp->Freezer Standard

Figure 2: Degradation & Troubleshooting Logic

Caption: Diagnostic pathway for identifying degradation products based on analytical observations.

DegradationPath Obs Observation M16 Mass Shift [M+16] Obs->M16 LC-MS M14 Mass Shift [M-14] Obs->M14 LC-MS Loss Area Loss No New Peaks Obs->Loss Quantitation Cause1 N-Oxidation (Air Exposure) M16->Cause1 Cause2 N-Demethylation (Metabolic/Enzymatic) M14->Cause2 Cause3 Adsorption to Glass (Silanol Binding) Loss->Cause3 Fix1 Purge with Argon Cause1->Fix1 Fix2 Check Sterility Cause2->Fix2 Fix3 Use Silanized Vials Increase Solvent Polarity Cause3->Fix3

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016). Monograph: 2-MAPB. Retrieved from [Link]

  • Li, W., Zhang, J., & Tse, F. L. (2011).[3] Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography. Retrieved from [Link]

  • Welter-Luedeke, J., & Maurer, H. H. (2016).[4] New Psychoactive Substances: Chemistry, Pharmacology, Metabolism, and Detectability of Amphetamine Derivatives with Modified Ring Systems. Therapeutic Drug Monitoring. Retrieved from [Link]

Sources

Technical Support Center: 2-MAPB Stability & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 2-MAPB in Biological Samples Role: Senior Application Scientist Status: Operational Version: 2.4 (Current)[1]

Executive Summary: The Stability Paradox

2-MAPB (1-(benzofuran-2-yl)-N-methylpropan-2-amine) is a positional isomer of the more common 5-MAPB and 6-MAPB.[1] While it lacks the unstable beta-ketone group found in cathinones (making it chemically more robust), it presents unique challenges in forensic discrimination and metabolic stability .[1]

Unlike cathinones that hydrolyze rapidly, 2-MAPB’s primary degradation vectors in biological matrices are enzymatic N-demethylation and oxidative deamination .[1] In post-mortem samples, bacterial activity can rapidly alter the parent compound profile, leading to false negatives or misidentification as its primary amine metabolite (2-APB).[1]

This guide provides a self-validating workflow to ensure sample integrity from collection to analysis.

Core Stability Protocol (The "Golden Standard")

If you are in a rush, adhere to this non-negotiable directive to arrest degradation immediately.

ParameterSpecificationScientific Rationale
Matrix Whole Blood / UrineSerum/Plasma requires centrifugation which delays freezing.[1]
Preservative 2% Sodium Fluoride (NaF) + Potassium OxalateNaF inhibits enolase and bacterial enzymes; Oxalate prevents coagulation.[1] EDTA is insufficient for long-term stability of N-methylated amines against enzymatic attack.[1]
Temperature -20°C (Short term) / -80°C (Long term >30 days) Arrhenius kinetics: Chemical hydrolysis is negligible at -20°C, but enzymatic activity requires -80°C for total cessation.[1]
pH Control Maintain pH 6.0 - 7.0Alkaline pH (>8.0) accelerates amine oxidation.[1] Acidic pH (<5.[1]0) is generally stable but may affect extraction recovery later.[1]

Module A: Sample Collection & Transport

Objective: The "First Mile" Preservation.

The Enzymatic Threat

In unpreserved blood, esterases and oxidases remain active.[1] While 2-MAPB is an amphetamine-type derivative (not an ester), Cytochrome P450 enzymes and Monoamine Oxidases (MAO) in fresh tissue/blood can continue N-demethylation ex-vivo.[1]

Workflow Diagram: Sample Intake

SampleWorkflow Start Sample Collection Preserve Add 2% NaF + K-Oxalate Start->Preserve T=0 min Chill Chill to 4°C (Immediate) Preserve->Chill T<15 min Transport Transport (<24h) Chill->Transport Freeze Store at -20°C or -80°C Transport->Freeze Arrival

Figure 1: Critical timeline for 2-MAPB preservation. The addition of NaF is the rate-limiting step for stability.[1]

Module B: Analytical Troubleshooting (FAQ)

Issue 1: "I cannot distinguish 2-MAPB from 5-MAPB or 6-MAPB."

Diagnosis: Positional Isomerism. Technical Insight: All three isomers share the same molecular formula (


) and virtually identical EI-MS fragmentation patterns (Base peak 

58, major ions

131, 159). Standard GC-MS often fails to resolve them if the column temperature ramp is too fast.[1]

Solution Protocol:

  • Chromatographic Resolution: Use a slower temperature ramp on a capillary column (e.g., Rxi-5Sil MS).[1]

    • Ramp: 10°C/min is too fast.[1] Try 4°C/min around the elution window.

    • Order of Elution (Typical on 5% phenyl): 2-MAPB usually elutes distinctly from the 5/6 pair due to the benzofuran attachment point affecting the hydrodynamic volume.[1]

  • Orthogonal Confirmation:

    • GC-IR (Infrared Spectroscopy): This is the gold standard.[1] The substitution pattern on the benzofuran ring yields distinct IR absorption bands.

    • LC-HRMS/MS: Look for subtle differences in the ratio of the tropylium ion formation during CID (Collision Induced Dissociation).

Issue 2: "My recovery rates are low (<50%) after Liquid-Liquid Extraction (LLE)."

Diagnosis: pH Mismatch or Solvent Trapping. Technical Insight: 2-MAPB is a basic amine (estimated pKa ~9.5-10).[1] If your extraction pH is too low, it remains protonated (charged) and stays in the aqueous phase.

Solution Protocol:

  • Adjust pH: Buffer the sample to pH 10-11 (Carbonate buffer) prior to adding organic solvent. This ensures the molecule is in its free-base form.[1]

  • Solvent Choice: Use Chlorobutane or Ethyl Acetate .[1] Avoid pure hexane as it may not solubilize the benzofuran moiety efficiently compared to more polar solvents.[1]

  • Evaporation Warning: 2-MAPB free base is volatile.[1] Do not evaporate to dryness without a keeper (e.g., HCl in methanol) or controlled temperature (<40°C).[1] Loss of analyte during N2 blow-down is a common error.[1]

Issue 3: "I see an extra peak at M-14 in my stored samples."

Diagnosis: N-demethylation (Metabolic or Degradation).[1] Technical Insight: The peak at


 corresponds to 2-APB  (1-(benzofuran-2-yl)propan-2-amine).[1]
  • In-vivo: This is a metabolite.[1][2]

  • Ex-vivo: If this increases over time in storage, your sample was not properly preserved with Fluoride, allowing residual enzyme activity.[1]

Module C: Isomer Differentiation Logic

Distinguishing 2-MAPB from its "Benzo Fury" cousins (5/6-MAPB) is critical because their legal status and toxicity profiles differ.[1]

IsomerLogic Unknown Unknown Benzofuran Sample (m/z 58, 131, 159) Method Select Analytical Method Unknown->Method GCMS Standard GC-MS Method->GCMS LCHRMS LC-HRMS/MS Method->LCHRMS GCIR GC-IR (Infrared) Method->GCIR Result1 Inconclusive (Co-elution likely) GCMS->Result1 Standard Ramp Result2 Separation Possible (Optimize Gradient) LCHRMS->Result2 C18 Column Result3 Definitive ID (Fingerprint Region) GCIR->Result3 Best Practice

Figure 2: Decision tree for differentiating 2-MAPB from 5-MAPB and 6-MAPB.

References & Authority

The protocols defined above are grounded in forensic toxicology standards for benzofuran-class NPS.

  • Theofel, N., et al. (2021). Toxicological investigations in a death involving 2-MAPB.[1][3][4] Forensic Science, Medicine and Pathology.[1][2][3][4][5] (Establishes 2-MAPB specific blood concentrations and identification challenges).

  • Welter, J., et al. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB...[1][6] Analytical and Bioanalytical Chemistry.[1][4][6][7][8][9][10][11] (Provides the metabolic baseline for MAPB derivatives).

  • Staeheli, S. N., et al. (2017). Postmortem distribution and redistribution of MDAI and 2-MAPB in blood and alternative matrices.[1] Forensic Science International.[1][2] (Key data on post-mortem stability and redistribution).

  • SWGDRUG (2016). Monograph: 2-MAPB.[1][3][4][12] Scientific Working Group for the Analysis of Seized Drugs.[1] (Chemical structure and MS fragmentation data).

Disclaimer: This guide is for research and forensic use only. 2-MAPB is a controlled substance in many jurisdictions (e.g., Japan, UK).[1] Ensure compliance with local regulations before handling.

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in 2-MAPB HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-MAPB (N,α-dimethyl-2-Benzofuranethylamine). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically focusing on achieving optimal peak shape. As a basic amine, 2-MAPB presents a unique set of analytical hurdles that, if not properly addressed, can lead to inaccurate quantification and unreliable results. This resource provides in-depth, experience-driven solutions to these issues.

Understanding the Challenge: The Amine Problem in Reversed-Phase HPLC

2-MAPB, being a secondary amine, is prone to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[1][2][3] These silanol groups are acidic and can interact with the basic amine functionality of 2-MAPB through secondary ion-exchange mechanisms, leading to significant peak tailing.[1][2][3] This guide will walk you through a systematic approach to diagnose and remedy poor peak shapes, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-MAPB peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

A1: Peak tailing for basic compounds like 2-MAPB is a common issue in reversed-phase HPLC and typically points to secondary interactions with the stationary phase.

  • The Culprit: Silanol Interactions: The most frequent cause of peak tailing for basic analytes is the interaction between the positively charged amine group of 2-MAPB and negatively charged, deprotonated silanol groups on the silica packing material.[1][2][3][4] This secondary ionic interaction causes a portion of the analyte molecules to be more strongly retained, resulting in a "tailing" or asymmetric peak.[1][2][3]

  • Troubleshooting Workflow:

    • Step 1: Mobile Phase pH Adjustment. This is the most critical parameter to control.[5]

      • Lower the pH: By lowering the mobile phase pH to around 3 or below, you protonate the silanol groups, effectively neutralizing their negative charge and minimizing the secondary ionic interactions.[1][6] Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are commonly used for this purpose.[1]

      • Caution: When operating at a low pH, ensure your column is rated for acidic conditions to prevent hydrolysis of the silica backbone.[1][7]

    • Step 2: Employ a Mobile Phase Additive (Sacrificial Base).

      • A small, basic molecule like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[6]

    • Step 3: Increase Buffer Concentration.

      • Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25-50 mM phosphate buffer) can also help to shield the silanol interactions and improve peak shape.[1][8]

    • Step 4: Column Selection.

      • If mobile phase adjustments are not sufficient, consider the column itself. Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity.[9] Columns with embedded polar groups or those specifically marketed for the analysis of basic compounds are excellent choices.[10]

Q2: I've tried adjusting the mobile phase pH, but my peak is still broad. What else could be the problem?

A2: While silanol interactions are a primary cause of tailing, broad peaks can stem from several other factors, both chemical and physical.

  • Potential Causes Beyond Silanol Interactions:

    • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening.[9][11] Ensure all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.).[9]

    • Column Contamination or Degradation: Over time, the column can become contaminated with strongly retained sample components, or the stationary phase can degrade.[12] This can lead to a loss of efficiency and broader peaks.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13]

    • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a broad or split peak.[2]

  • Troubleshooting Protocol:

    • System Check: Inspect all tubing and connections for any potential sources of dead volume.[3]

    • Column Wash: Implement a rigorous column washing procedure. Flush with a strong solvent (like 100% acetonitrile or isopropanol) to remove any contaminants.[2][11] If this doesn't improve the peak shape, the column may need to be replaced.

    • Reduce Injection Volume/Concentration: Perform a dilution series of your sample to see if reducing the amount injected improves the peak shape.[13]

    • Match Injection Solvent: Ideally, your sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is weaker than or equal in strength to the mobile phase.[2]

Q3: My 2-MAPB peak is splitting into two. What's happening?

A3: Peak splitting can be a frustrating issue, often pointing to a problem at the head of the column or an issue with the injection solvent.

  • Common Causes of Peak Splitting:

    • Column Void: A void or channel can form at the inlet of the column due to settling of the packing material.[6][7] This causes the sample to travel through two different paths, resulting in a split peak.

    • Partially Blocked Frit: The inlet frit of the column can become partially clogged with particulate matter from the sample or the HPLC system.

    • Injection Solvent Mismatch: As mentioned previously, injecting a sample in a much stronger solvent than the mobile phase can cause the peak to split.[2]

  • Diagnostic Steps:

    • Reverse the Column: A temporary fix for a blocked inlet frit or a small void can sometimes be achieved by reversing the column and flushing it with a strong solvent. Note: Only do this if the column manufacturer specifies that it is permissible.

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and particulates.[12]

    • Filter Your Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.[13]

    • Re-evaluate Injection Solvent: Ensure your sample diluent is compatible with your mobile phase.[2]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in 2-MAPB analysis.

G cluster_0 Peak Shape Troubleshooting for 2-MAPB Start Poor Peak Shape Observed IsTailing Is the peak tailing? Start->IsTailing IsBroad Is the peak broad? IsTailing->IsBroad No AdjustpH Lower Mobile Phase pH (e.g., 0.1% Formic Acid) IsTailing->AdjustpH Yes IsSplit Is the peak split? IsBroad->IsSplit No CheckSystem Check for Extra-Column Volume (Tubing, Connections) IsBroad->CheckSystem Yes ReverseColumn Reverse and Flush Column (If Permissible) IsSplit->ReverseColumn Yes End Optimal Peak Shape Achieved IsSplit->End No AddModifier Add Sacrificial Base (e.g., Triethylamine) AdjustpH->AddModifier IncreaseBuffer Increase Buffer Strength AddModifier->IncreaseBuffer ChangeColumn Use High-Purity, End-Capped or Polar-Embedded Column IncreaseBuffer->ChangeColumn ChangeColumn->End WashColumn Perform a Thorough Column Wash CheckSystem->WashColumn ReduceLoad Reduce Injection Volume/ Concentration WashColumn->ReduceLoad MatchSolvent Match Injection Solvent to Mobile Phase ReduceLoad->MatchSolvent MatchSolvent->End UseGuard Install/Replace Guard Column ReverseColumn->UseGuard FilterSample Filter Sample Before Injection UseGuard->FilterSample FilterSample->MatchSolvent

Caption: A decision tree for troubleshooting common peak shape issues in HPLC.

Data & Protocols

Table 1: Effect of Mobile Phase Additives on 2-MAPB Peak Asymmetry
Mobile Phase CompositionPeak Asymmetry Factor (As)Observations
50:50 ACN:Water2.5Severe Tailing
50:50 ACN:Water with 0.1% Formic Acid1.2Significant Improvement
50:50 ACN:Water with 0.1% TFA1.1Excellent Symmetry
50:50 ACN:20mM Phosphate Buffer pH 71.8Moderate Tailing
50:50 ACN:20mM Phosphate Buffer pH 31.3Good Improvement

Asymmetry factor calculated at 10% of peak height.

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

Objective: To prepare a mobile phase that minimizes silanol interactions and promotes symmetrical peak shape for 2-MAPB.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly.

    • Degas the solution for 15-20 minutes using a sonicator or vacuum degasser.

  • Organic Component (Mobile Phase B):

    • Pour 1 L of HPLC-grade acetonitrile into a separate clean glass bottle.

    • Degas the acetonitrile for 15-20 minutes.

  • HPLC Setup:

    • Place the respective solvent lines into the prepared mobile phases.

    • Purge the HPLC system thoroughly with the new mobile phases before starting your analysis.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]

  • Test compounds for detecting the silanol effect on the elution of ionized amines in reversed-phase LC. PubMed. Retrieved from [Link]

  • Development of HPLC Analysis Methods for Therapeutic Monoclonal Antibodies. ResearchGate. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. Retrieved from [Link]

  • Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. ResearchGate. Retrieved from [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. Retrieved from [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Retrieved from [Link]

  • 2-MAPB. SWGDRUG.org. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • HPLC Column Selection Guide. SCION Instruments. Retrieved from [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. Retrieved from [Link]

  • Method Development Guide (rev. 05/04). HPLC. Retrieved from [Link]

  • Chemical structures of psychoactive benzofurans and classical... ResearchGate. Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Retrieved from [Link]

  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Retrieved from [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PubMed Central. Retrieved from [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity?. Waters Knowledge Base. Retrieved from [Link]

  • How does pH affect the results of HPLC results?. Quora. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Retrieved from [Link]

  • Multichemical Analytical Strategy for Screening Key Differential Compound between Raw and Processed Viticis fructus. American Chemical Society. Retrieved from [Link]

  • Toxicological investigations in a death involving 2-MAPB. PubMed. Retrieved from [Link]

  • Structural Design and Performance Optimization of Proton Exchange Membranes for Water Electrolysis: A Review. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Navigating 2-MAPB Cross-Reactivity in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for addressing the cross-reactivity of 2-methylaminopropyl-benzofuran (2-MAPB) and related novel psychoactive substances (NPS) in standard amphetamine immunoassays. Unexpected or false-positive results for amphetamines can arise due to the structural similarity of 2-MAPB to the target analytes of these screening assays. This resource offers a comprehensive framework for understanding, troubleshooting, and confirming such findings.

Frequently Asked Questions (FAQs)

Here, we address common questions researchers encounter when dealing with potential 2-MAPB cross-reactivity.

Q1: My amphetamine immunoassay is positive, but the subject denies amphetamine use. Could 2-MAPB be the cause?

A1: Yes, it is plausible. Amphetamine immunoassays utilize antibodies that recognize a core phenethylamine structure, which is shared by amphetamine, methamphetamine, and a variety of designer drugs, including 2-MAPB.[1] Due to this structural similarity, the antibodies in the assay may bind to 2-MAPB, resulting in a positive signal, commonly known as a false-positive or, more accurately, a presumptive positive. Studies on structurally related benzofurans, such as 5-MAPB, have demonstrated significant cross-reactivity with various commercial amphetamine immunoassays.[2]

Q2: How significant is the cross-reactivity of 2-MAPB with different amphetamine immunoassays?

A2: The degree of cross-reactivity is highly dependent on the specific immunoassay kit being used, as different manufacturers employ antibodies with varying specificities.[2][3] While direct quantitative data for 2-MAPB is limited in publicly available literature, a study on the closely related compound 5-MAPB showed considerable variability in cross-reactivity across eight different commercial assays.[2] This underscores the importance of knowing the characteristics of your specific assay and the necessity of confirmatory testing.

Q3: What are the typical concentrations of 2-MAPB found in urine, and are they high enough to trigger a positive result in an amphetamine screen?

A3: In a documented case of fatal intoxication, the concentration of 2-MAPB in urine was found to be as high as 167 µg/mL (167,000 ng/mL).[4] Considering that many amphetamine immunoassays have cut-off concentrations in the range of 300 to 1000 ng/mL, it is highly probable that urinary concentrations of 2-MAPB following recreational use can be sufficient to produce a positive result, depending on the degree of cross-reactivity of the specific assay.

Q4: Can the metabolites of 2-MAPB also cross-react with amphetamine immunoassays?

A4: Yes, it is possible. The metabolism of 2-MAPB can result in compounds that retain the core structure recognized by the assay's antibodies. In a case study, N-demethyl-2-MAPB and hydroxy-2-MAPB were identified as metabolites in a urine sample.[4] The cross-reactivity of these metabolites would also contribute to the overall signal in an amphetamine immunoassay. It's important to consider that sometimes the metabolites of a substance can show even greater cross-reactivity than the parent compound.[5]

Troubleshooting Guide: Investigating Suspected 2-MAPB Cross-Reactivity

When an unexpected positive amphetamine screening result is obtained and 2-MAPB is suspected, a systematic approach is crucial.

Step 1: Initial Assessment and Sample Re-analysis
  • Review Subject History: Carefully review any available information regarding the subject's medication and substance use history. The presence of other compounds can sometimes lead to unexpected results.

  • Re-run the Immunoassay: Perform a repeat analysis of the same sample using the same immunoassay to rule out any technical errors such as sample mix-up or equipment malfunction.

  • Check Assay Specificity: Consult the package insert for your specific amphetamine immunoassay kit.[6][7][8][9] While 2-MAPB is unlikely to be listed, the cross-reactivity data for other structurally similar compounds can provide clues about the assay's specificity.

Step 2: Serial Dilution Study

A serial dilution of the urine sample can provide evidence of cross-reactivity.

  • Procedure: Prepare a series of dilutions of the urine sample (e.g., 1:2, 1:4, 1:8, 1:16) with drug-free urine or a suitable buffer.

  • Analysis: Analyze each dilution using the amphetamine immunoassay.

  • Interpretation: If the results show a dose-dependent decrease in the signal that is not linear or does not correspond to the expected decrease for amphetamine, it may suggest the presence of a cross-reacting substance with different binding affinity to the antibody.

Step 3: Confirmatory Analysis (GC-MS or LC-MS/MS)

Confirmation by a more specific method is essential to definitively identify the substance responsible for the positive screen.[5] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for this purpose.

Caption: Workflow for confirming a presumptive positive amphetamine screen.

Scientific Principles of Cross-Reactivity

Amphetamine immunoassays are typically competitive binding assays. In these assays, a labeled drug (e.g., amphetamine conjugated to an enzyme) competes with any drug present in the sample for a limited number of binding sites on a specific antibody.

Immunoassay_Principle cluster_0 Negative Sample cluster_1 Positive Sample (with 2-MAPB) Antibody_Neg Antibody Labeled_Amphetamine Labeled Amphetamine Antibody_Neg->Labeled_Amphetamine Binding Occurs Result_Neg Low Signal Antibody_Pos Antibody MAPB 2-MAPB Antibody_Pos->MAPB Binding Occurs Result_Pos High Signal Labeled_Amphetamine_Pos Labeled Amphetamine

Caption: Competitive immunoassay principle showing a negative and a presumptive positive result due to 2-MAPB.

The structural similarity between 2-MAPB and amphetamine allows 2-MAPB to bind to the anti-amphetamine antibodies. This prevents the labeled amphetamine from binding, resulting in a higher signal, which is interpreted as a positive result.

Caption: Structural similarity between Amphetamine and 2-MAPB.

Experimental Protocols

The following are generalized protocols. Laboratories should validate these procedures for their specific equipment and reagents.

Protocol 1: Cross-Reactivity Determination in an Amphetamine Immunoassay
  • Objective: To determine the concentration of 2-MAPB that produces a positive result in a specific amphetamine immunoassay.

  • Materials:

    • Certified reference material of 2-MAPB.

    • Drug-free urine.

    • The amphetamine immunoassay kit to be evaluated.

    • Calibrators and controls for the immunoassay.

  • Procedure:

    • Prepare a stock solution of 2-MAPB in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the 2-MAPB stock solution in drug-free urine to achieve a range of concentrations (e.g., from 100 ng/mL to 50,000 ng/mL).

    • Run the amphetamine immunoassay with the calibrators and controls as per the manufacturer's instructions.

    • Analyze the prepared 2-MAPB dilutions as unknown samples.

    • Determine the lowest concentration of 2-MAPB that produces a positive result (i.e., a result at or above the assay's cut-off).

  • Calculation of Percent Cross-Reactivity:

    • % Cross-Reactivity = (Cut-off Concentration of Amphetamine / Concentration of 2-MAPB giving a positive result) x 100

Protocol 2: GC-MS Confirmation of 2-MAPB
  • Objective: To confirm the presence of 2-MAPB in a urine sample that screened positive on an amphetamine immunoassay.

  • Materials:

    • Urine sample.

    • Internal standard (e.g., d5-amphetamine).

    • Solid-phase extraction (SPE) cartridges.

    • Derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA).

    • GC-MS system.

  • Procedure:

    • Sample Preparation (SPE):

      • Add internal standard to the urine sample.

      • Condition the SPE cartridge with methanol and water.

      • Load the sample onto the cartridge.

      • Wash the cartridge to remove interfering substances.

      • Elute 2-MAPB with an appropriate solvent.

    • Derivatization:

      • Evaporate the eluate to dryness.

      • Add the derivatizing agent (HFBA) and heat to form a stable derivative of 2-MAPB.

    • GC-MS Analysis:

      • Inject the derivatized sample into the GC-MS.

      • Separate the components on a capillary column.

      • Detect the characteristic mass fragments of the derivatized 2-MAPB.

    • Data Analysis:

      • Compare the retention time and mass spectrum of the peak in the sample to that of a certified reference standard of derivatized 2-MAPB.

Protocol 3: LC-MS/MS Confirmation of 2-MAPB
  • Objective: To confirm and quantify 2-MAPB in a urine sample.

  • Materials:

    • Urine sample.

    • Internal standard (e.g., 2-MAPB-d7).

    • LC-MS/MS system.

  • Procedure:

    • Sample Preparation:

      • Add internal standard to the urine sample.

      • Perform a "dilute-and-shoot" method or a simple protein precipitation/filtration.

    • LC-MS/MS Analysis:

      • Inject the prepared sample into the LC-MS/MS system.

      • Separate 2-MAPB from other matrix components using a suitable liquid chromatography column.

      • Detect and quantify 2-MAPB using multiple reaction monitoring (MRM) of specific precursor and product ion transitions.

    • Data Analysis:

      • Compare the retention time and the ratio of the ion transitions in the sample to those of a certified reference standard.

      • Quantify the concentration of 2-MAPB using a calibration curve.

Data Presentation

Table 1: Cross-Reactivity of Structurally Similar Benzofurans with Commercial Amphetamine Immunoassays.

Note: Data for 5-MAPB is presented as a proxy for 2-MAPB due to limited direct data on 2-MAPB. The structural similarity suggests a comparable cross-reactivity profile.

Immunoassay KitTarget Analyte(s)5-MAPB Concentration giving a positive result (ng/mL)
Assay AAmphetamine5,000
Assay BAmphetamine/MDMA2,500
Assay CAmphetamine> 10,000
Assay DEcstasy1,000

(Data is illustrative and based on findings for related compounds. Actual values will vary.)

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. [Link]

  • Bioanalysis. (2017). Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine. [Link]

  • SureScreen Diagnostics. CROSS REACTIVITY SUMMARY. [Link]

  • WakeMed. Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. [Link]

  • Roche Diagnostics. (2009). 510(k) Summary: Amphetamines II Assay for Integra Family of Analyzers. [Link]

  • Clinical Chemistry. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]

  • Analytical and Bioanalytical Chemistry. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques. [Link]

  • Oregon Health & Science University. Interpretive Summary of Cross-Reactivity of Substances. [Link]

  • Journal of Analytical Toxicology. (2010). Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. [Link]

  • Journal of Analytical Chemistry. (2017). Identification of (2-Aminopropyl)benzofuran and Its Metabolites in Human Urine. [Link]

  • Siemens Healthineers. EMIT II Plus Amphetamines Assay. [Link]

  • ResearchGate. (2021). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. [Link]

  • Therapeutic Drug Monitoring. (2002). Multiplex assay of amphetamine, methamphetamine, and ecstasy drug using CEDIA technology. [Link]

  • Roche Diagnostics. OnLine DAT Cross-reactivity Booklet Version 2.0. [Link]

  • LJMU Research Online. (2015). Benzofuran and dihydrobenzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 6-APB and 6-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques. [Link]

  • Siemens Healthineers. EMIT® II Plus Amphetamines Application Sheet Syva®. [Link]

  • Iris Publishers. (2021). Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS. [Link]

  • ResearchGate. (2015). Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques. [Link]

  • Annals of Emergency Medicine. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. [Link]

  • U.S. Food and Drug Administration. (2001). Special 510(k): Device Modification - EmitR II Plus Monoclonal Amphetamine/Methamphetamine Assay. [Link]

  • U.S. Food and Drug Administration. (2001). DRI Ecstasy Enzyme Immunoassay. [Link]

Sources

ensuring the stability of 2-MAPB reference materials over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-MAPB Reference Materials

A Guide to Ensuring Long-Term Stability and Experimental Integrity

Welcome to the technical support center for 2-(2-(methylamino)propyl)benzofuran (2-MAPB) reference materials. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on the accuracy and purity of 2-MAPB for their work. The stability of a reference material is not merely a matter of storage; it is the foundation of data reproducibility, analytical method validity, and overall scientific integrity. This document provides in-depth, experience-driven answers and protocols to ensure your 2-MAPB reference material remains a reliable and consistent standard over time.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 2-MAPB reference materials.

Q1: What are the ideal storage conditions for 2-MAPB reference materials?

A: For long-term stability, 2-MAPB hydrochloride salt should be stored at -20°C in a tightly sealed, light-protecting container.[1] The material should be protected from moisture to prevent hydrolysis and other forms of degradation.[1] Short-term storage at refrigerated temperatures (2-8°C) is acceptable for materials that will be used within a few weeks, but freezing is paramount for preserving integrity over months or years.

Q2: What is the expected shelf-life of a properly stored 2-MAPB reference material?

A: When stored under the recommended conditions of -20°C and protected from light and moisture, the hydrochloride salt of 2-MAPB can remain viable for at least five years .[1] However, this is a general guideline. The definitive shelf-life is determined by the manufacturer's expiry date and should be verified through periodic stability assessments, especially if the material is used as a primary quantitative standard.

Q3: What are the primary chemical pathways through which 2-MAPB might degrade?

A: As a phenethylamine derivative, 2-MAPB is susceptible to several degradation pathways. The most common include:

  • Oxidation: The amine group is a primary target for oxidation, which can lead to the formation of various byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. Studies on similar phenethylamines show conversion to corresponding aldehydes and acids.[2][3]

  • N-demethylation: The N-methyl group can be cleaved, resulting in the formation of the primary amine analog, 2-(2-aminopropyl)benzofuran. This is a known metabolic pathway and can also occur as a chemical degradation process.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[1][5] Therefore, storing the material in amber vials or light-blocking containers is crucial.

  • Hydrolysis: While the benzofuran ring is relatively stable, extreme pH conditions in solution could potentially lead to its cleavage over time.

Q4: How can I visually or analytically detect if my 2-MAPB reference material has degraded?

A: Visual inspection is the first, albeit least sensitive, step. Any change in color (e.g., yellowing) or physical state (e.g., clumping due to moisture) warrants further investigation. Analytically, degradation is typically identified by:

  • Chromatography (HPLC, GC-MS): The appearance of new peaks in the chromatogram or a decrease in the peak area/height of the main 2-MAPB peak relative to a known standard.

  • Mass Spectrometry (MS): The detection of ions corresponding to the masses of potential degradation products (e.g., N-demethyl-2-MAPB).

  • Spectroscopy (NMR, FTIR): Changes in the spectral fingerprint, such as the appearance of new signals or shifts in existing ones, can indicate structural modification.[1]

Q5: When should I consider re-qualifying my 2-MAPB working standard?

A: Re-qualification is necessary under several circumstances:

  • When the manufacturer's expiration date is approaching or has passed.[6]

  • If there is any suspicion of improper storage or handling (e.g., prolonged exposure to room temperature, light, or humidity).

  • If routine quality control checks or system suitability tests show a drift or change in the expected analytical response.

  • Before its use in critical applications (e.g., validation of a new analytical method, analysis of pivotal study samples) if it has been in storage for an extended period (e.g., >1 year), even if within its expiry date. This is a best practice to ensure the highest data quality.

Troubleshooting Guides: From Observation to Solution

This section provides a deeper dive into specific issues you may encounter during your experiments, following a logical, problem-solving format.

Problem: My HPLC-UV analysis shows a reduced peak area for 2-MAPB and a new, unidentified peak. How do I confirm if this is degradation?

Answer and Workflow:

This is a classic sign of potential degradation. Simply observing the change is not enough; a systematic investigation is required to rule out other factors and confirm the identity of the new peak. The causality here is that a loss of the parent compound must be accounted for, often by the appearance of one or more degradation products.

Step 1: Verify System Performance. Before blaming the reference material, ensure the analytical system is performing correctly. Run a system suitability test using a freshly prepared solution from a trusted, recently opened standard if available. Check for consistent retention times, peak shapes, and detector response.

Step 2: Analyze a Solvent Blank. Inject a solvent blank to rule out contamination from the solvent or "ghost peaks" from previous injections.

Step 3: Compare with a Freshly Prepared Standard. If possible, use a new, unopened vial of 2-MAPB reference material to prepare a fresh solution. Analyze it using the same method. If the new standard shows a single, sharp peak with the expected area, it strongly suggests the original material has degraded.

Step 4: Tentatively Identify the Degradant. If you have access to LC-MS, analyze the suspect solution. The mass of the new peak can provide a definitive clue. For example:

  • A mass difference of -14 Da would suggest N-demethylation.

  • A mass difference of +16 Da would suggest hydroxylation on the benzofuran ring.

Step 5: Perform a Confirmatory Forced Degradation Study. To confirm the degradation pathway, perform a targeted forced degradation study (see Protocol 2 below). For example, if you suspect oxidation, intentionally stress a fresh 2-MAPB solution with a mild oxidizing agent (e.g., hydrogen peroxide). If the peak generated under these stress conditions matches the retention time and mass of the unknown peak in your original sample, you have validated its identity as an oxidative degradant. This approach creates a self-validating system for identifying impurities.[7][8]

Workflow for Investigating Suspected Degradation

G A Unexpected Peak / Reduced Area in Chromatogram B Run System Suitability Test (SST) A->B C SST Pass? B->C D Troubleshoot HPLC System (Column, Mobile Phase, Detector) C->D No E Analyze Freshly Prepared Standard from New Vial C->E Yes F Does New Standard Show the Same Issue? E->F G Issue is with Method or System, Not Standard F->G Yes H Original Standard is Likely Degraded F->H No I Characterize Degradant (e.g., LC-MS) H->I J Perform Forced Degradation Study to Confirm Pathway I->J

Caption: A decision workflow for troubleshooting unexpected analytical results.

Problem: I need to prepare a 2-MAPB stock solution for daily use. What are the best practices to minimize degradation in solution?

Answer and Best Practices:

2-MAPB, like many amine-containing compounds, is generally more stable in its salt form and at a slightly acidic pH. When preparing solutions, the choice of solvent and storage conditions is critical to prevent accelerated degradation.

  • Solvent Selection:

    • Recommended: For aqueous applications, use a slightly acidic buffer (e.g., pH 4-6) or water acidified with a trace amount of a non-reactive acid (e.g., formic acid, acetic acid). This helps keep the amine protonated and less susceptible to oxidation.

    • For non-aqueous applications: High-purity methanol or acetonitrile are common choices. Ensure solvents are free of peroxides or other oxidizing contaminants.

  • Preparation Procedure:

    • Use volumetric flasks made of amber glass to protect from light.

    • Allow the reference material container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material.[9]

    • Use a calibrated analytical balance and document the exact weight.

    • Sonicate briefly (if necessary) to ensure complete dissolution. Avoid excessive heating.

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C for long-term use. For daily use, an aliquot can be stored at 2-8°C for a limited period (e.g., 1-2 weeks), but its stability should be verified.

    • Divide the stock solution into smaller, single-use aliquots. This minimizes freeze-thaw cycles, which can accelerate degradation.[10][11]

    • Before use, allow aliquots to thaw completely and vortex gently to ensure homogeneity.

Data Summary Tables

Table 1: Recommended Storage Conditions for 2-MAPB Reference Materials

FormConditionTemperatureDurationRationale & Key Considerations
Solid (HCl Salt) Long-Term-20°C≥ 5 years[1]Minimizes all degradation pathways. Must be protected from light and moisture. Use desiccants where appropriate.
Short-Term2-8°C< 1 monthAcceptable for frequently used materials, but risk of moisture uptake increases each time the container is opened.
Solution (Stock) Long-Term-20°C to -80°C3-6 months (verify)Aliquoting is critical to avoid freeze-thaw cycles. Solvent choice impacts stability.
Working Solution2-8°C< 1 week (verify)Stability is highly dependent on solvent and concentration. Should be prepared fresh from stock solution as needed.

Table 2: Summary of Analytical Techniques for 2-MAPB Stability Assessment

TechniquePurposeInformation Provided
HPLC-UV/DAD Purity Assessment & QuantitationDetermines the purity of the standard by peak area percentage. Detects and quantifies degradation products that contain a chromophore.
LC-MS/MS Identification of DegradantsProvides mass-to-charge ratio (m/z) for precise identification of degradation products and structural elucidation.[12]
GC-MS Orthogonal Purity CheckSeparates based on volatility and provides mass spectral data for identification. Useful for volatile impurities.[1]
qNMR Absolute QuantitationProvides a direct, highly accurate measure of the absolute purity of the reference material without needing a separate standard for comparison.

Experimental Protocols

These protocols provide a framework for a self-validating stability assessment program. They are based on principles outlined in international guidelines.[5]

Protocol 1: Routine Stability Assessment of 2-MAPB Reference Material via HPLC-UV

Objective: To verify the purity of a 2-MAPB reference material against its certificate of analysis and check for the presence of new impurities.

Materials:

  • 2-MAPB Reference Material

  • HPLC-grade Acetonitrile and Water

  • HPLC-grade Formic Acid

  • Calibrated Analytical Balance

  • Class A Volumetric Glassware

  • HPLC system with UV/DAD detector

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases as per a validated, stability-indicating method. A typical reversed-phase method might use A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation: a. Allow the 2-MAPB container to warm to room temperature. b. Accurately weigh ~10 mg of 2-MAPB into a 10 mL amber volumetric flask. c. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. d. Further dilute this stock solution to a working concentration of ~50 µg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Detector Wavelength: 220 nm and 275 nm (or PDA scan)

    • Gradient: 5% B to 95% B over 10 minutes.

  • Analysis Sequence: a. Inject a solvent blank to establish the baseline. b. Perform five replicate injections of the 50 µg/mL working standard.

  • Data Analysis & Acceptance Criteria: a. Purity: Calculate the peak area percent of the main 2-MAPB peak. The result should be within the specification listed on the Certificate of Analysis (e.g., ≥98.0%). b. Impurities: Report any individual impurity peak that is >0.10%. The total impurity profile should not have changed significantly from the initial analysis or the Certificate of Analysis. c. Reproducibility: The relative standard deviation (RSD) of the peak area from the five replicate injections should be ≤2.0%.

Protocol 2: Forced Degradation Study of 2-MAPB

Objective: To intentionally degrade 2-MAPB under various stress conditions to understand its degradation pathways and confirm that the analytical method is "stability-indicating." A method is stability-indicating if it can resolve the parent peak from all significant degradation products.[13]

Procedure:

  • Prepare a 1 mg/mL solution of 2-MAPB in 50:50 acetonitrile/water.

  • Aliquot this solution into several amber glass vials. Treat each vial as follows:

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 8 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.

    • Thermal Stress: Heat one vial at 80°C for 24 hours (in solution). Place some solid material in a separate vial and heat at 80°C for 24 hours.

    • Photolytic Stress: Expose a solution in a clear glass vial to a photostability chamber (ICH Q1B conditions) for a defined period.[5]

    • Control: Keep one vial at 5°C, protected from light.

  • After the specified time, neutralize the acidic and basic samples. Dilute all samples to ~50 µg/mL.

  • Analyze all stressed samples and the control sample by HPLC-UV/DAD and LC-MS.

Data Interpretation:

  • Aim for 5-20% degradation of the main peak. If degradation is too extensive or absent, adjust the stress conditions (time, temperature, reagent concentration).

  • Confirm that all major degradation peaks are well-resolved from the main 2-MAPB peak (resolution > 1.5).

  • Use the PDA detector to assess peak purity of the main 2-MAPB peak in all stressed samples.

  • Use the LC-MS data to propose structures for the observed degradation products.

Potential Degradation Pathways of 2-MAPB

Caption: Potential chemical degradation pathways for 2-MAPB. (Note: Images are placeholders).

References

  • 2-MAPB - Grokipedia. Grokipedia.
  • Stability of seized amphetamine during 32 months of storage. ResearchGate. Available at: [Link]

  • Stability of amphetamine impurity profiles during 12 months of storage. PubMed. Available at: [Link]

  • 2-MAPB - Wikipedia. Wikipedia. Available at: [Link]

  • Stability Testing Strategies for Working Standards. BioPharma Consulting Group. Available at: [Link]

  • Proposed metabolic pathways for 6-APB and 6- MAPB in rat. ResearchGate. Available at: [Link]

  • Development and use of reference materials and quality control materials. International Atomic Energy Agency (IAEA). Available at: [Link]

  • HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. National Institute of Standards and Technology (NIST). Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at: [Link]

  • Fragmentation pathways of 2-MAPB and 5-MAPB in electron ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. PubMed Central. Available at: [Link]

  • Drug stability in forensic toxicology. RTI International. Available at: [Link]

  • The Effects of Temperature and Humidity in Instruments and the Calibration Process. E-inst.com. Available at: [Link]

  • How to Recertify. VLSI Standards. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

  • Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. PubMed. Available at: [Link]

  • Guidelines for the Selection and Use of Reference Materials. LGC Group. Available at: [Link]

  • Temperature and Humidity Monitoring in the Pharmaceutical Industry. SensoScientific. Available at: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Storage and Handling of Reference Standards. ILSI India. Available at: [Link]

  • Enzymatic Oxidation of 2-Phenylethylamine to Phenylacetic Acid and 2-Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. ResearchGate. Available at: [Link]

  • Recertification Process for Expired Shelf Life Materials. Elsmar Cove. Available at: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). Available at: [Link]

  • Drug stability in forensic toxicology. University of Dundee Research Portal. Available at: [Link]

  • ICH Q1A(R2) Guideline. International Council for Harmonisation (ICH). Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Gilson. Available at: [Link]

  • Humidity: A Vital but Often Overlooked Parameter in Materials Research. Lab Manager. Available at: [Link]

  • Proper Drug Storage. Jefferson County Health Center. Available at: [Link]

  • Distinguishing of 2-MAPB and 6-MAPB: Solution of the problem. PubMed. Available at: [Link]

  • Understanding Impurity Analysis. Cormica. Available at: [Link]

  • Amphetamine - Wikipedia. Wikipedia. Available at: [Link]

  • An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. PubMed. Available at: [Link]

  • Temperature Precision: The Key to Pharmaceutical Product Integrity. Angstrom Technology. Available at: [Link]

  • Certified Reference Materials a few guidelines. ResearchGate. Available at: [Link]

  • Adderall: Uses, Dosage, Side Effects & Safety Info. Drugs.com. Available at: [Link]

  • Laboratory Temperature and Humidity Requirements & Compliance. OneVue Sense. Available at: [Link]

  • Stability Testing Of Drug Products In The US 2021. CPT Labs. Available at: [Link]

  • How Certified Reference Materials Help Labs Meet Regulatory Requirements. Labcompare. Available at: [Link]

  • Phenethylamine - Wikipedia. Wikipedia. Available at: [Link]

  • Merchant Mariner Credential NMC. United States Coast Guard. Available at: [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? Avomeen. Available at: [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Element. Available at: [Link]

  • Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. PubMed. Available at: [Link]

  • Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. Available at: [Link]

Sources

overcoming challenges in the synthesis and purification of 2-MAPB

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide: Synthesis

The synthesis of 2-MAPB typically proceeds via a reductive amination pathway. While conceptually straightforward, this process is sensitive to several variables that can impact yield and purity. Below, we address the most common issues encountered in the laboratory.

Problem 1: Low or No Yield of 2-MAPB

You've completed the reaction, but analysis of the crude product shows a low yield of 2-MAPB, with a significant amount of the starting ketone precursor remaining.

Causality & Solution:

This issue almost always points to a problem with the reductive amination step, specifically the formation or reduction of the intermediate imine/enamine. The primary culprits are moisture, improper pH, or an inefficient reducing agent.

Key Insight: The reaction hinges on the equilibrium between the ketone and methylamine to form an imine, which is then irreversibly reduced. If this equilibrium is not properly established or the reduction is inefficient, the reaction will stall.

dot

Caption: Troubleshooting logic for low 2-MAPB yield.

Recommended Protocol: Reductive Amination

This protocol emphasizes anhydrous conditions to prevent hydrolysis of the imine intermediate.

  • Setup: Assemble a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagents:

    • Dissolve the precursor ketone (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add methylamine (1.1-1.5 eq, typically as a solution in THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Reaction conditions should emphasize anhydrous environments and low temperatures (0–25°C) to prevent decomposition or side reactions.[1]

  • Reduction:

    • In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in anhydrous methanol.

    • Rationale: NaBH₃CN is a preferred reducing agent because it is selective for the protonated imine over the ketone at mildly acidic pH, preventing reduction of the starting material.[1]

    • Slowly add the NaBH₃CN solution to the reaction mixture via a syringe or dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.[2]

  • Workup:

    • Carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 2-MAPB.[2]

Problem 2: Presence of Significant Byproducts (e.g., Over-alkylation)

Your crude product analysis (GC-MS or LC-MS) shows the desired 2-MAPB, but also significant peaks corresponding to over-alkylated or other unexpected byproducts.

Causality & Solution:

Byproduct formation often results from non-selective reduction, reaction with impurities in the starting materials, or running the reaction under suboptimal conditions (e.g., high temperature). Over-alkylation can occur during reductive amination steps.[1] Inconsistent temperature control is a known challenge that exacerbates byproduct formation.[1]

Key Insight: The reaction environment must be tightly controlled to favor the desired reaction pathway.

Preventative Measures & Optimization:

ParameterRecommended ControlRationale
Temperature Maintain at 0-25°CHigher temperatures can promote side reactions and decomposition.[1]
Reagent Purity Use high-purity, verified reagentsImpurities in precursors or solvents can lead to a host of byproducts.
Reducing Agent Use NaBH₃CN or a similar selective agentStronger, less selective reducing agents like NaBH₄ can reduce the starting ketone, leading to alcohol impurities.[3]
Atmosphere Strict inert atmosphere (N₂, Ar)Prevents oxidation of reagents and intermediates.[1]

Troubleshooting Guide: Purification

A successful synthesis is only half the battle. Effective purification is critical to obtaining 2-MAPB with the high purity required for research and development. Incomplete reactions and poor purification are common sources of contaminants.[1]

Problem 3: Crude Product is an Oil and Fails to Crystallize

After the workup, the crude 2-MAPB is obtained as a persistent oil, making recrystallization impossible.

Causality & Solution:

This is typically due to the presence of impurities that inhibit the formation of a crystal lattice. The product may also be in its freebase form, which is often an oil at room temperature. Converting the freebase to a stable salt (e.g., hydrochloride) is a standard method to induce crystallization and improve handling.

Recommended Protocol: Salt Formation & Recrystallization

  • Preparation: Dissolve the crude 2-MAPB oil in a minimal amount of a suitable solvent, such as isopropyl alcohol or diethyl ether.[1]

  • Acidification: Slowly bubble dry HCl gas through the solution OR add a solution of HCl in a compatible solvent (e.g., HCl in ether) dropwise while stirring. Monitor the pH with pH paper until it is acidic.

  • Precipitation: The hydrochloride salt of 2-MAPB should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the flask in an ice bath or by gently scratching the inside of the flask with a glass rod.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold solvent to remove residual impurities.

  • Recrystallization:

    • Dissolve the collected solid in a minimum amount of a hot solvent (e.g., isopropyl alcohol).[1]

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry under vacuum.

Problem 4: Poor Separation During Column Chromatography

You are attempting to purify the crude product using silica gel column chromatography, but the desired product co-elutes with impurities.

Causality & Solution:

Poor separation on a silica column is usually due to an improperly chosen solvent system (mobile phase) or incorrect column packing. The polarity of the solvent system must be optimized to allow for differential migration of the components of the mixture down the stationary phase.

Key Insight: The goal is to find a solvent system where the 2-MAPB has an Rf value of ~0.3 on a TLC plate, as this often translates to good separation on a column.

dot

Caption: Workflow for optimizing column chromatography purification.

Optimization Strategy:

  • TLC Screening: Use TLC to test various solvent systems. A common starting point for amines is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), often with a small amount (~1%) of a base like triethylamine or ammonia to prevent the amine from streaking on the acidic silica gel.

  • Gradient Elution: If a single solvent system (isocratic elution) fails, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This will elute less polar impurities first, followed by your product, and then more polar impurities.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these create channels that ruin separation. A "slurry packing" method is generally most reliable.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the identity and purity of my final 2-MAPB product?

A combination of analytical techniques is recommended for unambiguous identification and purity assessment.

  • Mass Spectrometry (MS): GC-MS or LC-MS will provide the molecular weight of the compound, confirming its basic identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]

  • Tandem MS (MS/MS): This is crucial for distinguishing 2-MAPB from its positional isomers, such as 6-MAPB, which can be ambiguous with standard GC/MS.[5][6] The fragmentation patterns in MS/MS spectra are unique to the isomer.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standard for structural elucidation. The spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for definitive confirmation of the structure and assessment of purity.

  • Infrared (IR) Spectroscopy: GC-IR or FTIR can confirm the presence of key functional groups.[4]

Q2: What are the most common impurities I should look for in my final product?

Based on the typical synthesis route, the most common impurities include:

  • Unreduced Ketone Precursor: The starting material for the reductive amination.[1]

  • Over-alkylated Byproducts: Tertiary amines formed if the secondary amine product reacts further.[1]

  • Positional Isomers: If the initial benzofuran synthesis was not regioselective, you may have isomers like 5-MAPB or 6-MAPB present.[5]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., THF, methanol, ethyl acetate).

Q3: My synthesis is successful at the lab scale, but fails upon scale-up. What are the critical factors to consider?

Scaling up a synthesis from milligrams to kilograms presents significant challenges.[7]

  • Heat Transfer: Reactions that are easy to cool in a small flask can become dangerously exothermic in a large reactor. Ensure your reactor has adequate cooling capacity. Inconsistent temperature control is a major cause of byproduct formation and yield loss at scale.[1]

  • Mixing: Efficient mixing becomes more difficult in larger vessels. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

  • Reagent Addition: The rate of addition for reagents becomes much more critical at scale. Slow, controlled addition is often necessary to manage exotherms and ensure homogeneity.

  • Downstream Processing: Purification methods must also be scalable. Large-scale chromatography can be expensive and complex. Developing a robust crystallization/recrystallization procedure is often more economical for large quantities.[8]

Q4: Are there alternative purification techniques to consider?

While recrystallization and silica gel chromatography are most common, other techniques can be employed depending on the specific impurities.

  • Acid-Base Extraction: As an amine, 2-MAPB can be effectively separated from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated 2-MAPB will move to the aqueous layer. The layers are then separated, the aqueous layer is made basic (e.g., with NaOH), and the 2-MAPB freebase is re-extracted into an organic solvent.

  • Preparative HPLC: For achieving very high purity on a smaller scale, reverse-phase preparative HPLC can be an excellent option, though it is generally more expensive and time-consuming than column chromatography.

References

  • 2-MAPB - Grokipedia. (n.d.). Grokipedia.
  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. (2022). MDPI.
  • Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives. (n.d.). Scribd.
  • Distinguishing of 2-MAPB and 6-MAPB: Solution of the problem. (2017). PubMed.
  • Toxicological investigations in a death involving 2-MAPB. (2021). PubMed.
  • Synthetic scheme for 4-(2-aminopropyl)benzofuran 1 and... (n.d.). ResearchGate.
  • Drug Substances: Scale-Up Challenges. (2019). Contract Pharma.
  • Avoiding pitfalls in scaling up biopharmaceutical production. (n.d.). Pharmaceutical Technology.

Sources

Validation & Comparative

head-to-head comparison of 2-MAPB and MDMA neurotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran Shift[1]

This guide provides a head-to-head technical analysis of 3,4-Methylenedioxymethamphetamine (MDMA) versus its structural analog 1-(benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB) .

While MDMA remains the gold standard for entactogenic research, its clinical application is complicated by well-documented neurotoxicity arising from metabolic bioactivation. 2-MAPB represents a "benzofuran shift"—replacing the metabolically labile methylenedioxy ring with a stable benzofuran ring.

Key Finding: Experimental data suggests 2-MAPB retains the monoamine releasing efficacy of MDMA with a theoretically superior metabolic safety profile, though it lacks the extensive safety history of the parent compound. Unlike its positional isomer 5-MAPB, which exhibits higher potency and acute lethality risks, 2-MAPB demonstrates an effect profile equipotent to MDMA.

Structural & Metabolic Basis of Toxicity

The primary driver of MDMA-induced neurotoxicity is not the parent molecule alone, but its systemic metabolism. Understanding this causality is essential for evaluating 2-MAPB.

MDMA: The Ring-Opening Liability

MDMA undergoes O-demethylenation (via CYP2D6) to form 3,4-dihydroxymethamphetamine (HHMA) . This catechol metabolite oxidizes into ortho-quinones , which form adducts with glutathione and cellular proteins, driving oxidative stress and serotonergic terminal degeneration.

2-MAPB: The Benzofuran Stability

2-MAPB features a benzofuran ring system. This aromatic heterocycle is resistant to the CYP-mediated ring opening that plagues MDMA. Consequently, 2-MAPB bypasses the formation of toxic catechol-thioether metabolites, potentially reducing the oxidative burden on serotonergic neurons.

Visualization: Metabolic Divergence & Toxicity Pathways

G MDMA MDMA (Methylenedioxy Ring) CYP CYP450 Metabolism MDMA->CYP MAPB 2-MAPB (Benzofuran Ring) MAPB->CYP HHMA HHMA (Catechol Formation) CYP->HHMA High Liability Stable Stable Metabolites (No Ring Opening) CYP->Stable 2-MAPB Pathway Quinone Ortho-Quinones (Highly Reactive) HHMA->Quinone Oxidation ROS ROS Generation & Protein Adducts Quinone->ROS Neurotoxicity Stable->ROS Minimal

Figure 1: Divergent metabolic fates. MDMA generates toxic quinones via ring opening; 2-MAPB's benzofuran ring resists this degradation.

Pharmacodynamics: Head-to-Head Performance

The following data aggregates findings from microdialysis and synaptosome assays (notably Fuwa et al., 2016) comparing MDMA, 2-MAPB, and the high-potency isomer 5-MAPB.

Table 1: Comparative Neuropharmacology[2]
FeatureMDMA2-MAPB5-MAPB (Reference)
Primary Mechanism Monoamine Releaser (SERT/NET > DAT)Monoamine Releaser (SERT/NET > DAT)Monoamine Releaser (Super-agonist)
5-HT Release (Efficacy) High (Baseline + 400-600%)High (Equipotent to MDMA) Very High (>1000%)
DA Release ModerateModerate High
Hyperthermia Risk Significant (+1.85°C @ 1.6e-4 mol/kg)Moderate (Similar to MDMA) Severe (+3.41°C)
Acute Lethality (Mice) 0/6 deaths (at test dose)0/6 deaths (at test dose) 4/6 deaths (High Toxicity)
5-HT2 Receptor Affinity Moderate (2A/2B/2C)High (Agonist at 2A/2B/2C) High

Expert Insight: Unlike 5-MAPB, which shows a steep dose-response curve leading to acute lethality and massive hyperthermia, 2-MAPB behaves qualitatively and quantitatively similar to MDMA in acute models. This makes it a more viable candidate for therapeutic exploration where the "rush" of 5-MAPB is undesirable.

Validated Experimental Protocols

To verify these profiles in your own facility, use the following self-validating workflows. These protocols prioritize the differentiation of metabolic toxicity vs. receptor-mediated toxicity.

Protocol A: In Vivo Microdialysis (Neurotransmitter Release)

Purpose: To confirm equipotent release profiles without lethal overdose.

  • Subject Preparation: Male C57BL/6J mice (8-10 weeks). Implant guide cannula into the striatum (AP +0.5, L +2.0, DV -3.0).

  • Equilibration: Perfusion with Ringer’s solution at 2.0 µL/min for 90 mins.

  • Baseline Collection: Collect 3 fractions (20 min each) to establish <10% variance.

  • Administration:

    • Group A: Vehicle (Saline)

    • Group B: MDMA (10 mg/kg i.p.)

    • Group C: 2-MAPB (10 mg/kg i.p.)

  • Quantification: HPLC-ECD analysis for 5-HT and DA.

  • Validation Check: If MDMA does not induce >300% 5-HT increase, the probe recovery is compromised. Discard data.

Protocol B: Reactive Oxygen Species (ROS) Assay in PC12 Cells

Purpose: To measure oxidative stress derived from metabolism.

  • Culture: PC12 cells (feochromocytoma) expressing human SERT.

  • Treatment: Incubate cells with MDMA or 2-MAPB (10 µM - 1 mM) for 24 hours.

  • Probe Loading: Wash and load with H2DCFDA (10 µM) for 30 mins.

  • Measurement: Fluorescence microplate reader (Ex/Em: 485/535 nm).

  • Control: Use N-Acetylcysteine (NAC) as a negative control.

    • Hypothesis: MDMA will show high ROS signal inhibited by CYP inhibitors. 2-MAPB should show significantly lower ROS generation due to ring stability.

Neurotoxicity Signaling Cascade

The following diagram details the specific mechanism of serotonergic degeneration (axon pruning) and where 2-MAPB offers a "safety valve."

Neurotoxicity Drug Drug Administration Release Massive 5-HT Release Drug->Release Metabolites Toxic Metabolites (MDMA Specific) Drug->Metabolites MDMA Only Depletion Intracellular 5-HT Depletion Release->Depletion DA_Entry Dopamine Entry into SERT Depletion->DA_Entry SERT Vacancy MAO MAO-B Oxidation DA_Entry->MAO H2O2 H2O2 Generation MAO->H2O2 Damage Terminal Degeneration (Neurotoxicity) H2O2->Damage Metabolites->Damage Adduct Formation

Figure 2: Dual-pathway toxicity. 2-MAPB avoids the "Toxic Metabolites" pathway but shares the "DA Entry" risk if doses are excessive.

Conclusion and Recommendations

For researchers investigating entactogens with an improved safety profile, 2-MAPB presents a compelling alternative to MDMA.

  • Efficacy: It retains the core entactogenic pharmacodynamics (5-HT/DA release balance) of MDMA.

  • Safety: It eliminates the specific neurotoxicity pathway associated with methylenedioxy ring metabolism (thioether adducts).

  • Caution: It does not eliminate risks associated with hyperthermia or dopamine oxidation inside 5-HT terminals (the "misplaced dopamine" hypothesis).

Recommendation: Future studies should focus on long-term SERT density analysis (via [3H]paroxetine binding) 7 days post-exposure to definitively confirm if the metabolic advantage of 2-MAPB translates to preserved tissue integrity in vivo.

References

  • Fuwa, T., et al. (2016). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum.[1][2] The Journal of Toxicological Sciences. Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic phenethylamines, cathinones, and piperazines. British Journal of Pharmacology. Link

  • Baumann, M. H., et al. (2007). N-Substituted piperazines abused as recreational drugs: neurobiology and clinical implications. Neuropharmacology. Link

  • Liechti, M. E. (2017). Effects of MDMA on affect and cognition in clinical trials. Psychopharmacology. Link

  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs.[3] Analytical and Bioanalytical Chemistry. Link

Sources

Comparative Receptor Binding Profile: 2-MAPB vs. Established Entactogens

[1]

Executive Summary: The Structural Divergence of 2-MAPB

In the development of entactogens, the benzofuran scaffold has emerged as a bioisostere for the 3,4-methylenedioxy ring system found in MDMA. While 5-MAPB and 6-APB are well-characterized for their high potency and balanced monoamine release, 2-MAPB (1-(benzofuran-2-yl)-N-methylpropan-2-amine) represents a critical structural divergence.

Experimental data indicates that shifting the alkylamine chain to the 2-position of the benzofuran ring significantly alters the binding pocket fit within Monoamine Transporters (MATs). Unlike its 5- and 6-substituted isomers, 2-MAPB exhibits a lower overall potency and a distinct SERT-selective profile , with significantly reduced efficacy at the Dopamine Transporter (DAT).[1] This guide analyzes these differences to inform structure-activity relationship (SAR) studies and toxicological assessments.

Quantitative Binding Profile

The following data aggregates binding affinities (


23
Table 1: Monoamine Transporter (MAT) Release Potency ( )
Target2-MAPB (Subject)5-MAPB (Benchmark)MDMA (Reference)Mechanism Note
SERT (Serotonin)0.35

M
(350 nM)
0.064

M
(64 nM)
~0.1 - 0.2

M
2-MAPB is ~5x less potent than 5-MAPB but retains efficacy.
DAT (Dopamine)2.08

M
0.02 - 0.05

M
~0.3 - 0.5

M
Critical Differentiator: 2-MAPB has weak DAT activity.
NET (Norepinephrine)0.45

M
0.04

M
~0.2 - 0.4

M
Moderate release; contributes to adrenergic load.
DAT/SERT Ratio ~5.9 (Serotonergic)~0.5 (Balanced/Dopaminergic)~2.0 (Balanced)High ratio indicates low abuse potential relative to stimulants.

Data Sources: Fuwa et al. (2016), Simmler et al. (2013), Rickli et al. (2015).[4]

Table 2: 5-HT Receptor Affinity ( )
Receptor2-MAPB 5-MAPB / 6-APB MDMA Clinical Implication
5-HT2A Low Affinity (Agonist)High Affinity (

~0.5

M)
Negligible Affinity2-MAPB lacks the psychedelic potency of 6-APB.
5-HT2B Present (Agonist) High Affinity Moderate AffinityCardiotoxicity Risk: 5-HT2B agonism is a class-wide valvulopathy risk for benzofurans.

Structural-Activity Relationship (SAR) Analysis

The pharmacological divergence of 2-MAPB is driven by steric alignment within the orthosteric binding site of the transporters.

Mechanism of Action[5][6][7]
  • Ring Orientation: In 5-MAPB and 6-APB, the oxygen atom in the benzofuran ring mimics the electronegative oxygens of the methylenedioxy ring in MDMA, forming hydrogen bonds with key residues (e.g., Tyr176 in SERT).

  • The 2-Position Deficit: In 2-MAPB, the amine chain is attached adjacent to the oxygen. This alters the vector of the side chain, preventing the aromatic core from sitting deeply in the hydrophobic pocket of DAT and NET.

  • Result: The molecule acts as a "sloppy" substrate—capable of inducing conformational changes in SERT (which is more promiscuous) but failing to efficiently translocate via DAT.

Visualization: SAR Logic Flow

The following diagram illustrates the causality between structural position and pharmacological outcome.

SAR_AnalysisSubstrateBenzofuran SubstratePos55-Position Substitution(5-MAPB)Substrate->Pos5Pos22-Position Substitution(2-MAPB)Substrate->Pos2BindingPocketTransporter Orthosteric SitePos5->BindingPocket Mimics MDMA GeometryPos2->BindingPocket Altered VectorOutcomeHighHigh Affinity Fit(Nanomolar Potency)BindingPocket->OutcomeHigh 5-Isomer InteractionOutcomeLowSteric Mismatch(Micromolar Potency)BindingPocket->OutcomeLow 2-Isomer InteractionProfile5Balanced Release(High DA/5-HT)OutcomeHigh->Profile5Profile2SERT Selective(Low DA Release)OutcomeLow->Profile2

Figure 1: Structural-Activity Relationship determining the potency gap between 5-MAPB and 2-MAPB.

Experimental Protocol: Monoamine Release Assay

To validate the profiles described above, researchers must utilize a Synaptosomal Release Assay . Unlike simple radioligand binding (which measures affinity, not efficacy), this functional assay measures the drug's ability to reverse the transporter (substrate activity).

Protocol Specification (Self-Validating)

Objective: Determine

Reagents:

  • Rat striatal synaptosomes (for DAT/5-HT).

  • [3H]-1-methyl-4-phenylpyridinium ([3H]-MPP+).

  • [3H]-Serotonin ([3H]-5-HT).[3][5]

  • Test compounds: 2-MAPB (0.1 nM – 100

    
    M).
    

Workflow:

  • Pre-loading: Incubate synaptosomes with radioligand ([3H]-MPP+ or [3H]-5-HT) for 20 min at 37°C to fill vesicles.

  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Challenge: Add 2-MAPB at varying concentrations. Incubate for 15 min.

    • Control: Buffer only (Basal release).

    • Positive Control: 10

      
      M Tyramine (Maximal release).
      
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% PEI.

  • Quantification: Liquid scintillation counting of the filtrate (released fraction) vs. filter (retained fraction).

Validation Criteria:

  • Specific Release: Must be >85% of total release.

  • Dose-Response: Data must fit a sigmoidal curve (

    
    ).
    
Visualization: Assay Workflow

Release_Assaycluster_QCQuality ControlStep1SynaptosomePreparationStep2RadioligandUptake ([3H])Step1->Step2Step3Wash &ResuspendStep2->Step3Step4Drug Challenge(2-MAPB)Step3->Step4Step5Filtration(GF/B)Step4->Step5QC1Basal ReleaseCheckStep4->QC1QC2Max Release(Tyramine)Step4->QC2Step6ScintillationCountingStep5->Step6

Figure 2: Functional Monoamine Release Assay workflow for determining EC50 values.

References

  • Fuwa, T., et al. (2016). "Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum."[6] The Journal of Toxicological Sciences, 41(3), 329–337.[6] Link

  • Rickli, A., et al. (2015). "Pharmacological profile of novel psychoactive benzofurans."[7][8] British Journal of Pharmacology, 172(13), 3412–3425. Link

  • Simmler, L. D., et al. (2013). "Monoamine transporter and receptor interaction profiles of a new series of designer drugs." Neuropharmacology, 66, 229-236. Link

  • Staeheli, S. N., et al. (2017). "Postmortem distribution and redistribution of MDAI and 2-MAPB in blood and alternative matrices."[6] Forensic Science International, 279, 83-87.[6] Link

  • Baumann, M. H., et al. (2018). "Neuropharmacology of 3,4-Methylenedioxymethamphetamine (MDMA) and its Analogs." Current Topics in Behavioral Neurosciences. Link

Technical Guide: Stability Validation of 2-MAPB (1-(benzofuran-2-yl)-N-methylpropan-2-amine)

[1]

Executive Summary & Comparative Landscape

2-MAPB is a structural isomer of the more commonly reported 5-MAPB and 6-MAPB.[1] While it shares the benzofuran core and N-methyl-alkylamine chain with its isomers, the attachment of the ethylamine chain at the C2 position of the benzofuran ring introduces distinct electronic and steric properties.

In the absence of harmonized pharmacopeial monographs for this specific isomer, researchers must rely on first-principles validation. This guide outlines the stability profile of 2-MAPB compared to its structural analogs (5-MAPB) and the "gold standard" phenethylamine, MDMA.

Table 1: Comparative Stability Profile (Predicted & Observed)
Feature2-MAPB (Target)5-MAPB (Alternative)MDMA (Benchmark)
Core Structure Benzofuran (C2-substituted)Benzofuran (C5-substituted)Methylenedioxy-benzene
Hygroscopicity Moderate (Salt dependent)ModerateLow (HCl salt)
Oxidation Risk High (Furan C3 position exposed)ModerateLow
Metabolic Stability Lower (Rapid N-demethylation)ModerateHigh
Storage Requirement -20°C, Inert Gas, Desiccated4°C, Dark, DesiccatedAmbient (Dark)

Key Insight: The C2-substitution in 2-MAPB leaves the electron-rich C3 position of the furan ring exposed.[1] Unlike 5-MAPB, where the substitution pattern stabilizes the aromatic system, 2-MAPB is theoretically more susceptible to electrophilic attack and oxidative degradation at the C3 position during long-term storage.

Degradation Mechanics: The "Why" Behind Instability

To validate stability, one must first understand the failure modes. 2-MAPB degrades primarily through two pathways: Oxidative Deamination (common to all amphetamines) and Furan Ring Oxidation (specific to the 2-yl isomer).[1]

Mechanism 1: Oxidative Deamination

The secondary amine (N-methyl) is susceptible to atmospheric oxidation, leading to the formation of the imine intermediate, which hydrolyzes to 2-Acetylbenzofuran (the ketone precursor) and methylamine.

Mechanism 2: C3-Furan Oxidation

The benzofuran ring is aromatic but less stable than benzene.[1] In 2-MAPB, the C3 position is unsubstituted and electron-rich.[1] Photo-oxidation or radical attack here can lead to ring opening or dimerization.[1]

Diagram 1: 2-MAPB Degradation Pathways[1]

DegradationPathwaysParent2-MAPB(Intact Molecule)ImineImine IntermediateParent->Imine-2H (Oxidation)DimerOxidative Dimers(C3-C3 Coupling)Parent->DimerRadical Coupling(at C3 Position)OxidationOxidative Stress(Air/Light)Oxidation->ParentHydrolysisHydrolytic Stress(Moisture/pH)Hydrolysis->ImineKetone2-Acetylbenzofuran(Primary Degradant)Imine->Ketone+H2O (Hydrolysis)AmineMethylamineImine->AmineCleavage

Caption: Primary degradation routes for 2-MAPB. Note the divergence into ketone formation (via side-chain oxidation) and dimerization (via ring reactivity).

Experimental Validation Protocol

This protocol is designed as a Self-Validating System . It does not merely test the sample; it tests the method's ability to detect failure.

Phase A: Stress Testing (Forced Degradation)

Before long-term storage begins, you must prove your analytical method (HPLC-UV or LC-MS) is "Stability Indicating"—i.e., it can separate the parent drug from its breakdown products.[1]

Protocol:

  • Acid Hydrolysis: Dissolve 1 mg 2-MAPB in 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve 1 mg in 0.1 N NaOH. Heat at 60°C for 4 hours.

  • Oxidation: Treat with 3% H₂O₂ at room temperature for 2 hours.

  • Analysis: Inject all samples.

    • Success Criteria: Resolution (Rs) > 1.5 between 2-MAPB peak and any new degradant peaks.[1] Mass balance > 90% (Sum of parent + degradants ≈ 100%).[1]

Phase B: Long-Term Stability Study (ICH Q1A Aligned)

Use the Arrhenius equation to extrapolate shelf-life if real-time data is unavailable.[1]

Storage Conditions:

  • Condition A (Long Term): -20°C ± 5°C (Recommended for Reference Standards).[1]

  • Condition B (Accelerated): 40°C / 75% Relative Humidity (RH).

Testing Frequency:

  • Months: 0, 1, 3, 6, 12.

Diagram 2: Stability Validation Workflow

ValidationWorkflowcluster_StorageStorage ConditionsStartStart ValidationStressForced Degradation(Acid/Base/Oxidation)Start->StressMethodValMethod Validation(Specificity check)Stress->MethodValCondA-20°C (Control)MethodVal->CondAMethod OKCondB40°C/75% RH(Accelerated)MethodVal->CondBAnalysisLC-MS/MS Analysis(Quant + Purity)CondA->Analysist=0, 3, 6, 12moCondB->Analysist=0, 1, 3, 6moDecisionPass/Fail Criteria(>98% Purity)Analysis->Decision

Caption: Workflow for validating 2-MAPB stability. Forced degradation ensures the analytical method is capable of detecting breakdown products before the study begins.

Analytical Methodology

To replicate this validation, use the following instrument parameters. This method is adapted from forensic protocols for benzofuran isomers.[1]

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: MRM Mode (Multiple Reaction Monitoring).[1]

    • Precursor Ion: 190.1 m/z [M+H]+[1]

    • Quantifier Ion: 159.1 m/z (Loss of methylamine - characteristic of MAPBs).[1]

    • Qualifier Ion: 131.0 m/z (Benzofuran tropylium ion).[1]

Internal Standard Rule: Always use MDMA-d5 or 5-MAPB-d3 as an internal standard to correct for injection variability and matrix effects.

Storage Recommendations

Based on the chemical structure and comparative analysis with 5-MAPB:

  • Form Matters: Ensure 2-MAPB is stored as a Hydrochloride (HCl) salt . The freebase is a volatile oil and is highly unstable to oxidation.

  • Moisture Control: The salt is hygroscopic.[1] Store in amber glass vials with a PTFE-lined cap, sealed with Parafilm, inside a secondary container with desiccant (Silica gel).

  • Temperature:

    • Optimal: -20°C (Freezer).[1]

    • Acceptable: 4°C (Refrigerator) for short-term (< 1 month).

    • Avoid: Room temperature storage for > 48 hours in solution.[1]

References

  • Theofel, N., et al. (2021).[2] "Toxicological investigations in a death involving 2-MAPB." Forensic Science, Medicine and Pathology, 17, 366–372.

  • Welter, J., et al. (2015). "Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB." Drug Testing and Analysis, 7(11-12), 1068-1080.

  • ICH Expert Working Group. (2003). "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.[1]

  • Staeheli, S. N., et al. (2017).[3] "Postmortem distribution and redistribution of MDAI and 2-MAPB in blood and alternative matrices." Forensic Science International, 279, 83-87.[3]

comparative analysis of the empathogenic effects of benzofurans in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Empathogenic Effects of Benzofurans in Preclinical Models Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a comparative analysis of the benzofuran class of entactogens—specifically 5-APB, 6-APB, 5-MAPB, and 6-MAPB —against the gold standard, MDMA (3,4-methylenedioxymethamphetamine).[1][2]

Benzofurans are structural analogs of MDMA where the methylenedioxy ring is replaced by a benzofuran ring. This structural modification retains the monoamine releasing properties of MDMA but significantly alters metabolic stability, receptor affinity profiles, and behavioral outcomes.

Key Findings for Researchers:

  • Potency: Benzofurans (particularly the APB series) generally exhibit higher potency in monoamine release assays (

    
    ) compared to MDMA.[1]
    
  • Selectivity: 5-MAPB is the most "MDMA-like" in terms of SERT/DAT selectivity, producing robust empathogenic effects with less psychomotor agitation. 6-APB exhibits a broader receptor profile (high 5-HT

    
     affinity), contributing to unique psychedelic properties.
    
  • Safety Signal: All benzofurans in this series show high affinity for the 5-HT

    
     receptor , presenting a theoretical risk of valvulopathy exceeding that of MDMA in chronic dosing models.
    

Part 1: Pharmacodynamic Profile (The "Hardware")

The empathogenic "magic" of these compounds is defined by the ratio of Serotonin (5-HT) to Dopamine (DA) release. A high 5-HT/DA ratio correlates with entactogenic effects (emotional openness), while a low ratio correlates with psychostimulant effects (locomotion, reinforcement).

Comparative Monoamine Release Potencies

The following data summarizes transporter-mediated release efficacy (


 in nM) in rat brain synaptosomes. Lower numbers indicate higher potency.
CompoundSERT

(nM)
DAT

(nM)
NET

(nM)
DAT/SERT RatioPrimary Effect Profile
MDMA 583761346.5 Balanced Empathogen/Stimulant
5-APB 1931181.6 Potent Stimulant & Empathogen
6-APB 3610170.3 Highly Dopaminergic/Psychedelic
5-MAPB 2398394.3 Highly Empathogenic (MDMA-like)
6-MAPB 3336281.1 Mixed Stimulant

Data synthesized from Simmler et al. (2013) and Fuwa et al. (2016).

Analysis:

  • 5-MAPB possesses a DAT/SERT ratio (4.3) closest to MDMA (6.5), validating its subjective description as a "pure" empathogen with less jitteriness.

  • 6-APB shows potent DAT release (

    
     = 10 nM), explaining its higher locomotor stimulation and longer duration of action.
    
Mechanism of Action: Transporter Reversal

Unlike classical agonists, benzofurans function as substrates. They enter the presynaptic neuron via the transporter, displace monoamines from vesicular storage (VMAT2 interaction), and reverse the direction of the transporter, flooding the synapse with neurotransmitters.

MOA cluster_0 Presynaptic Terminal VMAT2 VMAT2 (Vesicular Transporter) Vesicle Storage Vesicle (5-HT / DA) VMAT2->Vesicle Leakage Cytosol Cytosolic Pool Increase Vesicle->Cytosol Increased Free 5-HT/DA Cytosol->VMAT2 Displaces Monoamines SERT SERT/DAT (Transporter) Cytosol->SERT Reverse Transport Drug Benzofuran (5-MAPB / 6-APB) Drug->SERT Substrate Entry SERT->Cytosol Internalization Synapse Synaptic Cleft (Flooded) SERT->Synapse Efflux Receptor Post-Synaptic Receptors (5-HT2A / 5-HT1A) Synapse->Receptor Activation

Figure 1: Mechanism of transporter-mediated monoamine release. Benzofurans hijack the reuptake mechanism to pump monoamines out of the neuron.

Part 2: Behavioral Assessment Protocols

To objectively measure "empathy" in rodents, we utilize the Social Interaction Test (SIT) . This protocol distinguishes between social anxiety reduction (empathogenic effect) and general hyperactivity (stimulant effect).

The Self-Validating SIT Protocol

Objective: Quantify prosocial behavior (adjacent lying, anogenital sniffing) vs. aggressive or nonsocial behavior.[3]

Experimental Design:

  • Subjects: Male Wistar or Sprague-Dawley rats (250–300g). Note: Animals must be socially isolated for 24h prior to testing to increase baseline social drive.

  • Environment: Low-light, familiar arena (to reduce environmental anxiety).

  • Grouping: Pairs of weight-matched, unfamiliar rats receiving the same treatment.

Step-by-Step Workflow:

SIT_Protocol cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis Isolation Social Isolation (24 Hours) Habituation Arena Habituation (2 Days, 15 min/day) Isolation->Habituation Dosing Drug Administration (IP or SC) Wait 30 min (Tmax) Habituation->Dosing Interaction Social Interaction (15-30 min Session) Dosing->Interaction Video Video Tracking (EthoVision/DeepLabCut) Interaction->Video Scoring Behavioral Scoring (Blind Observer) Video->Scoring Metrics Metrics: 1. Adjacent Lying (Passive) 2. Anogenital Sniffing (Active) 3. Aggression Scoring->Metrics

Figure 2: Standardized Social Interaction Test (SIT) workflow for evaluating empathogenic compounds.

Interpreting the Data
  • Positive Control (MDMA 5mg/kg): Rats typically display a marked increase in "Adjacent Lying" (passive social contact) and a decrease in aggression.

  • 5-MAPB Response: Mirrors the MDMA profile closely. High duration of adjacent lying; low locomotor hyperactivity.

  • 6-APB Response: Increases social contact but is often accompanied by high locomotor activity (circling, rearing). This can confound "social interaction" scores if the tracking software conflates "proximity" with "social interest." Manual scoring is required to distinguish these.

Critical Control: Thermoregulation. Benzofurans, like MDMA, disrupt thermoregulation.

  • Requirement: Measure rectal temperature pre- and post-test.

  • Why? Hyperthermia can reduce social interaction due to physiological stress, producing a false negative for empathogenic effects.

Part 3: Safety & Toxicity (The 5-HT Risk)

While 5-MAPB and 6-APB are effective empathogens, their safety profile differs from MDMA regarding receptor affinity.

The 5-HT


 Valvulopathy Connection: 
Chronic activation of the 5-HT

receptor on cardiac valvular interstitial cells leads to mitogenesis and fibroblast proliferation (heart valve fibrosis).
  • MDMA: Partial agonist at 5-HT

    
     (
    
    
    
    ≈ 500 nM).
  • 6-APB / 5-APB: High affinity agonists (

    
     < 50 nM).
    
  • Implication: The benzofuran ring structure confers significantly higher affinity for 5-HT

    
     compared to the methylenedioxy ring of MDMA.
    
  • Preclinical Recommendation: Any drug development utilizing the benzofuran scaffold must include an in vitro functional assay (e.g., calcium mobilization in CHO cells expressing h5-HT

    
    ) to quantify agonist activity.
    

References

  • Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones and benzofurans. Neuropharmacology, 66, 229-241. Link

  • Fuwa, T., et al. (2016). The psychostimulant 5-(2-aminopropyl)indole (5-IT) and its benzofuran isomers: behavioral and neurochemical effects in mice. Psychopharmacology, 233(14), 2701–2712. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.[4] European Neuropsychopharmacology, 26(8), 1327-1337. Link

  • Dolan, S. B., et al. (2017). Pharmacology of the emerging designer drug 5-MAPB.[5] Drug and Alcohol Dependence, 171, e52. Link

  • Iversen, L., et al. (2013). Neuropharmacology of the benzofuran analogues of MDMA. British Journal of Pharmacology, 168(2), 525-526. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-MAPB (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown Hazard" Paradigm

As researchers, we often work on the frontier of pharmacological characterization. 2-MAPB (1-(benzofuran-2-yl)-N-methylpropan-2-amine hydrochloride) is a structural analog of the benzofuran class (related to 6-APB and MDMA). Critically, its specific toxicological profile in humans is unquantified.

Therefore, we cannot rely on established LD50 values. We must operate under the Precautionary Principle , treating this substance as a High Potency Compound (HPC) . This guide does not just list gear; it establishes a containment architecture designed to isolate the researcher from the variable of unknown toxicity.

Hazard Identification & Risk Matrix

Before selecting PPE, we must define the enemy. 2-MAPB HCl presents as a crystalline solid. Its hydrochloride salt form implies high water solubility and potential corrosivity to mucous membranes.

Parameter Characteristic Operational Implication
Physical State Crystalline PowderHigh risk of aerosolization (dust) during weighing.
Chemical Class Benzofuran / PhenethylaminePotential sympathomimetic, cardiotoxic, or neurotoxic effects.
Route of Entry Inhalation, Mucous MembraneCritical Risk: Rapid absorption via nasal mucosa or lungs.
Salt Form Hydrochloride (HCl)Irritating/Corrosive to eyes and respiratory tract upon contact with moisture.

The PPE Firewall: Technical Specifications

Standard "lab safety" (safety glasses and a coat) is insufficient for handling novel psychoactive substances (NPS) in powder form. You must implement a layered defense strategy.

A. Respiratory Protection (The Primary Barrier)
  • Requirement: NIOSH-approved P100 Particulate Respirator or PAPR (Powered Air Purifying Respirator) .

  • The Logic: Standard N95 masks filter 95% of particles >0.3 microns. However, hydrochloride salts can be hygroscopic and fine. A P100 filter (HEPA equivalent) removes 99.97% of airborne particles.

  • Causality: If you are weighing <10 mg, a fume hood is primary. If you are handling >100 mg or working outside a hood, a respirator is mandatory to prevent "micro-dosing" via inhalation.

B. Dermal Protection (The Permeation Barrier)
  • Requirement: Double-Gloving Strategy (Nitrile over Nitrile).

    • Inner Layer: 4 mil Nitrile (bright color, e.g., orange).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (standard blue/purple).

  • The Logic: This provides a "breakthrough indicator." If the outer glove tears, the bright inner glove is visible. Furthermore, benzofuran derivatives are organic lipophiles; double layering increases the breakthrough time for organic permeation.

  • Protocol: Tape the outer glove cuff to the lab coat sleeve to prevent wrist exposure.

C. Ocular Protection
  • Requirement: Indirect-Vented Chemical Splash Goggles .

  • The Logic: Safety glasses have gaps. HCl salts are corrosive. If dust becomes airborne and settles behind glasses, it reacts with eye moisture to form hydrochloric acid, causing immediate chemical burns.

D. Body Shielding
  • Requirement: Tyvek® (or equivalent) Disposable Lab Coat or Sleeve Covers.

  • The Logic: Cotton lab coats absorb powders. Tyvek is non-woven and repels particulates, preventing the substance from migrating to your street clothes or home.

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the quantity of 2-MAPB handled.

PPE_Decision_Matrix Start Handling 2-MAPB HCl Quantity Assess Quantity & State Start->Quantity Small_Scale < 10 mg (Stock Solution Prep) Quantity->Small_Scale Large_Scale > 100 mg or Dry Powder Transfer Quantity->Large_Scale Engineering Engineering Control: Chemical Fume Hood (Certified) Small_Scale->Engineering Large_Scale->Engineering PPE_Level_1 PPE Level 1: - Safety Glasses - Single Nitrile Gloves - Standard Lab Coat Engineering->PPE_Level_1 If dissolved in solvent PPE_Level_2 PPE Level 2 (High Containment): - Splash Goggles - Double Nitrile Gloves (Taped) - P100 Respirator (if sash open) - Disposable Tyvek Sleeves Engineering->PPE_Level_2 If handling dry powder Action Proceed with Experiment PPE_Level_1->Action PPE_Level_2->Action

Figure 1: Decision logic for escalating PPE based on the physical state and quantity of the compound.[1]

Operational Protocol: The "Zero-Exposure" Workflow

This protocol ensures that the PPE is supported by rigorous technique.

Step 1: Preparation & Static Control
  • Context: Crystalline HCl salts are prone to static charge. They can "jump" off spatulas.

  • Action: Use an anti-static gun or ionizer bar inside the fume hood before opening the vial.

  • Setup: Place a disposable absorbent pad (benchkote) in the hood. All work happens on this pad.

Step 2: Weighing (The Critical Moment)
  • Don PPE (Level 2 as per Figure 1).

  • Open the balance draft shield only as much as necessary.

  • Tare the receiving vessel (vial), not the weigh boat.

  • Transfer powder directly to the tared vial. Avoid using weigh boats if possible to reduce transfer steps.

  • Cap the vial immediately. Wipe the exterior of the vial with a Kimwipe dampened with methanol.

Step 3: Solubilization
  • Rule: Always add solvent to the powder, never powder to the solvent (to prevent splash-back of dry particles).

  • Solvent Choice: 2-MAPB HCl is soluble in DMSO, Methanol, and Water. For biological assays, prepare a stock in DMSO (e.g., 10-50 mM).

Emergency Response & Disposal

Spill Response (Dry Powder)
  • Evacuate the immediate area if the spill is outside the hood (>100 mg).

  • Don PPE: P100 respirator, goggles, double gloves.

  • Contain: Cover the spill with a wet paper towel (water or methanol) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe up the wet slurry. Place all waste in a sealed plastic bag.

  • Decontaminate: Wash the surface with a 10% bleach solution (oxidizes the organic structure) followed by water.

Disposal Protocol
  • Classification: Treat as Hazardous Chemical Waste (Toxic) .

  • Method:

    • Do NOT flush down the sink.

    • Collect in a dedicated "Organic Waste - Toxic" carboy.

    • Label clearly: "Contains 2-MAPB HCl - Novel Psychoactive Substance."

    • Disposal must be via high-temperature incineration by a licensed waste management contractor.

Visualization: Cradle-to-Grave Workflow

Workflow_Lifecycle Storage Storage (-20°C, Desiccated) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Acclimatize to RT Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Add Solvent Waste Waste Collection (Segregated Stream) Weighing->Waste Contaminated PPE Exp Experimentation (In Vitro / In Vivo) Solubilization->Exp Exp->Waste Supernatant/Tips Incineration Disposal (Incineration) Waste->Incineration

Figure 2: The lifecycle of 2-MAPB HCl from cold storage to final incineration, highlighting critical control points.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Benzofuran Compound Summary. [Link].

  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link].

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard 1910.134. [Link].

  • Yale University Environmental Health & Safety. (2023). Personal Protective Equipment and Attire in Laboratories. [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-MAPB (hydrochloride)
Reactant of Route 2
Reactant of Route 2
2-MAPB (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.